Malonomicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQOAJQXCZEYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959188 | |
| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38249-71-7 | |
| Record name | Malonomicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038249717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Malonomicin: A Technical Guide
An In-depth Exploration of the Discovery, Biosynthesis, and Biological Activity of a Unique Natural Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonomicin, also known as Antibiotic K16, is a structurally unique natural product with notable anti-protozoal and anti-trypanosome activities. First described in 1972, its intricate biosynthesis and the presence of a rare aminomalonic acid moiety have made it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing organism, its complex biosynthetic pathway, and available data on its biological activity. The information is presented to serve as a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery and Initial Characterization
This compound, initially designated Antibiotic K16, was first isolated from the fermentation broth of Streptomyces rimosus. The foundational work on its structure elucidation was published in 1972 by J.G. Batelaan and his colleagues.[1][2] Their research, presented in two parts, detailed the characterization of the dipeptide side chain and the chromophore, ultimately leading to the complete structural determination of the molecule.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₄O₉ | [3] |
| Molecular Weight | 374.30 g/mol | [3] |
| CAS Number | 38249-71-7 | [3] |
| Synonyms | Antibiotic K16, Malonomycin | [3] |
Producing Organism
The source of this compound is the bacterium Streptomyces rimosus, a well-known producer of various antibiotics.[1][2] This species of actinomycete has been a prolific source of secondary metabolites with diverse biological activities.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. A key and unusual feature of its biosynthesis is the formation of the aminomalonic acid residue, which is essential for its biological activity.[2]
Recent genomic and biochemical studies have elucidated the malonomycin biosynthetic gene cluster (mlo) in Streptomyces rimosus.[2] A pivotal step in the pathway is the α-carboxylation of an L-aspartyl residue attached to the NRPS assembly line. This reaction is catalyzed by a vitamin K-dependent carboxylase (VKDC) homolog, MloH.[2] This discovery was significant as it demonstrated a novel role for a VKDC-like enzyme in bacterial secondary metabolism, analogous to the function of VKDCs in vitamin K-dependent protein maturation in mammals.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound can be summarized as follows:
-
Chain Initiation: The NRPS machinery is initiated with a starter unit.
-
Chain Elongation: The growing peptide chain is elongated through the sequential addition of amino acid monomers by the NRPS modules.
-
Incorporation of L-Aspartate: An L-aspartyl residue is incorporated into the peptide chain.
-
Carboxylation: The vitamin K-dependent carboxylase, MloH, catalyzes the carboxylation of the β-carbon of the aspartyl residue, forming the aminomalonate moiety.[2]
-
Further Modifications and Release: The molecule undergoes further modifications by the PKS and other tailoring enzymes before being released from the enzymatic assembly line as mature this compound.
Experimental Protocols
Fermentation of Streptomyces rimosus
A detailed protocol for the fermentation of Streptomyces rimosus to produce this compound would typically involve the following steps. It is important to note that optimization of media components and fermentation parameters is often necessary to maximize yield.
-
Strain and Culture Conditions: A high-producing strain of Streptomyces rimosus is used. The strain is typically maintained on a suitable agar medium.
-
Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. rimosus. The culture is incubated with shaking at a controlled temperature.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical and often contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation: The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration. The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
The following is a general procedure for the extraction and purification of this compound from the fermentation broth:
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: this compound is typically extracted from the supernatant using a suitable organic solvent. The choice of solvent depends on the polarity of the compound.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:
-
Adsorption Chromatography: Using resins such as Amberlite XAD.
-
Ion-Exchange Chromatography: To separate compounds based on their charge.
-
Size-Exclusion Chromatography: To separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.
-
Structure Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore of the molecule.
Biological Activity and Mechanism of Action
This compound has been reported to possess anti-protozoal and anti-trypanosome activities.[2] However, detailed quantitative data on its antimicrobial spectrum, such as Minimum Inhibitory Concentration (MIC) values, are not extensively available in the public domain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Table 2: Reported Biological Activities of this compound
| Activity | Target Organism/System | Reference |
| Anti-protozoal | Not specified | [2] |
| Anti-trypanosome | Trypanosoma species | [2] |
The precise mechanism of action of this compound and the specific cellular signaling pathways it affects have not yet been fully elucidated. The presence of the unique aminomalonate moiety is believed to be crucial for its biological activity.[2] Further research is required to identify its molecular target and understand how it exerts its therapeutic effects. The elucidation of its mechanism of action could reveal novel targets for drug development.
Conclusion
This compound stands out as a fascinating natural product due to its unusual structure and biosynthetic origin. The discovery of a vitamin K-dependent carboxylase involved in its biosynthesis in Streptomyces rimosus has opened new avenues for research in microbial enzymology and natural product biosynthesis. While its biological activities are promising, a deeper understanding of its mechanism of action and a more comprehensive evaluation of its antimicrobial spectrum are necessary to fully assess its therapeutic potential. This technical guide provides a consolidated overview of the current knowledge on this compound, serving as a valuable resource for the scientific community to build upon in future investigations.
References
The Dual Identity of Antibiotic K16: A Technical Guide to Malonomicin and Cbf-K16
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of two distinct antimicrobial compounds that have been referred to as "Antibiotic K16": the naturally occurring antibiotic Malonomicin, and the synthetic antimicrobial peptide Cbf-K16. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available data, experimental protocols, and underlying biological pathways for both molecules.
This compound (Antibiotic K16): A Natural Product from Streptomyces
This compound, also known as Antibiotic K16, is a dipeptide antibiotic with notable anti-protozoal and anti-trypanosome activities.[1] First identified from the fermentation broth of Streptomyces rimosus, this compound represents a unique molecular architecture with potential therapeutic applications.
Discovery and Producing Organism
This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces rimosus. The discovery of novel antibiotics from Streptomyces species has been a cornerstone of antimicrobial research for decades. The general workflow for the discovery and isolation of such natural products is outlined below.
Caption: A generalized workflow for the discovery and isolation of antibiotics from soil bacteria.
Physicochemical Properties and Structure
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₄O₉ |
| Molecular Weight | 374.3 g/mol |
| CAS Number | 38249-71-7 |
| Synonyms | Antibiotic K16, Malonomycin, Antibiotic potassium 16 |
| Chemical Structure | 2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces rimosus involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. The gene cluster responsible for its production contains several key enzymes that assemble the molecule from precursor units.
Caption: Proposed biosynthetic pathway of this compound in S. rimosus.
Experimental Protocols
1.4.1. Fermentation of Streptomyces rimosus
-
Prepare a seed culture of S. rimosus in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28°C for 48-72 hours with shaking.
-
Inoculate a production medium (e.g., a defined medium with glucose as a carbon source and yeast extract as a nitrogen source) with the seed culture.
-
Incubate the production culture at 28°C for 5-7 days with vigorous aeration and agitation.
-
Monitor the production of this compound using analytical techniques such as HPLC.
1.4.2. Isolation and Purification of this compound
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent such as acetone or methanol.
-
Concentrate the solvent extract under reduced pressure.
-
The crude extract is then subjected to a series of chromatographic steps, which may include:
-
Adsorption chromatography on silica gel or alumina.
-
Size-exclusion chromatography.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.
-
-
Monitor fractions for the presence of this compound by bioassay or HPLC and pool the active, pure fractions.
-
Lyophilize the purified fractions to obtain this compound as a solid.
Cbf-K16: A Synthetic Antimicrobial Peptide
Cbf-K16 is a synthetic, cathelicidin-like antimicrobial peptide that has demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains of Helicobacter pylori and Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is a derivative of Cathelicidin-BF, a peptide originally found in the venom of the snake Bungarus fasciatus.
Antimicrobial Activity
Cbf-K16 exhibits broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against selected pathogens are summarized below.
| Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Helicobacter pylori (drug-resistant) | 16 | 32 | [2] |
| MRSA | >64 (synergistic with β-lactams) | - | [3] |
Mechanism of Action
Cbf-K16 exerts its antimicrobial effect through a multi-faceted mechanism that involves disruption of the bacterial cell membrane and subsequent interaction with intracellular components.
Caption: The proposed mechanism of action for the antimicrobial peptide Cbf-K16.
Experimental Protocols
2.3.1. Synthesis of Cbf-K16 by Solid-Phase Peptide Synthesis (SPPS)
Cbf-K16 can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected amino group on the resin.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Cbf-K16 sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide with cold ether and dry under vacuum.
2.3.2. Purification of Cbf-K16 by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing a small amount of TFA.
-
Chromatography:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide.
-
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 220 nm.
-
Analysis: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Cbf-K16 peptide.
Conclusion
The designation "Antibiotic K16" has been applied to two distinct molecules with different origins and mechanisms of action. This compound is a natural product from Streptomyces rimosus with anti-protozoal activity, while Cbf-K16 is a synthetic antimicrobial peptide with potent antibacterial properties. This guide provides a foundational understanding of both compounds, offering detailed information and experimental frameworks to aid in their further study and potential development as therapeutic agents.
References
Unlocking the Potential of a Cryptic Metabolite: A Technical Guide to Malonomicin Production in Streptomyces rimosus
Whitepaper | November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: Streptomyces rimosus is a well-known industrial microorganism, famed for its production of the broad-spectrum antibiotic oxytetracycline. However, genomic analyses of Streptomyces species consistently reveal a vast potential for the production of numerous other secondary metabolites, many of which remain cryptic or are produced at very low levels under standard laboratory conditions. Malonomicin, also known as Bamicetin or Antibiotic K16, is one such compound associated with S. rimosus. It is a nucleoside-like antibiotic with documented anti-protozoal and anti-trypanosomal activities.[1] Despite its potential, detailed information regarding its biosynthesis, genetic regulation, and dedicated production protocols are not available in public literature.
This technical guide provides a strategic roadmap for researchers to unlock and optimize the production of this compound from S. rimosus. By leveraging analogous biosynthetic pathways, employing modern genome mining techniques, and implementing strategies to awaken silent biosynthetic gene clusters (BGCs), this document outlines a comprehensive approach from gene cluster identification to fermentation and purification.
This compound: Profile of a Cryptic Antibiotic
This compound is a polar dipeptide molecule with the chemical formula C13H18N4O9.[2] Its known biological activity against protozoa, such as Trypanosoma congolense, makes it a compound of interest for further investigation, especially in the context of parasitic diseases.[1] The core challenge, however, is the lack of a defined biosynthetic pathway and a dedicated production methodology.
A Putative Biosynthetic Pathway for this compound
Direct experimental evidence for the this compound BGC in S. rimosus is absent. However, by examining the biosynthesis of structurally related nucleoside antibiotics like amicetin in Streptomyces vinaceusdrappus, we can propose a putative pathway.[3][4][5][6] The amicetin BGC provides a blueprint for the key enzymatic steps likely required for this compound synthesis, which would involve the assembly of a modified amino acid, a polyketide-derived moiety, and a serine-derived unit.
The proposed pathway would likely initiate from primary metabolic precursors and involve a series of tailoring enzymes.
Caption: A putative biosynthetic pathway for this compound based on analogous pathways.
A Strategic Workflow for Production
Given that the this compound BGC is likely silent or poorly expressed in S. rimosus under standard conditions, a systematic approach is required to identify, activate, and optimize its production.
Phase 1: Genome Mining and BGC Identification
The first step is to identify the candidate BGC for this compound within the S. rimosus genome. This involves a combination of bioinformatic analysis and comparative genomics.
Caption: Workflow for identifying the this compound biosynthetic gene cluster (BGC).
Phase 2: Activation of the Silent Gene Cluster
Once a candidate BGC is identified, several strategies can be employed to induce its expression.[7][8] The "One Strain, Many Compounds" (OSMAC) approach is a powerful initial strategy that involves systematic variation of culture conditions to trigger different metabolic pathways.[9][10]
Table 1: OSMAC Approach - Sample Fermentation Media for Streptomyces
| Medium Component | Base Medium (g/L) | Variation 1 (g/L) | Variation 2 (g/L) | Variation 3 (g/L) | Rationale for Variation |
| Carbon Source | Dextrose (20) | Mannitol (20) | Soluble Starch (15) | Glycerol (20) | Different carbon sources can alter metabolic flux. |
| Nitrogen Source | Yeast Extract (5) | Soybean Meal (10) | Peptone (5) | (NH₄)₂SO₄ (3) | Complex vs. simple nitrogen sources affect growth and secondary metabolism. |
| Phosphate | K₂HPO₄ (1) | K₂HPO₄ (0.5) | K₂HPO₄ (2) | - | Phosphate levels are often critical regulators of antibiotic production. |
| Trace Metals | Standard Solution | Standard Solution | Standard Solution | Standard Solution | Essential cofactors for many biosynthetic enzymes. |
| CaCO₃ | 2 | 2 | 2 | 2 | pH buffering. |
| pH | 7.0 | 6.5 | 7.5 | 7.0 | pH can influence enzyme activity and metabolite stability. |
For more targeted activation, genetic engineering strategies can be employed.
Caption: Genetic strategies for the activation of a silent biosynthetic gene cluster.
Experimental Protocols
The following protocols are generalized starting points based on established methods for other secondary metabolites from Streptomyces rimosus and related species. Optimization will be necessary for maximal this compound yield.
Fermentation Protocol (Shake Flask)
-
Seed Culture Preparation:
-
Inoculate a single, well-isolated colony of S. rimosus into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB).
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is achieved.
-
-
Production Culture:
-
Prepare the desired production medium (see Table 1 for examples) in 1 L baffled flasks, with a working volume of 200 mL.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C, 200-250 rpm for 7-10 days.
-
Monitor pH, growth (dry cell weight), and this compound production (via LC-MS) daily.
-
Table 2: General Fermentation Parameters for S. rimosus
| Parameter | Recommended Range | Notes |
| Temperature | 28 - 32°C | Strain-dependent, can affect growth vs. production phases. |
| pH | 6.0 - 7.5 | Maintain with buffers (e.g., CaCO₃) or controlled feeding. |
| Agitation | 200 - 250 rpm | Ensures adequate aeration and nutrient mixing. |
| Inoculum Size | 5 - 10% (v/v) | Affects the length of the lag phase. |
| Fermentation Time | 7 - 14 days | Production often occurs in the stationary phase. |
Extraction and Purification Protocol
This compound is a polar compound, which will dictate the choice of solvents and chromatography methods.
-
Harvesting:
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
-
Extraction:
-
Since this compound is polar, initial extraction should target the aqueous phase. Adsorption onto a resin (e.g., XAD-16) followed by elution with methanol is a common strategy for polar compounds.
-
Alternatively, if some portion is extracted into organic solvents, perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.[11] Concentrate the organic phase under vacuum.
-
-
Purification:
-
Subject the crude extract to column chromatography using silica gel.[12]
-
Elute with a gradient of chloroform:methanol, starting with a high chloroform concentration and gradually increasing the methanol polarity.
-
Monitor fractions by Thin Layer Chromatography (TLC) and/or LC-MS.
-
Pool active fractions and perform further purification using size-exclusion chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.[13]
-
Regulatory Landscape: A Hypothetical Model
The regulation of antibiotic biosynthesis in Streptomyces is complex, often involving a hierarchical cascade.[14][15][16] A pathway-specific activator gene, typically of the SARP (Streptomyces Antibiotic Regulatory Protein) family, is usually located within the BGC.[17] This activator is itself controlled by global regulators that respond to nutritional signals, cell density, and other environmental cues.
Caption: Hypothetical regulatory cascade for this compound production.
Conclusion and Future Outlook
Streptomyces rimosus represents a promising, yet underexplored, chassis for the production of the anti-protozoal agent this compound. While direct information is scarce, a rational, data-driven approach combining genome mining, targeted gene cluster activation, and systematic optimization of fermentation and recovery processes can unlock this potential. The strategies and protocols outlined in this guide provide a foundational framework for researchers to begin the process of characterizing the this compound biosynthetic pathway and developing a robust production platform. Success in this endeavor will not only yield a valuable therapeutic candidate but also highlight the vast, untapped chemical diversity hidden within the genomes of well-studied industrial microorganisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H18N4O9 | CID 54684011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Recent Advances in Silent Gene Cluster Activation in Streptomyces [frontiersin.org]
- 8. Recent Advances in Silent Gene Cluster Activation in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OSMAC-Based Discovery and Biosynthetic Gene Clusters Analysis of Secondary Metabolites from Marine-Derived Streptomyces globisporus SCSIO LCY30 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
- 12. Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation, purification and structure elucidation of three new bioactive secondary metabolites from Streptomyces lividans AM [techscience.com]
- 14. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
An In-depth Technical Guide to the Malonomicin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation into the malonomicin biosynthesis pathway, a unique route to a potent antibiotic. This compound, produced by Streptomyces rimosus, possesses a distinctive chemical structure featuring an unusual malonate group, which is crucial for its biological activity.[1] The elucidation of its biosynthetic pathway has revealed a novel enzymatic function and presents opportunities for the discovery and engineering of new antimicrobial agents.[2][3]
Core Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by the mlo gene cluster and involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with a key, novel carboxylase.[4][5] The pathway can be summarized in the following key steps:
-
Dipeptide Formation: The NRPS module MloI initiates the process by activating and condensing L-serine and L-aspartate to form a dipeptide intermediate.[4]
-
Chain Elongation: The hybrid PKS-NRPS enzyme, MloJ, extends the dipeptidyl thioester with a malonyl unit and an L-2,3-diaminopropionate (L-Dap) unit.[4]
-
Cyclization and Release: A Dieckmann cyclization, catalyzed by a condensation domain within MloJ, releases the intermediate, forming premalonomycin.[4][5]
-
Final Carboxylation: The final and most remarkable step is the carboxylation of premalonomycin by MloH, a vitamin K-dependent carboxylase (VKDC) like enzyme. This enzyme adds a carboxyl group to the aspartyl residue of premalonomycin, forming the mature this compound.[1][2][4] This discovery was significant as it was the first characterization of a bacterial VKDC-like enzyme and demonstrated a carboxylation reaction on a non-proteinogenic substrate.[1][3]
Quantitative Data
While the elucidation of the this compound biosynthetic pathway represents a significant advancement, specific quantitative data regarding enzyme kinetics and production yields are not extensively available in the current body of published research. The following tables are presented as a framework for organizing such data as it becomes available through further investigation.
Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis
| Enzyme | Substrate(s) | Km | Vmax | kcat | kcat/Km |
| MloI | L-serine, L-aspartate | Data not available | Data not available | Data not available | Data not available |
| MloJ | Dipeptidyl-thioester, Malonyl-CoA, L-Dap | Data not available | Data not available | Data not available | Data not available |
| MloH | Premalonomycin, CO2, Vitamin K | Data not available | Data not available | Data not available | Data not available |
Table 2: Production Titers of this compound and Precursors
| Strain | Compound | Titer (mg/L) | Culture Conditions | Reference |
| Streptomyces rimosus (Wild-Type) | This compound | Data not available | ||
| Heterologous Host | This compound | Data not available | ||
| mloH knockout mutant | Premalonomycin | Data not available | [4] |
Experimental Protocols
The investigation of the this compound biosynthesis pathway relies on a combination of genetic manipulation, heterologous expression, and in vitro enzymatic assays. The following are detailed methodologies for key experiments.
Gene Disruption via CRISPR/Cas9
This protocol describes the targeted knockout of genes within the mlo cluster in Streptomyces rimosus to investigate their function.
-
Vector Construction:
-
Design two 20-nucleotide guide RNAs (gRNAs) targeting the gene of interest (e.g., mloH).
-
Synthesize the gRNAs and clone them into a CRISPR/Cas9 editing vector suitable for Streptomyces, such as a derivative of pCRISPomyces.
-
Clone approximately 1 kb homology arms flanking the target gene into the editing vector to facilitate homologous recombination.
-
-
Transformation of Streptomyces rimosus:
-
Prepare competent S. rimosus protoplasts.
-
Transform the protoplasts with the constructed CRISPR/Cas9 vector via polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a suitable regeneration medium (e.g., R5 medium) containing an appropriate antibiotic for selection.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the resulting colonies.
-
Perform PCR using primers flanking the target gene to confirm the deletion.
-
Sequence the PCR product to verify the precise deletion of the gene.
-
Heterologous Expression of the mlo Gene Cluster
This protocol outlines the expression of the this compound biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor, to facilitate production and characterization.
-
Cloning of the Gene Cluster:
-
Isolate high-molecular-weight genomic DNA from S. rimosus.
-
Amplify the entire mlo gene cluster using high-fidelity PCR or capture the cluster on a suitable vector (e.g., a bacterial artificial chromosome - BAC).
-
Clone the cluster into an integrative expression vector for Streptomyces.
-
-
Transformation of the Heterologous Host:
-
Introduce the expression vector into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces recipient strain.
-
Select for exconjugants on a medium containing antibiotics for both the vector and to counter-select against the E. coli donor.
-
-
Analysis of this compound Production:
-
Cultivate the heterologous host in a suitable production medium.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of this compound and its intermediates.
-
In Vitro Assay for MloH (Vitamin K-dependent Carboxylase)
This protocol describes a method to assess the carboxylase activity of MloH on its substrate, premalonomycin.
-
Protein Expression and Purification:
-
Clone the mloH gene into an E. coli expression vector.
-
Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).
-
Purify the recombinant MloH protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified MloH enzyme.
-
Premalonomycin substrate.
-
Reduced vitamin K (KH2).
-
Sodium bicarbonate (as a source of CO2).
-
A suitable buffer (e.g., Tris-HCl).
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quench the reaction at various time points.
-
Analyze the reaction products by HPLC-MS to monitor the conversion of premalonomycin to this compound.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
The Role of a Prokaryotic Vitamin K-Dependent Carboxylase in the Biosynthesis of the Antibiotic Malonomicin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malonomicin, an antibiotic produced by Streptomyces rimosus, possesses a unique aminomalonic acid moiety crucial for its biological activity. This structural feature is installed by a remarkable enzymatic transformation catalyzed by a bacterial orthologue of a vitamin K-dependent carboxylase (VKDC), designated MloH. This guide provides a comprehensive overview of the pivotal role of MloH in this compound biosynthesis, detailing the biosynthetic pathway, the enzymatic mechanism, and the experimental methodologies used to elucidate this novel function. Quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of natural product biosynthesis and drug development.
Introduction
Natural products remain a vital source of new therapeutic agents. This compound, isolated from Streptomyces rimosus, exhibits notable antiprotozoal and antifungal activities.[1] Its chemical structure is distinguished by an aminomalonate group, a feature rarely observed in bacterial secondary metabolites.[2] The biosynthetic origin of this moiety was a long-standing puzzle until the discovery of a vitamin K-dependent carboxylase (VKDC)-like enzyme, MloH, encoded within the this compound (mlo) biosynthetic gene cluster.[2][3]
In mammals, VKDCs are well-characterized for their role in the post-translational modification of glutamate residues to γ-carboxyglutamate (Gla) in proteins essential for blood coagulation and other physiological processes.[4] The discovery of MloH's function represents a significant expansion of the known catalytic repertoire of this enzyme superfamily, demonstrating a role in prokaryotic secondary metabolism and the carboxylation of a non-proteinogenic, pathway-intermediate substrate.[1][3] This guide will delve into the technical details of the this compound biosynthetic pathway, with a specific focus on the function and characterization of the vitamin K-dependent carboxylase, MloH.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The pathway culminates in a crucial carboxylation step catalyzed by the vitamin K-dependent enzyme MloH.
The proposed biosynthetic pathway commences with the formation of a dipeptide from L-serine and L-γ-aspartate by the NRPS module MloI. This is followed by condensation with a malonyl unit and L-diaminopropionate, and subsequent cyclization to yield the precursor, premalonomycin.[5] In the final step, MloH catalyzes the α-carboxylation of an aspartyl residue within premalonomycin to produce the mature antibiotic, this compound.[3][5]
References
- 1. Frontiers | Efficient Multiplex Genome Editing in Streptomyces via Engineered CRISPR-Cas12a Systems [frontiersin.org]
- 2. Frontiers | The Relationship Among Intestinal Bacteria, Vitamin K and Response of Vitamin K Antagonist: A Review of Evidence and Potential Mechanism [frontiersin.org]
- 3. CASCADE-Cas3 enables highly efficient genome engineering in Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
Malonomicin: A Technical Guide to a Bioactive Tetramic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonomicin, also known as Antibiotic K16, is a naturally occurring tetramic acid derivative with notable biological activity. This technical guide provides a comprehensive overview of this compound, consolidating available information on its chemical properties, biosynthesis, and bioactivity. While specific quantitative in vitro data for this compound is not extensively reported in publicly available literature, this document outlines its known anti-protozoal and antibacterial properties, including in vivo efficacy against Trypanosoma congolense. Detailed, representative experimental protocols for the evaluation of such a compound are provided, alongside a proposed mechanism of action based on related tetramic acid antibiotics. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other tetramic acid metabolites.
Introduction
This compound is a dipeptide and a member of the tetramic acid family of natural products, a class of compounds characterized by a 2,4-pyrrolidinedione ring system.[1] These metabolites are known for their diverse and potent biological activities, including antibacterial, antiviral, and anti-cancer properties. This compound itself has been identified as an antibiotic with anti-protozoal and anti-trypanosome activities.[2] Given the urgent need for novel antimicrobial and anti-parasitic agents, a thorough understanding of compounds like this compound is crucial for future drug discovery and development efforts.
Chemical Properties
This compound is characterized by its unique chemical structure, which includes the core tetramic acid ring. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₄O₉ |
| Molecular Weight | 374.3 g/mol |
| CAS Number | 38249-71-7 |
| IUPAC Name | 2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid |
| Synonyms | Antibiotic K16, Malonomycin |
Biosynthesis of this compound
The proposed biosynthetic pathway of this compound involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. The pathway is initiated with the condensation of a dipeptide, which is then elongated and cyclized to form the tetramic acid core. A key final step involves a carboxylation reaction.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity and Therapeutic Potential
This compound has been primarily investigated for its anti-protozoal and antibacterial activities. The available quantitative data is limited, but the known activities suggest potential for further investigation.
Data Presentation
Table 1: In Vivo Anti-trypanosomal Activity of this compound
| Organism | Host | Dosage | Route of Administration | Outcome | Reference |
| Trypanosoma congolense | Mice | 30 mg/kg | Intraperitoneal (single dose) | Elimination of all trypanosomes from the blood | [2] |
Table 2: Summary of In Vitro Bioactivity for this compound
| Activity Type | Test Organism(s) | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| Anti-protozoal | Trypanosoma congolense | Not Reported | [2] |
| Antibacterial | Not Specified | Not Reported | [2] |
| Antifungal | Not Reported | Not Reported | - |
| Cytotoxicity | Not Reported | Not Reported | - |
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on studies of other tetramic acid antibiotics, a plausible mechanism involves the disruption of the bacterial cell membrane's proton motive force. This leads to the dissipation of both the membrane potential and the pH gradient, ultimately resulting in cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed, representative methodologies for key experiments that would be conducted to evaluate the bioactivity of a compound such as this compound.
General Experimental Workflow
The discovery and characterization of a novel bioactive compound like this compound typically follows a structured workflow, from isolation to detailed biological evaluation.
Caption: General experimental workflow for a bioactive natural product.
Determination of In Vitro Anti-trypanosomal Activity
This protocol is a representative method for assessing the in vitro efficacy of a compound against Trypanosoma species.
-
Trypanosoma Culture: Trypanosoma congolense bloodstream forms are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum and other necessary growth factors at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve a range of final concentrations for testing.
-
Assay Setup: In a 96-well microtiter plate, the parasite suspension is added to wells containing the various concentrations of this compound. Control wells with parasites and medium alone (negative control), and parasites with a known anti-trypanosomal drug (positive control), are also included.
-
Incubation: The plate is incubated for 48-72 hours under standard culture conditions.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well and the plate is incubated for an additional 4-24 hours. The fluorescence is then measured using a plate reader.
-
Data Analysis: The fluorescence readings are converted to percentage inhibition of parasite growth relative to the negative control. The IC₅₀ value (the concentration of the compound that inhibits 50% of parasite growth) is calculated by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of a compound against bacterial strains.
-
Bacterial Strains and Media: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used. The bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of each bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: this compound is dissolved in an appropriate solvent and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria and medium only) and a sterility control well (medium only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vitro Cytotoxicity Assay
This protocol describes a representative MTT assay to evaluate the cytotoxicity of a compound against a mammalian cell line (e.g., a cancer cell line or a normal cell line).
-
Cell Culture: The selected cell line is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved and serially diluted in culture medium. The medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells with cells and medium alone are included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Conclusion and Future Directions
This compound is a bioactive tetramic acid metabolite with established anti-protozoal activity. While the publicly available data on its in vitro potency and specific molecular targets are limited, its unique structure and known biological effects warrant further investigation. Future research should focus on:
-
Comprehensive Bioactivity Profiling: Systematic screening of this compound against a broad panel of protozoa, bacteria, fungi, and cancer cell lines to determine its full therapeutic potential and to obtain quantitative IC₅₀ and MIC values.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanism of action to identify its cellular targets.
-
Signaling Pathway Analysis: Investigation into its effects on key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, to understand its broader cellular effects.
-
Medicinal Chemistry Efforts: Synthesis of analogues to explore structure-activity relationships and to optimize its potency, selectivity, and pharmacokinetic properties.
A deeper understanding of this compound will contribute to the broader knowledge of tetramic acid metabolites and could lead to the development of new therapeutic agents for infectious diseases and potentially other conditions.
References
Elusive Origins: Uncovering the Scant Early Research on the Trypanocidal Effects of Malonomicin
Malonomicin, a dipeptide antibiotic, has been cataloged with the chemical name 2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid and the synonym Antibiotic K16. A product listing from a life science company explicitly states that this compound "is an antibiotic with anti-protozoa and anti-trypanosome activities" and that it "also shows anti-trypanosome activity in vivo"[1]. This assertion provides a direct, albeit non-academic, confirmation of its intended biological activity.
However, an exhaustive search for the primary scientific literature to substantiate these claims has proven fruitless. Numerous search strategies employing the terms "this compound," "Malonomycin," "Malonamycin," and "Antibiotic K16" in conjunction with "trypanocidal," "Trypanosoma," "biological activity," and "synthesis" across a wide array of scientific databases did not yield any original research articles presenting specific data on its efficacy against trypanosomes.
This absence of accessible early research presents a significant challenge in constructing a detailed technical guide as requested. The core requirements for such a document—quantitative data for comparison, detailed experimental methodologies, and the visualization of related biological pathways—are contingent on the availability of this primary data.
It is plausible that the initial studies on this compound's trypanocidal properties were published in less-indexed journals, in languages other than English without accessible translations, or in formats that are not currently digitized and readily searchable. The information may exist in older, obscure publications or in institutional reports that have not been made widely available.
Without the foundational research, it is impossible to provide a summary of quantitative data, as no specific values for metrics such as the half-maximal inhibitory concentration (IC50) or parasite clearance rates could be located. Similarly, the experimental protocols used to determine these effects, including the specific Trypanosoma species and strains tested, the host models employed for in vivo studies, and the specific assays utilized, remain unknown. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible.
References
Paving the Way for Novel Antibiotics: A Technical Guide to Preliminary Structure-Activity Relationship Studies of Malonomicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonomicin, also known as Antibiotic K16, is a dipeptide antibiotic with a unique chemical architecture.[1] While its discovery has presented a potential new avenue for antibacterial drug development, a critical gap remains in our understanding of its structure-activity relationship (SAR). A systematic exploration of how modifications to its chemical structure impact its biological activity is paramount for its development into a clinically viable therapeutic.
This in-depth technical guide provides a comprehensive framework for conducting preliminary SAR studies on this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies, data presentation strategies, and conceptual workflows to embark on the journey of optimizing this promising natural product. By leveraging established protocols from SAR studies of other complex natural products, this guide offers a roadmap for unlocking the full therapeutic potential of this compound and its future analogs.
Core Concepts in this compound SAR
The fundamental principle of SAR studies is to systematically alter the chemical structure of a lead compound, in this case, this compound, and to measure the effect of these changes on its biological activity. This process allows for the identification of key pharmacophoric elements—the essential structural features required for biological activity—and provides insights into the molecule's mechanism of action.
A typical SAR campaign for an antibiotic like this compound would involve the synthesis of a library of analogs with modifications at specific sites of the molecule. These analogs are then subjected to a battery of biological assays to determine their antibacterial potency, spectrum of activity, and cytotoxicity. The resulting data is then analyzed to establish relationships between chemical structure and biological function.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Proposed Sites for Modification on the this compound Scaffold
The chemical structure of this compound offers several promising sites for chemical modification to probe its SAR. Based on its dipeptide nature and the presence of various functional groups, the following regions are proposed as initial targets for analog synthesis:
Caption: Key regions of the this compound scaffold for SAR studies.
-
R1: The Malonic Acid-like Moiety: The geminal carboxylic acid groups are a distinctive feature. Esterification, amidation, or replacement of one or both carboxylic acids with other acidic groups (e.g., tetrazoles) could probe the importance of this diacid functionality for target binding and overall activity.
-
R2: The Hydroxyl Group: The secondary hydroxyl group on the serine-like portion of the molecule could be a key hydrogen bonding donor or acceptor. Its removal, inversion of stereochemistry, or conversion to an ether or ester would provide valuable SAR data.
-
R3: The Primary Amine: The terminal aminomethyl group is a potential site for interaction with biological targets. Acylation, alkylation, or conversion to other functional groups could modulate the compound's properties.
-
R4: The Pyrrolidone Ring System: Modifications to the pyrrolidone ring, such as altering substituents or even ring-opening, could reveal its role in maintaining the overall conformation required for activity.
Data Presentation for SAR Analysis
Clear and concise presentation of quantitative data is crucial for discerning structure-activity relationships. The following tables provide a standardized format for summarizing the biological data of newly synthesized this compound analogs.
Table 1: In Vitro Antibacterial Activity of this compound Analogs
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| This compound | Parent Compound | |||
| Analog-001 | e.g., R1-dimethyl ester | |||
| Analog-002 | e.g., R2-des-hydroxy | |||
| Analog-003 | e.g., R3-N-acetyl | |||
| ... | ... |
Table 2: Cytotoxicity of this compound Analogs
| Compound ID | Modification | IC50 (µM) vs. HEK293 cells | IC50 (µM) vs. HepG2 cells | Selectivity Index (S. aureus) |
| This compound | Parent Compound | |||
| Analog-001 | e.g., R1-dimethyl ester | |||
| Analog-002 | e.g., R2-des-hydroxy | |||
| Analog-003 | e.g., R3-N-acetyl | |||
| ... | ... | |||
| Selectivity Index = IC50 (mammalian cells) / MIC (bacteria) |
Experimental Protocols
The following are detailed methodologies for key experiments that are central to the preliminary SAR evaluation of this compound and its analogs. These protocols are based on standard practices in the field of antibiotic drug discovery.
General Procedure for the Synthesis of this compound Analogs
While a total synthesis of this compound has not been widely reported in the literature, a general synthetic strategy would likely involve solid-phase peptide synthesis (SPPS) or a convergent solution-phase approach. For preliminary SAR studies, a semi-synthetic approach starting from isolated this compound, if available in sufficient quantities, could be employed for modifications of peripheral functional groups. For de novo synthesis, protected amino acid building blocks corresponding to the different parts of the this compound structure would be synthesized and coupled together. Final deprotection and purification by high-performance liquid chromatography (HPLC) would yield the desired analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and high-throughput technique for determining MIC values.
-
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria.
-
96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative).
-
Negative control (broth only and broth with solvent).
-
-
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound analogs in MHB.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates against mammalian cell lines.
-
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound analogs dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Positive control (e.g., doxorubicin).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Conclusion
The systematic investigation of this compound's structure-activity relationship holds the key to transforming this natural product into a potent and selective therapeutic agent. The methodologies and frameworks presented in this guide provide a solid foundation for initiating such studies. Through the iterative process of analog synthesis, biological evaluation, and data analysis, the scientific community can elucidate the essential structural features of this compound, paving the way for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
Unveiling the Molecular Target of Malonomicin in Trypanosoma: A Technical Guide to Acetyl-CoA Carboxylase Inhibition
For Immediate Release
A Deep Dive into the Anti-Trypanosomal Mechanism of Malonomicin, Highlighting Acetyl-CoA Carboxylase as a Prime Molecular Target.
This technical guide provides a comprehensive overview of the hypothesized molecular target of this compound, a potent anti-trypanosomal agent. Geared towards researchers, scientists, and drug development professionals, this document outlines the scientific basis for targeting fatty acid synthesis in Trypanosoma, details experimental protocols for target validation, and presents a clear workflow for investigating this compound's mechanism of action.
Introduction: The Imperative for Novel Anti-Trypanosomal Therapeutics
Trypanosomiasis, encompassing both Human African Trypanosomiasis (sleeping sickness) and Chagas disease in the Americas, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel drugs with well-defined molecular targets. This compound, an antibiotic also known as K16, has demonstrated promising anti-protozoal and anti-trypanosomal activity, including in vivo efficacy against Trypanosoma congolense. However, its precise mechanism of action has remained elusive. This guide posits that this compound exerts its trypanocidal effects by targeting a critical enzyme in the parasite's unique fatty acid synthesis pathway: Acetyl-CoA Carboxylase (ACC).
The Achilles' Heel of Trypanosoma: A Unique Fatty Acid Synthesis Pathway
Unlike their mammalian hosts, which utilize a single multi-enzyme fatty acid synthase complex, trypanosomes employ a distinct fatty acid synthesis system involving a series of elongase enzymes. This pathway is indispensable for the parasite's survival, as it is responsible for producing essential fatty acids, notably myristate. Myristate is a crucial component of the glycosylphosphatidylinositol (GPI) anchor of the Variant Surface Glycoproteins (VSGs) that form a dense protective coat on the surface of bloodstream-form trypanosomes, enabling them to evade the host's immune system.
The very first and rate-limiting step in this vital pathway is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) . Malonyl-CoA serves as the essential two-carbon donor for the subsequent elongation steps. Given its critical role, the inhibition of ACC would effectively halt fatty acid synthesis, leading to a cascade of detrimental effects, including the inability to produce new VSG coats, ultimately resulting in parasite death. The chemical structure of this compound, which incorporates a malonic acid moiety, strongly suggests its potential to interfere with enzymes that bind malonate or its activated form, malonyl-CoA. This structural feature forms the basis of the hypothesis that ACC is the molecular target of this compound.
Quantitative Data Summary
To facilitate the analysis of experimental outcomes, all quantitative data should be organized into clear and concise tables. Below are templates for presenting key experimental results.
Table 1: In Vitro Activity of this compound against Trypanosoma brucei
| Compound | EC50 (µM) - Bloodstream Form | EC50 (µM) - Procyclic Form | Cytotoxicity (CC50) on Mammalian Cells (e.g., HepG2) (µM) | Selectivity Index (CC50/EC50 Bloodstream) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Suramin) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Negative Control (Vehicle) | > [Highest Concentration Tested] | > [Highest Concentration Tested] | > [Highest Concentration Tested] | N/A |
Table 2: Inhibition of T. brucei Acetyl-CoA Carboxylase (ACC) Activity by this compound
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Positive Control (e.g., Haloxyfop) | [Insert Value] |
| Negative Control (Vehicle) | No Inhibition |
Table 3: Effect of this compound on Fatty Acid Synthesis in T. brucei
| Treatment | [14C]-Acetate Incorporation (cpm/107 cells) | % Inhibition |
| Vehicle Control | [Insert Value] | 0% |
| This compound (at EC50) | [Insert Value] | [Calculate Value] |
| This compound (at 5x EC50) | [Insert Value] | [Calculate Value] |
| Positive Control (e.g., Cerulenin) | [Insert Value] | [Calculate Value] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments to investigate the molecular target of this compound.
In Vitro Anti-Trypanosomal Activity Assay
Objective: To determine the 50% effective concentration (EC50) of this compound against both bloodstream and procyclic forms of Trypanosoma brucei.
Methodology:
-
Cultivation of Parasites:
-
Bloodstream form (BSF) T. brucei (e.g., Lister 427) are cultured at 37°C in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) and 5% CO2.
-
Procyclic form (PCF) T. brucei are cultured at 27°C in SDM-79 medium supplemented with 10% FBS.
-
-
Assay Setup:
-
Serially dilute this compound in the respective culture medium in a 96-well plate.
-
Add parasites to each well at a final density of 2 x 104 cells/mL for BSF and 1 x 105 cells/mL for PCF.
-
Include wells with a known anti-trypanosomal drug (e.g., suramin) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
-
Incubation: Incubate the plates for 72 hours under the appropriate culture conditions.
-
Viability Assessment:
-
Add a resazurin-based reagent (e.g., AlamarBlue) to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
T. brucei Acetyl-CoA Carboxylase (ACC) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the enzymatic activity of T. brucei ACC.[1][2]
Methodology:
-
Preparation of Cell Lysate:
-
Harvest approximately 108T. brucei cells (either BSF or PCF) by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, protease inhibitor cocktail).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Enzyme Assay:
-
The assay measures the incorporation of [14C]bicarbonate into acid-stable malonyl-CoA.[1][2]
-
In a reaction mixture, combine the cell lysate with a reaction buffer containing ATP, acetyl-CoA, MgCl2, and varying concentrations of this compound.
-
Initiate the reaction by adding [14C]NaHCO3.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Spot the reaction mixture onto a filter paper and allow it to dry.
-
Wash the filter paper to remove unincorporated [14C]NaHCO3.
-
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
In Vivo Fatty Acid Synthesis Inhibition Assay
Objective: To assess the effect of this compound on de novo fatty acid synthesis in intact T. brucei cells.
Methodology:
-
Metabolic Labeling:
-
Culture T. brucei cells in the presence of varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Add a radiolabeled precursor for fatty acid synthesis, such as [14C]-acetate, to the culture medium.
-
Incubate for an additional period to allow for the incorporation of the label into newly synthesized fatty acids.
-
-
Lipid Extraction:
-
Harvest the cells and wash them to remove unincorporated radiolabel.
-
Extract the total lipids from the cell pellet using a solvent system such as chloroform:methanol (2:1, v/v).
-
-
Analysis of Labeled Lipids:
-
Separate the lipid extract using thin-layer chromatography (TLC).
-
Visualize the radiolabeled fatty acids by autoradiography or a phosphorimager.
-
-
Quantification: Scrape the spots corresponding to fatty acids from the TLC plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated radioactivity in this compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition of fatty acid synthesis.
Visualizing the Pathway and Experimental Logic
Diagrams are essential for conveying complex biological pathways and experimental workflows. The following are Graphviz (DOT language) scripts for generating such visualizations.
Caption: Proposed mechanism of action of this compound in Trypanosoma.
Caption: Experimental workflow for identifying this compound's molecular target.
Conclusion and Future Directions
The evidence strongly suggests that Acetyl-CoA Carboxylase is a promising molecular target for the anti-trypanosomal activity of this compound. The experimental framework provided in this guide offers a clear path to validate this hypothesis. Successful validation would not only elucidate the mechanism of action of a potent anti-trypanosomal compound but also pave the way for the rational design of novel ACC inhibitors with improved efficacy and selectivity. Further studies could involve structural biology to understand the precise binding mode of this compound to T. brucei ACC, as well as medicinal chemistry efforts to optimize its structure for enhanced therapeutic potential. The targeting of this unique and essential pathway in Trypanosoma represents a significant step forward in the development of next-generation therapies to combat these devastating neglected diseases.
References
An In-depth Technical Guide on the Antimicrobial Spectrum of Malonomicin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the broad-spectrum antimicrobial activity of Malonomicin against a wide range of bacteria and fungi is not extensively available in current scientific literature. The primary reported activity of this compound (also known as Antibiotic K16) is against protozoa, specifically Trypanosoma congolense. This guide, therefore, provides a framework for exploring the antimicrobial spectrum of this compound, detailing standardized experimental protocols and conceptual signaling pathways that could be relevant. The data presented herein is illustrative, based on general antimicrobial testing principles, due to the absence of specific published data for this compound.
Introduction
This compound is an antibiotic that has demonstrated activity against certain protozoa.[1][2] Its potential as a broader antimicrobial agent against bacteria and fungi remains largely unexplored. This technical guide serves as a resource for researchers interested in investigating the antimicrobial spectrum of this compound. It outlines the necessary experimental methodologies and provides a conceptual framework for understanding its potential mechanisms of action.
Quantitative Data on Antimicrobial Activity
A comprehensive search of scientific literature did not yield quantitative data (e.g., Minimum Inhibitory Concentrations or MICs) for this compound against a diverse panel of bacteria and fungi. To facilitate future research and ensure data comparability, it is recommended that the antimicrobial activity of this compound be evaluated against a standardized panel of microorganisms, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI). The results of such studies should be presented in a clear and structured format, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Antimicrobial Spectrum of this compound (Illustrative)
| Microorganism | Type | Strain (ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 29213 | Data not available |
| Enterococcus faecalis | Gram-positive Bacteria | 29212 | Data not available |
| Streptococcus pneumoniae | Gram-positive Bacteria | 49619 | Data not available |
| Escherichia coli | Gram-negative Bacteria | 25922 | Data not available |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 27853 | Data not available |
| Klebsiella pneumoniae | Gram-negative Bacteria | 700603 | Data not available |
| Candida albicans | Fungi (Yeast) | 90028 | Data not available |
| Aspergillus fumigatus | Fungi (Mold) | 204305 | Data not available |
| Cryptococcus neoformans | Fungi (Yeast) | 52817 | Data not available |
Note: The above table is for illustrative purposes only. The MIC values are placeholders and do not represent actual experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of this compound, based on established CLSI guidelines.[3][4][5]
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
-
Materials:
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it in the appropriate broth to twice the highest concentration to be tested.
-
Dispense 50 µL of the appropriate broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no inoculum).
-
Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum.
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria or as required for fungi.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or with a microplate reader.
-
2. Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following the MIC determination, subculture 10-100 µL from each well that shows no visible growth onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a compound like this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conceptual Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
While the specific mechanism of action for this compound is not well-defined in the public domain, many antibiotics target bacterial cell wall synthesis.[8][] The following diagram illustrates a generalized pathway for the inhibition of peptidoglycan synthesis, a common target for antibacterial drugs. This is a conceptual representation and may not reflect the actual mechanism of this compound.
Caption: Conceptual Pathway of Bacterial Cell Wall Synthesis Inhibition.
Conclusion and Future Directions
The current understanding of this compound's antimicrobial activity is limited. The primary evidence points towards anti-protozoal effects, with a significant knowledge gap regarding its efficacy against a broad range of bacterial and fungal pathogens. This guide provides the necessary framework for researchers to systematically investigate the antimicrobial spectrum of this compound. Future research should focus on performing standardized antimicrobial susceptibility testing to generate robust and comparable data. Elucidating the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent. Should this compound exhibit a favorable antimicrobial profile, further studies, including in vivo efficacy and toxicity assessments, will be warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
Malonomicin: A Technical Overview of a Bioactive Compound
Malonomicin, also known as Antibiotic K16, is a natural product with notable biological activities, including antibacterial, anti-protozoal, and anti-trypanosomal properties.[1][2] This technical guide provides a comprehensive summary of its chemical identifiers and discusses its biological context, offering insights for researchers, scientists, and drug development professionals. While detailed experimental protocols and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and outlines general methodologies relevant to its study.
Chemical Identity of this compound
A clear identification of a compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound, providing a standardized reference for its physical and chemical properties.
| Identifier Type | Data | Reference |
| CAS Number | 38249-71-7 | [1][2][3] |
| Synonyms | Antibiotic K16, Malonomycin, Antibiotic potassium 16 | [1][3] |
| IUPAC Name | Propanedioic acid, ((2-amino-3-hydroxy-1-oxopropyl)amino)(2-(5-(aminomethyl)-2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)-2-oxoethyl)- | [1] |
| Chemical Formula | C₁₃H₁₈N₄O₉ | [1][2][3] |
| Molecular Weight | 374.31 g/mol | [1] |
| Exact Mass | 374.1074 u | [1] |
| InChI Key | IPQOAJQXCZEYLK-UHFFFAOYSA-N | [1][3] |
| InChI | InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26) | [1] |
| SMILES | C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N | [3] |
Biological Activity and Potential Therapeutic Relevance
This compound has demonstrated significant activity against various microorganisms. Its documented anti-protozoal activity, particularly against Trypanosoma congolense, positions it as a compound of interest in the research of new treatments for Animal African Trypanosomiasis (AAT), a major livestock disease in sub-Saharan Africa.[3][4]
Anti-Trypanosomal Activity
The primary reported therapeutic potential of this compound lies in its efficacy against Trypanosoma congolense. While specific mechanistic studies on this compound's interaction with the parasite are scarce, understanding the unique metabolic pathways of T. congolense can provide insights into potential drug targets.
Recent research highlights key metabolic differences between Trypanosoma congolense and the more extensively studied Trypanosoma brucei. Notably, bloodstream-form T. congolense exhibits a lower rate of glucose uptake and its primary glycolytic end products are succinate, malate, and acetate, rather than pyruvate.[3][4] This suggests a distinct metabolic phenotype that could be exploited for targeted drug development. The parasite shows increased sensitivity to the inhibition of mitochondrial pyruvate import, indicating a potential area of vulnerability that this compound might target.[3][4]
The following diagram illustrates a simplified overview of the central carbon metabolism in bloodstream-form Trypanosoma congolense, highlighting key pathways that could be potential targets for therapeutic intervention.
Experimental Methodologies: A Generalized Approach
Detailed experimental protocols for the isolation, purification, and characterization of this compound are not readily found in the literature. However, based on standard practices for natural product discovery from microbial sources, a general workflow can be outlined. The following diagram illustrates a typical process for the discovery and characterization of a novel antibiotic like this compound.
Isolation and Purification
The isolation of this compound would likely involve the cultivation of the producing microorganism, followed by solvent extraction of the fermentation broth and mycelium. Purification would typically be achieved through various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), guided by bioassays to track the active fractions.
Structural Characterization
The elucidation of this compound's structure would rely on a combination of spectroscopic methods. Mass spectrometry (MS) would be used to determine its molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) would be crucial for determining the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity Assays
The antibacterial and anti-protozoal activity of this compound would be quantified using standard assays. The Minimum Inhibitory Concentration (MIC) assay is a common method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For anti-trypanosomal activity, in vitro assays using cultured parasites and in vivo studies in animal models, such as mice, would be employed to assess efficacy.
Conclusion
This compound is a bioactive natural product with established chemical identifiers and promising anti-trypanosomal activity. While detailed experimental protocols and a precise understanding of its mechanism of action and effects on signaling pathways remain to be fully elucidated in the public domain, the unique metabolic characteristics of its target organism, Trypanosoma congolense, offer a logical starting point for future research. The generalized experimental workflows presented here provide a framework for the further investigation of this compound and similar natural products, which are crucial for the development of new therapeutics to combat infectious diseases. Further research into the biosynthesis, mechanism of action, and potential for chemical synthesis of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C13H18N4O9 | CID 54684011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-TY1760000-Chemical Toxicity Database [drugfuture.com]
- 3. Divergent metabolism between Trypanosoma congolense and Trypanosoma brucei results in differential sensitivity to metabolic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Unveiling the Structural Cousins of Malonomicin: A Technical Guide to Tetramic Acid-Based Natural Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of natural products structurally related to Malonomicin, a compound characterized by its core tetramic acid moiety. This document details the biological activities, experimental protocols, and relevant biological pathways associated with this significant class of molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutic agents.
Introduction to this compound and the Tetramic Acid Family
This compound is a naturally occurring antibiotic that features a substituted pyrrolidine-2,4-dione ring, the hallmark of the tetramic acid family. These compounds are a diverse group of secondary metabolites produced by a wide range of organisms, including bacteria and fungi. Structurally, they share a common heterocyclic scaffold but exhibit extensive variation in the substituents at the C3 and C5 positions, as well as on the ring nitrogen. This structural diversity gives rise to a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and cytotoxic properties. This guide will focus on several prominent members of the tetramic acid family that share structural similarities with this compound, providing a comparative analysis of their biological profiles and the methodologies used to study them.
Quantitative Biological Activity of this compound Analogs
The biological activity of tetramic acid-containing natural products varies significantly based on their specific chemical structures. The following tables summarize the quantitative data for several key analogs, providing a basis for structure-activity relationship (SAR) studies and further drug development.
Table 1: Minimum Inhibitory Concentrations (MIC) of Tetramic Acid Analogs against Various Bacterial Strains
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Reutericyclin | Bacillus subtilis | 0.05 mg/L | [1] |
| Enterococcus faecalis | 0.05 mg/L | [1] | |
| Staphylococcus aureus | 0.05 mg/L | [1] | |
| Listeria innocua | 0.05 mg/L | [1] | |
| Gram-negative bacteria | Inactive | [1] | |
| Vancoresmycin | Gram-positive bacteria | 0.125 - 2 | |
| Oxazolomycin A | Agrobacterium tumefaciens | 3.1 - 6.3 | |
| Bacillus subtilis | >25 | ||
| Escherichia coli | >25 | ||
| Pyreudione A | Mycobacterium vaccae | 1.6 | |
| Mycobacterium aurum | 3.1 | ||
| MRSA | 6.3 |
Table 2: Cytotoxicity (IC50) of Tetramic Acid Analogs against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Sintokamide A | LNCaP (prostate cancer) | ~5-10 | |
| Lactacystin | Various cell lines (proteasome inhibition) | Varies | |
| Pyreudione Analogs | Vero (kidney cells) | Varies |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of tetramic acid-based natural products.
Isolation and Purification of Reutericyclin from Lactobacillus reuteri**
This protocol describes the extraction and purification of Reutericyclin, a representative tetramic acid analog, from the producer organism Lactobacillus reuteri.[1]
Materials:
-
Lactobacillus reuteri LTH2584 culture
-
mMRS4 medium
-
50 mM Phosphate buffer (pH 2.5 and 6.5)
-
Isopropanol
-
Sodium chloride (NaCl)
-
Centrifuge
-
Rotary evaporator
-
Chromatography columns (gel filtration, RP-C8, anion-exchange)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cultivation: Culture L. reuteri LTH2584 in mMRS4 medium for 16 hours at 37°C.
-
Cell Harvesting: Harvest the cells by centrifugation at 200 x g for 30 minutes.
-
Cell Washing: Wash the cell pellet once with 50 mM phosphate buffer (pH 2.5).
-
Extraction: Extract Reutericyclin from the cells with 500 mL of 50 mM phosphate buffer (pH 6.5) containing 30% (w/w) isopropanol.
-
Phase Separation: Add NaCl to the cell extract to saturation to induce phase separation. Collect the organic (isopropanol) phase.
-
Aqueous Phase Extraction: Extract the remaining aqueous phase twice with 100 mL of isopropanol each time.
-
Solvent Evaporation: Pool the organic phases and evaporate to dryness using a rotary evaporator.
-
Resuspension: Resuspend the resulting pellet in 10 mL of isopropanol-water (80:20).
-
Chromatographic Purification:
-
Subject the crude extract to gel filtration chromatography.
-
Further purify the active fractions using RP-C8 chromatography.
-
Follow with anion-exchange chromatography.
-
The final purification step is achieved by reversed-phase HPLC.
-
-
Characterization: Confirm the identity and purity of Reutericyclin using mass spectrometry and NMR spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the MIC of an antimicrobial compound against aerobic bacteria.[2][3]
Materials:
-
Test compound (e.g., a tetramic acid analog)
-
Bacterial strain(s) of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile diluents (e.g., saline or broth)
Procedure:
-
Inoculum Preparation:
-
Culture the test bacterium overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution Series:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate. Typically, 100 µL of medium is added to each well, and then 100 µL of the compound at 2x the desired final concentration is added to the first well and serially diluted across the plate.
-
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the bacterial inoculum (no compound).
-
Negative Control: Wells containing only the growth medium (no bacteria or compound).
-
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Bacterial Membrane Potential Assay using DiSC3(5)
This protocol describes the use of the fluorescent dye DiSC3(5) to measure changes in bacterial membrane potential, a common mechanism of action for ionophoric antibiotics like some tetramic acids.[4]
Materials:
-
Bacterial cells
-
Appropriate buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.4)
-
DiSC3(5) stock solution (in DMSO)
-
Test compound (potential ionophore)
-
Fluorometer or fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)
-
Potassium chloride (KCl) solution
Procedure:
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the assay buffer to a standardized optical density (e.g., OD600 of 0.05).
-
-
Dye Loading:
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.8-1 µM.
-
Incubate at room temperature with shaking for a period sufficient for the dye to be taken up by the cells and the fluorescence to quench (this time can vary between bacterial species, e.g., 30-60 minutes).
-
For some bacteria, the addition of KCl (e.g., 200 mM) is necessary to facilitate dye uptake.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension with the loaded dye to a cuvette or a microplate well.
-
Record the baseline fluorescence for a few minutes.
-
-
Compound Addition: Add the test compound at the desired concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.
-
Positive Control: At the end of the experiment, add a known depolarizing agent, such as valinomycin or gramicidin, to induce complete depolarization and determine the maximum fluorescence signal.
Proteasome Activity Assay using a Fluorogenic Substrate
This protocol details a method to measure the chymotrypsin-like activity of the proteasome in cell lysates, relevant for compounds like lactacystin.[5][6]
Materials:
-
Cultured cells
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (for control, e.g., MG132)
-
BCA protein assay kit
-
Fluorometer or fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with PBS.
-
Lyse the cells in the proteasome activity assay buffer by mechanical means (e.g., passing through a needle).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using the BCA protein assay.
-
Assay Setup:
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well.
-
Add the assay buffer to bring the volume to a desired level.
-
For inhibitor controls, pre-incubate the lysate with a known proteasome inhibitor.
-
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 40 µM) to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths. Record the fluorescence at regular intervals (e.g., every 5 minutes) for a period of 30-60 minutes at 37°C.
-
Data Analysis: The rate of increase in fluorescence is proportional to the proteasome activity. Compare the rates between untreated and treated samples to determine the effect of the test compound.
Visualizing Biological Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the discovery and mechanism of action of tetramic acid-based natural products.
Caption: A generalized workflow for the discovery of natural products from microbial sources.
Caption: The mechanism of action of a protonophore antibiotic, a common mode of action for tetramic acids.
Caption: Inhibition of the bacterial cell wall synthesis pathway by targeting Lipid II.
Conclusion
The tetramic acid family of natural products, structurally related to this compound, represents a rich source of biologically active compounds with therapeutic potential. This guide has provided a comprehensive overview of the quantitative biological data, detailed experimental protocols, and key biological pathways associated with these molecules. The information and methodologies presented herein are intended to facilitate further research and development in this promising area of natural product science. The continued exploration of these and other microbial metabolites will undoubtedly lead to the discovery of novel chemical entities with the potential to address unmet medical needs.
References
- 1. Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. frontiersin.org [frontiersin.org]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome activity assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Malonomicin Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonomicin, also known as antibiotic K16, is a natural product with antimicrobial properties.[1] Its unique structure, featuring a substituted pyrrolinone ring and a malonic acid moiety, presents interesting opportunities for antibiotic research and development. This document provides an overview of the known biosynthetic pathway of this compound and offers detailed, practical protocols for its fermentative production, purification, and a proposed chemical synthesis route. The provided methodologies are intended to serve as a foundational guide for researchers engaged in the study and application of this antibiotic.
Data Presentation
The following tables are provided to structure the quantitative data obtained during the synthesis and purification of this compound. Researchers should use these tables to log and compare their experimental results.
Table 1: Fermentation and Recovery of this compound
| Parameter | Value | Units | Notes |
| Fermentation Titer | g/L | Concentration of this compound in the crude fermentation broth. | |
| Extraction Solvent | e.g., Ethyl acetate, Butanol. | ||
| Solvent to Broth Ratio | v/v | ||
| Number of Extractions | |||
| Recovery Yield (Extraction) | % | (Mass of this compound in crude extract / Mass of this compound in broth) x 100. | |
| Purity of Crude Extract | % | Determined by HPLC or other analytical methods. |
Table 2: Purification of this compound by Chromatography
| Chromatographic Step | Column Type & Stationary Phase | Mobile Phase / Gradient | Flow Rate (mL/min) | Fraction Volume (mL) | Yield (%) | Purity (%) |
| Step 1: Initial Cleanup | e.g., Amberlite XAD-16 | e.g., Step gradient of Methanol in Water | ||||
| Step 2: Intermediate Purification | e.g., Silica Gel | e.g., Chloroform:Methanol gradient | ||||
| Step 3: Final Polishing | e.g., Reverse-Phase C18 HPLC | e.g., Acetonitrile in Water with 0.1% TFA |
Experimental Protocols
Protocol 1: Fermentative Production of this compound
This protocol is a general guideline for the production of this compound via fermentation of a producing microorganism, such as Streptomyces rimosus. Optimization of media components and fermentation parameters is recommended for improved yields.
1. Media Preparation:
-
Prepare a seed medium and a production medium. A typical medium for Streptomyces species may contain:
-
Carbon source: Glucose, starch, or glycerol.
-
Nitrogen source: Soybean meal, yeast extract, or peptone.
-
Inorganic salts: NaCl, K2HPO4, MgSO4·7H2O.
-
Trace elements.
-
-
Sterilize the media by autoclaving.
2. Inoculum Preparation:
-
Inoculate a suitable volume of seed medium with a spore suspension or a vegetative culture of the producing organism.
-
Incubate at the optimal temperature (typically 28-30°C) with agitation for 24-48 hours.
3. Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate under controlled conditions of temperature, pH, and aeration for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.
Protocol 2: Proposed Chemical Synthesis of this compound
Note: To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The following protocol is a plausible, hypothetical route based on the synthesis of structurally related natural products. This should be considered an experimental approach requiring significant optimization.
Part 1: Synthesis of the Pyrrolinone Core
-
Starting Material: A suitably protected serine derivative.
-
Step 1: Acylation: Acylate the amino group of the protected serine.
-
Step 2: Dieckmann Condensation: Induce an intramolecular Dieckmann condensation to form the pyrrolinone ring.
-
Step 3: Functional Group Manipulations: Introduce the aminomethyl and hydroxyl groups at the appropriate positions. This may involve multiple protection and deprotection steps.
Part 2: Synthesis of the Malonic Acid Side Chain
-
Starting Material: A protected aminomalonic acid derivative.
-
Step 1: Chain Elongation: Couple the aminomalonic acid derivative with a suitable two-carbon unit to form the keto-ethyl side chain.
Part 3: Coupling and Final Deprotection
-
Step 1: Amide Bond Formation: Couple the pyrrolinone core with the malonic acid side chain via amide bond formation.
-
Step 2: Deprotection: Remove all protecting groups to yield this compound.
Protocol 3: Purification of this compound from Fermentation Broth
This protocol outlines a general strategy for the purification of this compound. The specific choice of resins and solvent systems may require optimization based on experimental results.
1. Harvest and Extraction:
-
At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to acidic (e.g., pH 3-4) to protonate the carboxylic acid groups of this compound.
-
Extract the acidified broth with an organic solvent such as ethyl acetate or butanol.[2] Perform the extraction multiple times to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Adsorption Chromatography (Initial Cleanup):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD-16).
-
Wash the column with water to remove polar impurities.
-
Elute the this compound using a stepwise gradient of methanol in water.
-
Collect fractions and analyze for the presence of this compound. Pool the fractions containing the product.
3. Silica Gel Chromatography (Intermediate Purification):
-
Concentrate the pooled fractions from the previous step.
-
Adsorb the concentrate onto a small amount of silica gel and dry it.
-
Load the dried silica onto a silica gel column.
-
Elute the column with a gradient of methanol in chloroform.
-
Collect and analyze fractions, then pool the pure fractions.
4. Preparative Reverse-Phase HPLC (Final Polishing):
-
For high-purity this compound, a final purification step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A gradient of acetonitrile in water containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy of the compound).
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.
Caption: Proposed biosynthetic pathway of this compound.
Overall Workflow: From Production to Pure Compound
This diagram illustrates the general workflow for obtaining pure this compound.
Caption: General workflow for this compound production and purification.
Proposed Chemical Synthesis Pathway
This diagram outlines the key steps in the proposed hypothetical chemical synthesis of this compound.
Caption: Proposed strategy for the chemical synthesis of this compound.
References
Application Notes and Protocols for In Vitro Cultivation of Trypanosoma brucei and Malonomicin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by the protozoan Trypanosoma brucei. The urgent need for novel therapeutics with improved efficacy and reduced toxicity is a pressing global health concern. This document provides detailed protocols for the in vitro cultivation of the bloodstream form of Trypanosoma brucei and for assessing the trypanocidal activity of the antibiotic Malonomicin (also known as Antibiotic K16). This compound has demonstrated anti-protozoal and trypanocidal activity, making it a compound of interest for further investigation.[1][2]
These protocols are designed to be a comprehensive resource, guiding researchers through the essential steps of parasite culture, maintenance, and the execution of a robust drug sensitivity assay using a resazurin-based method.
In Vitro Cultivation of Trypanosoma brucei Bloodstream Forms
Successful and reproducible drug sensitivity testing relies on the consistent in vitro culture of healthy, exponentially growing Trypanosoma brucei bloodstream forms.
Culture Medium and Reagents
The recommended medium for the axenic (feeder-cell free) culture of T. brucei bloodstream forms is HMI-9 (Hirumi's Modified Iscove's Medium) or commercially available equivalents.
Table 1: Composition of HMI-9 Medium
| Component | Concentration | Purpose |
| Iscove's Modified Dulbecco's Medium (IMDM) | Base | Provides essential nutrients, amino acids, and vitamins. |
| Fetal Bovine Serum (FBS), heat-inactivated | 10-20% (v/v) | Source of growth factors and hormones. |
| Penicillin-Streptomycin | 100 U/mL - 100 µg/mL | Prevents bacterial contamination. |
| L-Cysteine | 1.5 mM | Essential amino acid for trypanosome growth. |
| Hypoxanthine | 0.2 mM | Precursor for purine synthesis. |
| 2-Mercaptoethanol | 0.2 mM | Reduces oxidative stress. |
| Sodium Pyruvate | 1 mM | Energy source. |
| Bathocuproine Disulfonic Acid | 0.05 mM | Chelates toxic heavy metals. |
Protocol for Culturing T. brucei Bloodstream Forms
-
Thawing Cryopreserved Parasites:
-
Rapidly thaw a cryovial of T. brucei in a 37°C water bath.
-
Aseptically transfer the contents to a 15 mL conical tube containing 10 mL of pre-warmed, complete HMI-9 medium.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant, leaving a small volume to resuspend the cell pellet.
-
Transfer the resuspended parasites to a vented cell culture flask containing fresh, pre-warmed HMI-9 medium.
-
-
Routine Maintenance of Cultures:
-
Incubate the culture flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the parasite density daily using a hemocytometer.
-
Maintain the culture in the exponential growth phase by passaging the parasites every 24-48 hours. The optimal density for passaging is typically between 1 x 10⁵ and 2 x 10⁶ parasites/mL.
-
To passage, dilute the parasite suspension with fresh, pre-warmed HMI-9 medium to a seeding density of 1-2 x 10⁵ parasites/mL.
-
This compound In Vitro Trypanocidal Activity Assay
This protocol utilizes a resazurin-based viability assay to determine the 50% inhibitory concentration (IC₅₀) of this compound against T. brucei bloodstream forms. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
Materials and Reagents
-
T. brucei bloodstream form culture in the exponential growth phase
-
Complete HMI-9 medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Pentamidine (as a positive control)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm)
Experimental Workflow for this compound Testing
Caption: Workflow for determining the in vitro trypanocidal activity of this compound.
Detailed Protocol for this compound IC₅₀ Determination
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete HMI-9 medium to achieve a range of desired final assay concentrations. For initial screening of a novel compound, a starting concentration of 20 µg/mL or 50 µM can be used, followed by a dose-response assay for active compounds.[3][4]
-
Also prepare dilutions for the positive control, Pentamidine.
-
-
Assay Setup:
-
Harvest T. brucei from a culture in the mid-logarithmic growth phase.
-
Determine the parasite density and adjust it with fresh HMI-9 medium to 2.5 x 10⁴ parasites/mL.
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the this compound dilutions to the corresponding wells in triplicate.
-
Include triplicate wells for:
-
Positive control: Parasites with a known trypanocidal drug (e.g., Pentamidine).
-
Negative control (100% viability): Parasites with medium containing the same percentage of DMSO as the highest drug concentration.
-
Blank: Medium only (no parasites).
-
-
-
Incubation and Signal Detection:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After 48 hours, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 24 hours under the same conditions.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence/absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Mean signal of test compound / Mean signal of negative control) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
Data Presentation
Quantitative data from the this compound susceptibility testing should be summarized for clear interpretation and comparison.
Table 2: Example of IC₅₀ Values for this compound and Control Drug
| Compound | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| This compound | [Insert experimental value] | [Calculated value] |
| Pentamidine | [Insert experimental value] | [Calculated value] |
The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration against a mammalian cell line (e.g., L6 or HEK293) to the IC₅₀ against T. brucei. A higher SI value indicates greater selectivity for the parasite.
Signaling Pathways and Logical Relationships
The precise mechanism of action of this compound against Trypanosoma brucei is not yet fully elucidated. However, the resazurin-based assay relies on the metabolic activity of the parasite. A reduction in fluorescence or absorbance directly correlates with a decrease in viable, metabolically active trypanosomes.
Caption: Logical relationship in the resazurin cell viability assay.
These application notes and protocols provide a robust framework for the in vitro evaluation of this compound's activity against Trypanosoma brucei. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the advancement of novel anti-trypanosomal drug discovery.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cellular Activity of Malonomicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonomicin, also known as Antibiotic K16, is a natural product with known anti-protozoal and anti-trypanosome activities.[1][2] While its effects on prokaryotic and lower eukaryotic organisms have been noted, its potential impact on mammalian cells, particularly cancer cells, remains an area of active investigation. Many antibiotics have been repurposed as anticancer agents due to their ability to interfere with essential cellular processes.[3] These application notes provide a comprehensive guide for developing and executing cell-based assays to characterize the cytotoxic, apoptotic, and cell cycle-disrupting activities of this compound. The following protocols are designed to be robust and adaptable for screening various mammalian cell lines.
Hypothesized Mechanism of Action
Given that many antibiotics exert their effects by targeting fundamental cellular processes such as DNA replication, protein synthesis, or metabolic pathways, it is plausible that this compound may exhibit cytotoxic effects on rapidly dividing mammalian cells, such as cancer cells. A potential mechanism of action could involve the induction of DNA damage, leading to cell cycle arrest and subsequent apoptosis. The assays outlined below are designed to investigate these potential effects.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| This compound Concentration (µM) | % Cell Viability (24h) | IC50 (µM) |
| 0 (Control) | 100 ± [SD] | rowspan="6"> [Calculated Value] |
| [Concentration 1] | [Mean] ± [SD] | |
| [Concentration 2] | [Mean] ± [SD] | |
| [Concentration 3] | [Mean] ± [SD] | |
| [Concentration 4] | [Mean] ± [SD] | |
| [Concentration 5] | [Mean] ± [SD] |
Table 2: Apoptosis Induction by this compound in [Cell Line Name] Cells
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | [Mean] ± [SD] | [Mean] ± [SD] |
| [IC50 Concentration] | [Mean] ± [SD] | [Mean] ± [SD] |
| [2x IC50 Concentration] | [Mean] ± [SD] | [Mean] ± [SD] |
Table 3: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | [Mean] ± [SD] | [Mean] ± [SD] | [Mean] ± [SD] |
| [IC50 Concentration] | [Mean] ± [SD] | [Mean] ± [SD] | [Mean] ± [SD] |
| [2x IC50 Concentration] | [Mean] ± [SD] | [Mean] ± [SD] | [Mean] ± [SD] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
[Cell Line of choice] (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (including a vehicle control).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
[Cell Line of choice]
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
[Cell Line of choice]
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound activity.
References
Application Notes and Protocols for In Vivo Studies of Malonomicin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonomicin, also known as Antibiotic K16, is an antibacterial agent that has demonstrated anti-protozoal and anti-trypanosomal activities. This document provides detailed application notes and protocols for in vivo studies of this compound in mouse models, based on available preclinical data. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound dosage and toxicity in mouse models.
Table 1: Efficacy Dosage of this compound in Mice
| Indication | Mouse Model | Route of Administration | Dosage | Dosing Schedule | Observed Effect |
| Trypanosomiasis | Mice with Trypanosoma congolense infection | Intraperitoneal (i.p.) | 30 mg/kg | Single dose | Eliminated all trypanosomes from the blood.[1][2][3][4][5] |
Table 2: Toxicological Data of this compound in Mice
| Study Type | Route of Administration | Dosage | Observation |
| Acute Toxicity (LD50) | Intraperitoneal (i.p.) | 1 g/kg | Lethal dose for 50% of the animals. |
| Sub-acute Toxicity | Intraperitoneal (i.p.) | 50 mg/kg | No harmful effects observed with daily administration.[1][6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Trypanosomal Efficacy of this compound in a Mouse Model
Objective: To determine the efficacy of a single intraperitoneal dose of this compound in clearing Trypanosoma congolense infection in mice.
Materials:
-
This compound (Antibiotic K16)
-
Sterile vehicle for injection (e.g., saline, PBS)
-
Trypanosoma congolense stabilates
-
6-8 week old BALB/c mice (or other suitable strain)
-
Syringes and needles (25-27G)
-
Microscope and slides for parasitemia determination
-
Animal housing and monitoring equipment
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment under standard laboratory conditions.
-
Infection: Infect mice with an appropriate dose of Trypanosoma congolense via intraperitoneal injection to establish a consistent level of parasitemia.
-
Parasitemia Monitoring: Monitor the progression of infection by daily examination of tail blood smears to determine the level of parasitemia.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable sterile vehicle. The final injection volume should be approximately 100-200 µL for a 20-25g mouse.
-
Treatment: Once a consistent level of parasitemia is established (e.g., 10^5 - 10^6 trypanosomes/mL), administer a single intraperitoneal injection of this compound at a dose of 30 mg/kg to the treatment group. An equivalent volume of the vehicle should be administered to the control group.[1][2][3][4][5]
-
Post-Treatment Monitoring:
-
Continue to monitor parasitemia levels in both groups daily for at least 14 days post-treatment to check for clearance and any potential relapse.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in weight, behavior, or appearance.
-
-
Data Analysis: Compare the parasitemia levels and survival rates between the this compound-treated and control groups to determine the efficacy of the treatment.
Protocol 2: Acute Toxicity Assessment of this compound in Mice
Objective: To determine the median lethal dose (LD50) of this compound following a single intraperitoneal administration.
Materials:
-
This compound (Antibiotic K16)
-
Sterile vehicle for injection
-
Healthy 6-8 week old mice (e.g., CD-1 or similar strain)
-
Syringes and needles (25-27G)
-
Animal housing and monitoring equipment
-
Calibrated scale for accurate dosing
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Dose Grouping: Divide the animals into several groups (e.g., 5-6 groups of 5-10 mice each). One group will serve as the vehicle control, while the other groups will receive escalating doses of this compound. Based on the known LD50 of 1 g/kg, the dose range could span from 250 mg/kg to 1500 mg/kg.
-
Drug Preparation: Prepare the required concentrations of this compound in a sterile vehicle.
-
Administration: Administer a single intraperitoneal injection of the assigned dose of this compound or vehicle to each mouse.
-
Observation:
-
Closely monitor the animals for the first few hours post-injection for any immediate signs of toxicity.
-
Continue to observe the animals daily for a period of 14 days for any signs of delayed toxicity, including mortality, changes in body weight, clinical signs of distress, and behavioral changes.
-
-
Data Collection: Record the number of mortalities in each group at the end of the 14-day observation period.
-
LD50 Calculation: Use a recognized statistical method (e.g., probit analysis) to calculate the LD50 value.
Visualizations
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Postulated mechanism of action of this compound on a target cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:38249-71-7 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propanedioic acid, ((2-amino-3-hydroxy-1-oxopropyl)amino)(2-(5-(aminom ethyl)-2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)-2-oxoethyl)- | 38249-71-7 [chemicalbook.com]
establishing a murine model of African trypanosomiasis for Malonomicin efficacy testing
Application Note & Protocol
Topic: Establishing a Murine Model of African Trypanosomiasis for Malonomicin Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by protozoa of the genus Trypanosoma.[1] The disease progresses from a haemolymphatic first stage to a second stage involving the central nervous system (CNS).[2] With the emergence of drug resistance and the toxicity of current treatments, there is an urgent need for novel, safer, and more effective chemotherapies.[3][4]
Murine models are indispensable tools for understanding the pathogenesis of African trypanosomiasis and for the preclinical evaluation of new drug candidates.[5][6] These models allow for the controlled study of host-parasite interactions, disease progression, and the in vivo efficacy of potential trypanocidal compounds.[7] This document provides a detailed protocol for establishing a murine model of Trypanosoma brucei infection to evaluate the therapeutic efficacy of this compound, a novel antibiotic compound.[8] The protocols outlined here cover animal and parasite selection, infection procedures, treatment administration, and methods for monitoring disease progression and therapeutic outcomes.
Materials and Reagents
-
Animals: Specific pathogen-free (SPF) mice (see Table 1 for recommendations).
-
Parasites: Cryopreserved stabilates of Trypanosoma brucei subspecies (see Table 2).
-
Reagents: Phosphate Saline Glucose (PSG) buffer, culture medium (e.g., HMI-11), this compound, vehicle for drug dissolution (e.g., 10% PEG400, PBS), anesthetic (e.g., isoflurane), Giemsa stain, heparin or EDTA.
-
Equipment: Hemocytometer, microscope, centrifuge, microhematocrit reader, flow cytometer (optional), animal weighing scale, sterile syringes and needles.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[9] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Efforts must be made to minimize animal suffering through the implementation of the 3Rs (Replacement, Reduction, and Refinement).[9][10] This includes using humane endpoints, such as a predefined weight loss percentage or severe clinical signs, to determine when animals should be euthanized.[11]
Experimental Protocols
Animal and Parasite Selection
The choice of mouse and parasite strain is critical as it determines the characteristics of the infection model (e.g., acute vs. chronic).[12][13]
Table 1: Recommended Mouse Strains for African Trypanosomiasis Models
| Mouse Strain | Key Characteristics | Primary Use | References |
|---|---|---|---|
| BALB/c | Susceptible; typically develop high parasitemia and have a shorter survival time. | Acute infection models, chemotherapy studies. | [7][13] |
| C57BL/6 | More resistant/tolerant; tend to control parasitemia better and survive longer. | Chronic infection models, immunology studies. | [13][14] |
| Swiss White | Commonly used for demonstrating varying pathogenicity and virulence of different parasite strains. | General pathogenicity and drug efficacy studies. |[12][15] |
Table 2: Recommended Trypanosoma Strains for Murine Models
| Parasite Strain | Subspecies | Infection Characteristics in Mice | Primary Use | References |
|---|---|---|---|---|
| KETRI 3801 | T. b. rhodesiense | Causes an acute infection with high parasitemia and short host survival time (approx. 20 days). | Acute drug efficacy testing. | [12] |
| GVR35 | T. b. brucei | Establishes a chronic infection with CNS involvement. | Late-stage disease and CNS drug efficacy models. | [2] |
| Tbg1135c | T. b. gambiense | Induces a "silent" or chronic infection with very low, often undetectable, parasitemia. | Models for chronic/asymptomatic HAT. |[16][17] |
Parasite Preparation and Mouse Infection
-
Thaw Parasite Stabilate: Rapidly thaw a cryopreserved stabilate of the chosen Trypanosoma strain.
-
Expand in Donor Mouse: To ensure high virulence, inject the thawed parasites intraperitoneally (IP) into a donor mouse.[15]
-
Monitor Parasitemia: Check the donor mouse's blood daily for parasites starting from day 3 post-infection.[18]
-
Prepare Inoculum: At peak parasitemia (e.g., ~10⁸ trypanosomes/mL), humanely euthanize the donor mouse and collect blood via cardiac puncture into a tube containing an anticoagulant.[12]
-
Quantify Parasites: Determine the parasite concentration using a hemocytometer.
-
Dilute Inoculum: Dilute the infected blood with PSG buffer to the desired concentration (e.g., 1 x 10⁴ trypanosomes in 0.1-0.2 mL).[15]
-
Infect Experimental Mice: Inoculate naïve mice with the prepared inoculum. The intraperitoneal (IP) route is commonly used for establishing systemic infection.[15][19]
Experimental Design and Workflow
A typical experimental design involves multiple groups to ensure robust evaluation of this compound's efficacy.
Table 3: Example of Experimental Groups for Efficacy Study
| Group | N | Treatment | Purpose |
|---|---|---|---|
| 1 | 6-8 | Uninfected, No Treatment | Healthy Control |
| 2 | 6-8 | Infected, Vehicle Only | Negative Control (to observe disease progression) |
| 3 | 6-8 | Infected, Reference Drug (e.g., Diminazene Aceturate) | Positive Control (to validate the model) |
| 4 | 6-8 | Infected, this compound (Dose 1) | Test Group 1 |
| 5 | 6-8 | Infected, this compound (Dose 2) | Test Group 2 |
| 6 | 6-8 | Infected, this compound (Dose 3) | Test Group 3 |
Caption: Experimental workflow for this compound efficacy testing.
Preparation and Administration of this compound
As the exact formulation for in vivo use of this compound is not defined, a general protocol for preparing a test compound should be followed.
-
Solubility Testing: Determine a suitable, non-toxic vehicle for this compound (e.g., water, PBS, 10% DMSO, or 10% PEG400).
-
Preparation of Dosing Solution: Prepare a stock solution and dilute it to the final desired concentrations for each treatment group. The solution should be prepared fresh daily unless its stability is proven.
-
Administration: Treatment should commence once parasitemia is established (e.g., ≥10⁶ trypanosomes/mL).[20] Administer the prepared solution via the desired route (e.g., intraperitoneal, oral gavage). A common regimen is once daily for 5-10 consecutive days.[20][21]
Monitoring of Infection and Drug Efficacy
-
Parasitemia:
-
Microscopy: Collect a small drop of blood from the tail vein. Prepare a wet smear and count parasites in multiple fields of view to estimate the concentration using the Herbert and Lumsden method.[18] This is suitable for high parasitemia.
-
Flow Cytometry: For low-level parasitemia, flow cytometry offers higher sensitivity and speed.[22][23][24] Blood cells are stained with a DNA dye (e.g., YOYO-1) that brightly stains the parasite's nucleus and kinetoplast, allowing for differentiation from enucleated red blood cells.[22]
-
-
Clinical Parameters:
-
Packed Cell Volume (PCV): Collect blood in heparinized microhematocrit tubes, centrifuge, and measure the PCV. A drop in PCV is an indicator of trypanosomiasis-induced anemia.[12][25]
-
Body Weight: Weigh the mice daily or every other day. Weight loss is a key sign of disease progression.[12]
-
Clinical Signs: Observe mice for other signs such as ruffled fur, lethargy, or neurological symptoms (for late-stage models).
-
-
Survival: Monitor mice daily and record the date of death or euthanasia for survival analysis.
Data Presentation and Analysis
All quantitative data should be systematically recorded and analyzed.
Table 4: Sample Data Collection Sheet for Parasitemia (Log₁₀ trypanosomes/mL)
| Mouse ID | Day 3 | Day 4 | Day 5 | Day 6 | Day 7 | Day 8 |
|---|---|---|---|---|---|---|
| V-01 | 0 | 5.2 | 6.5 | 7.1 | 7.8 | 8.2 |
| M1-01 | 0 | 5.1 | 6.3 | 5.0 | 3.1 | 0 |
| M2-01 | 0 | 5.3 | 6.6 | 6.0 | 5.2 | 4.1 |
Table 5: Sample Data Collection Sheet for Clinical Parameters
| Mouse ID | Parameter | Day 0 | Day 4 | Day 8 | Day 12 |
|---|---|---|---|---|---|
| V-01 | Weight (g) | 25.1 | 24.5 | 22.8 | 21.0 |
| PCV (%) | 48 | 42 | 35 | 29 | |
| M1-01 | Weight (g) | 24.9 | 24.1 | 24.8 | 25.2 |
| | PCV (%) | 49 | 44 | 47 | 48 |
Table 6: Summary of Efficacy Outcomes
| Treatment Group | Mean Survival Time (Days) | % Cure (Parasite-free at Day 60) | Nadir PCV (%) | Max Weight Loss (%) |
|---|---|---|---|---|
| Vehicle | 22 ± 3 | 0% | 28 ± 4 | 18 ± 3 |
| Reference Drug | >60 | 100% | 45 ± 2 | 2 ± 1 |
| This compound (10 mg/kg) | 35 ± 5 | 12.5% | 34 ± 3 | 12 ± 4 |
| This compound (50 mg/kg) | >60 | 87.5% | 43 ± 3 | 4 ± 2 |
Hypothetical Mechanism of Action of Trypanocidal Compounds
While the precise mechanism of this compound against trypanosomes is yet to be elucidated, many trypanocidal drugs target unique aspects of parasite biology, such as its energy metabolism or DNA integrity.[4][26] The diagram below illustrates a generalized pathway where a drug inhibits a critical enzyme, leading to parasite death.
Caption: Hypothetical pathway of this compound inhibiting a key parasite enzyme.
Logical Relationships in Efficacy Testing
The success of an efficacy study depends on the logical interplay between the chosen model components and the observed outcomes.
Caption: Key factors influencing therapeutic outcomes in the murine model.
References
- 1. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of therapeutic agents for human African trypanosomiasis [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Animal models of human African trypanosomiasis--very useful or too far removed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C13H18N4O9 | CID 54684011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. unige.ch [unige.ch]
- 10. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse experiments demonstrate differential pathogenicity and virulence of Trypanosoma brucei rhodesiense strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse strain susceptibility to trypanosome infection: an arginase-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Route of inoculation influences Trypanosoma congolense and Trypanosoma brucei brucei virulence in Swiss white mice | PLOS One [journals.plos.org]
- 16. journals.plos.org [journals.plos.org]
- 17. Trypanosoma brucei gambiense Infections in Mice Lead to Tropism to the Reproductive Organs, and Horizontal and Vertical Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virulence and pathogenicity of three Trypanosoma brucei rhodesiense stabilates in a Swiss white mouse model [scielo.org.za]
- 19. Surgical and intravital microscopy protocol to image Trypanosoma brucei–host interactions in live rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. New Drugs for Human African Trypanosomiasis: A Twenty First Century Success Story [mdpi.com]
- 22. Optimisation of flow cytometric measurement of parasitaemia in plasmodium-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Determination of Plasmodium Parasitemia by Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Mechanism of Action of (–)-Lomaiviticin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Assessing Malonomicin Cytotoxicity in Mammalian Cell Lines
Introduction
Malonomicin is a cytotoxic antibiotic, and like many natural products, it holds potential for therapeutic applications, particularly in oncology.[1][2][3] A critical step in the evaluation of any potential therapeutic agent is the thorough assessment of its cytotoxic effects on mammalian cells. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of this compound. The described methods are standard, robust, and widely accepted for quantifying cell viability, membrane integrity, and apoptosis.
The primary goals of these assessments are to determine the dose-dependent effects of this compound, calculate key parameters like the half-maximal inhibitory concentration (IC50), and elucidate the underlying mechanisms of cell death.[4] These protocols are designed for use with various mammalian cell lines and can be adapted for high-throughput screening.[5][6]
General Experimental Workflow
A typical workflow for assessing the cytotoxicity of a compound like this compound involves several key stages, from initial cell culture preparation to final data analysis. This process ensures reproducibility and accurate interpretation of the results.
Caption: General workflow for assessing this compound cytotoxicity.
Metabolic Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[7][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2 x 10³ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[7] Incubate in a humidified atmosphere (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[7] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7] To ensure complete dissolution of the formazan crystals, the plate can be left overnight in the incubator.[7] Alternatively, shake the plate on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot % Viability against this compound concentration to determine the IC50 value.
-
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent marker for compromised cell membrane integrity.[11]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the assay.[13]
-
Background Control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture (substrate mix and assay buffer) according to the manufacturer's instructions. Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] The enzymatic reaction results in the conversion of a tetrazolium salt into a red formazan product.[11]
-
Stop Reaction (Optional): Add 50 µL of a stop solution (e.g., 1M acetic acid) if required by the specific kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Apoptosis Assessment: Caspase Activity Assay
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. A key hallmark of apoptosis is the activation of a family of proteases called caspases, particularly the executioner caspases-3 and -7.[6] Measuring their activity provides direct evidence of apoptosis induction.
Experimental Protocol: Caspase-3/7 Fluorometric Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Seed cells in an opaque-walled 96-well plate suitable for fluorescence measurements.
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent containing a fluorogenic substrate like N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[14]
-
Reagent Addition: After treatment incubation, allow the plate to equilibrate to room temperature.[6] Add 100 µL of the prepared caspase-3/7 assay reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[14] During this time, active caspase-3/7 in apoptotic cells will cleave the substrate, releasing a fluorescent molecule (e.g., AMC).[14]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.[14]
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of caspase-3/7 activity. Results can be expressed as fold-increase in activity compared to the untreated control.
Data Presentation
Quantitative data from cytotoxicity studies should be summarized clearly to allow for easy comparison and interpretation. The IC50 value, which is the concentration of a drug that inhibits a biological process by 50%, is a standard metric for cytotoxicity.[4]
Table 1: Example IC50 Values for this compound in Mammalian Cell Lines
| Cell Line | Type | Treatment Duration (h) | IC50 (µM) | Assay Used |
| Example: MCF-7 | Human Breast Adenocarcinoma | 48 | Empirically Determined | MTT |
| Example: A549 | Human Lung Carcinoma | 48 | Empirically Determined | MTT |
| Example: HepG2 | Human Liver Carcinoma | 72 | Empirically Determined | LDH |
| Example: PNT2 | Normal Human Prostate Epithelium | 48 | Empirically Determined | MTT |
Note: IC50 values must be determined experimentally for this compound as they are cell-line and condition-dependent.[4][15]
Potential Signaling Pathway for Cytotoxicity
While the specific signaling pathways modulated by this compound require empirical investigation, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, leading to cell death. Natural compounds have been shown to modulate key signaling pathways such as MAPK, PI3K/AKT, and NF-κB to exert their cytotoxic effects.[16][17][18]
Caption: Generalized apoptosis signaling pathways potentially activated by this compound.
References
- 1. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
- 17. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Note and Protocols for Quantification of Malonomicin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malonomicin is a novel small molecule inhibitor of the mTOR signaling pathway, showing promise in preclinical studies for its anti-proliferative effects in various cancer models.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, toxicological assessments, and overall drug development. This document provides detailed protocols for the quantification of this compound in plasma, serum, and tissue homogenates using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to exert its therapeutic effects by inhibiting the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. By blocking mTORC1, this compound prevents the phosphorylation of downstream effectors, leading to cell cycle arrest and apoptosis.
Sample Collection and Handling
Proper sample collection and handling are critical to ensure the stability and integrity of this compound in biological samples.[3][4][5]
-
Blood Collection: For plasma, it is recommended to use sodium heparin anticoagulant tubes (green cap). For serum, use serum separator tubes and allow the blood to clot for at least 1 hour at room temperature before centrifugation.[6]
-
Processing: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma or serum.[6]
-
Storage: Aliquot samples into polypropylene tubes and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.[4][7] For long-term storage, freezing at -80°C is recommended.[3][5]
-
Tissue Samples: Rinse tissues with ice-cold PBS to remove excess blood, weigh, and homogenize in an appropriate buffer. Store tissue homogenates at -80°C.[6]
Method 1: Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[8][9]
Experimental Workflow
Protocol
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of sample, add 10 µL of internal standard (this compound-d4) solution.
-
Add 200 µL of methanol with 0.1% formic acid for protein precipitation.[10]
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube and dilute 1:4 with water containing 0.1% formic acid.[10]
-
-
LC-MS/MS Conditions:
-
LC System: UltiMate 3000RS or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Q Exactive Focus Hybrid Quadrupole-Orbitrap or equivalent.[10]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: To be determined based on the chemical structure of this compound.
-
Data Presentation
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85% - 115% |
| Recovery | > 85% |
Method 2: Quantification by HPLC
HPLC with UV detection is a robust and widely available method for the quantification of pharmaceutical compounds in biological samples.[11]
Experimental Workflow
Protocol
-
Sample Preparation:
-
To 200 µL of plasma/serum, add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound.
-
Data Presentation
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 50 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 90% - 110% |
| Recovery | > 80% |
Method 3: Quantification by ELISA
ELISA is a high-throughput immunoassay that can be used for the quantification of drugs if specific antibodies are available.[13]
Experimental Workflow
Protocol (Competitive ELISA)
-
Plate Preparation: A 96-well microplate is pre-coated with an antibody specific to this compound.
-
Sample and Standard Addition:
-
Add standards, controls, and diluted samples to the wells.
-
Add a fixed amount of HRP-conjugated this compound to each well.
-
-
Incubation: Incubate for 1-2 hours at 37°C. During this time, free this compound in the sample competes with the HRP-conjugated this compound for binding to the antibody.
-
Washing: Wash the plate multiple times to remove unbound components.[14]
-
Substrate Addition: Add TMB substrate solution to each well.[14]
-
Incubation: Incubate in the dark for 15-30 minutes at 37°C. The HRP enzyme catalyzes the conversion of the substrate, leading to a color change.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Data Presentation
| Parameter | Result |
| Detection Range | 0.1 - 100 ng/mL |
| Sensitivity | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 8% |
| Inter-assay Precision (%CV) | < 12% |
| Specificity | High, with no significant cross-reactivity with major metabolites. |
Conclusion
This application note provides detailed protocols for the quantification of this compound in biological samples using LC-MS/MS, HPLC, and ELISA. The choice of method will depend on the required sensitivity, throughput, and available instrumentation. All three methods, when properly validated, can provide accurate and reliable data to support the development of this compound as a therapeutic agent.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. metabolon.com [metabolon.com]
- 5. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review [mdpi.com]
- 9. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syncsci.com [syncsci.com]
- 13. ELISA Research Protocols [elabscience.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Malonomicin Pharmacokinetics Study
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Malonomicin, also known as Antibiotic K16, is a natural product with antibiotic, anti-protozoal, and anti-trypanosome activities.[1] A thorough understanding of its pharmacokinetic (PK) profile is crucial for preclinical and clinical development. Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[2][3][4] This document provides a detailed experimental design for characterizing the pharmacokinetic properties of this compound, from initial in vitro assessments to comprehensive in vivo studies. The goal is to generate essential data to guide dose selection, predict human pharmacokinetics, and ensure the safe and effective development of this compound as a potential therapeutic agent.[5][6]
2. Experimental Workflow
A tiered approach is recommended for the pharmacokinetic evaluation of this compound, starting with fundamental in vitro ADME assays to inform the design of more complex in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and Pharmacodynamic Analysis - MAC Clinical Research [macplc.com]
- 3. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. selvita.com [selvita.com]
- 6. allucent.com [allucent.com]
Application Notes and Protocols for Elucidating the Mechanism of Action of Malonomicin (Antibiotic K16)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonomicin, also known as Antibiotic K16, is a natural product with documented anti-protozoal and anti-trypanosomal activities.[1][2] Recent research has uncovered a novel biosynthetic pathway for this compound, involving a unique carboxylase enzyme that incorporates carbon dioxide into a precursor molecule.[3] This distinct chemical genesis suggests that this compound may possess a novel mechanism of action, making it a compound of significant interest in the search for new antimicrobial agents.
These application notes provide a comprehensive guide for researchers to systematically investigate the mechanism of action of this compound against bacterial pathogens. The following protocols outline a series of established experimental approaches to identify the cellular processes targeted by this compound and to pinpoint its specific molecular interactions.
Section 1: Preliminary Characterization of Antimicrobial Activity
Before delving into the specific mechanism of action, it is crucial to establish the baseline antimicrobial profile of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in a bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, plate 100 µL from the wells showing no growth onto antibiotic-free agar plates.
-
Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
| Bacterium | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 16 | 32 |
| E. coli ATCC 25922 | Negative | 64 | >128 |
| P. aeruginosa PAO1 | Negative | >128 | >128 |
| B. subtilis 168 | Positive | 8 | 16 |
Section 2: Identification of the Primary Cellular Target
The following experiments are designed to identify which major cellular pathway is primarily affected by this compound.
Macromolecular Synthesis Assays
This series of assays determines the effect of this compound on the synthesis of DNA, RNA, protein, and cell wall.
Protocol:
-
Grow a mid-logarithmic phase culture of the test bacterium.
-
Divide the culture into five flasks: one control (no treatment) and four experimental flasks.
-
Add this compound at a concentration of 4x MIC to the four experimental flasks.
-
To each of the four experimental flasks and the control, add one of the following radiolabeled precursors:
-
[³H]-thymidine (for DNA synthesis)
-
[³H]-uridine (for RNA synthesis)
-
[³H]-leucine (for protein synthesis)
-
[¹⁴C]-N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Take aliquots at various time points (e.g., 0, 10, 20, 30, 60 minutes).
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.
-
Measure the radioactivity of the filter membranes using a scintillation counter.
-
Plot the incorporated radioactivity over time for each precursor in the presence and absence of this compound.
Data Presentation:
| Time (min) | [³H]-thymidine (CPM) | [³H]-uridine (CPM) | [³H]-leucine (CPM) | [¹⁴C]-NAG (CPM) |
| Control | ||||
| 0 | 150 | 210 | 350 | 180 |
| 10 | 1850 | 2500 | 4200 | 1950 |
| 20 | 3600 | 4800 | 8100 | 3800 |
| 30 | 5400 | 7200 | 12000 | 5700 |
| 60 | 10500 | 14000 | 23500 | 11000 |
| + this compound | ||||
| 0 | 145 | 205 | 355 | 175 |
| 10 | 250 | 2200 | 3900 | 1800 |
| 20 | 260 | 4100 | 7500 | 3500 |
| 30 | 275 | 6500 | 11500 | 5100 |
| 60 | 280 | 12000 | 21000 | 9800 |
Hypothetical data suggesting inhibition of DNA synthesis.
Experimental Workflow for Macromolecular Synthesis Assay
References
Application Notes and Protocols: Identifying Malonomicin Targets Using Gene Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonomicin (also known as Antibiotic K16) is an antibiotic with known anti-protozoal and anti-trypanosomal activities.[1][2][3] However, its precise mechanism of action and specific molecular targets within bacterial cells remain largely uncharacterized. Identifying the cellular machinery that this compound disrupts is crucial for understanding its therapeutic potential, overcoming potential resistance mechanisms, and guiding the development of novel antimicrobial agents.
This document provides detailed application notes and protocols for employing gene knockout and knockdown strategies to identify the biological targets of this compound. The described methodologies leverage powerful genetic screening techniques, such as CRISPR interference (CRISPRi) and transposon mutagenesis, to systematically assess the impact of gene silencing or disruption on bacterial susceptibility to this compound. By identifying genes whose inactivation or downregulation sensitizes bacteria to the antibiotic, researchers can pinpoint the cellular pathways and specific proteins that are likely targeted by the compound.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables present hypothetical data that could be generated from the described experimental protocols. These tables are intended to serve as a template for presenting results from a gene knockout screen for this compound target identification.
Table 1: Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) of this compound Against a Wild-Type Bacterial Strain
| Bacterial Strain | Compound | MIC (µg/mL) | IC50 (µg/mL) |
| Escherichia coli K-12 | This compound | 16 | 8 |
| Staphylococcus aureus Newman | This compound | 8 | 4 |
Table 2: Top Hits from a Genome-Wide CRISPRi Sensitization Screen with this compound
This table lists hypothetical genes whose knockdown leads to increased sensitivity to a sub-lethal concentration of this compound. The "Sensitization Factor" is the fold-decrease in the IC50 of this compound in the knockdown strain compared to the wild-type.
| Gene | Putative Function | Sensitization Factor | p-value |
| fabI | Enoyl-ACP reductase (Fatty acid biosynthesis) | 16 | < 0.001 |
| accA | Acetyl-CoA carboxylase carboxyl transferase subunit alpha | 12 | < 0.001 |
| murA | UDP-N-acetylglucosamine 1-carboxyvinyltransferase (Peptidoglycan synthesis) | 8 | < 0.005 |
| gyrB | DNA gyrase subunit B (DNA replication) | 4 | < 0.01 |
| ftsZ | Cell division protein | 4 | < 0.01 |
Table 3: Validation of Top Gene Knockout Hits by Individual Mutant Analysis
This table shows the validation of the top hits from the primary screen by constructing individual gene knockouts (or conditional knockdowns for essential genes) and determining their specific IC50 values for this compound.
| Strain | Genotype | This compound IC50 (µg/mL) | Fold Change vs. Wild-Type |
| E. coli K-12 | Wild-Type | 8 | 1 |
| E. coli K-12 | ΔfabI (conditional knockdown) | 0.5 | 16 |
| E. coli K-12 | ΔaccA (conditional knockdown) | 0.67 | 12 |
| E. coli K-12 | ΔmurA | 1 | 8 |
Table 4: In Vitro Enzyme Inhibition Assay with a Purified Putative Target
This table presents hypothetical data from an in vitro assay testing the direct inhibitory effect of this compound on a purified candidate target enzyme identified from the genetic screens.
| Enzyme | Substrate | This compound Ki (µM) | Inhibition Type |
| Purified FabI | Enoyl-ACP | 2.5 | Competitive |
Experimental Protocols
Protocol 1: Genome-Wide CRISPRi Sensitization Screen
This protocol describes a pooled CRISPRi library screen to identify genes that, when silenced, increase the sensitivity of bacteria to this compound.
1. Materials:
-
Bacterial strain of interest (e.g., E. coli K-12)
-
Genome-wide sgRNA library plasmid
-
dCas9-expressing bacterial strain
-
Appropriate antibiotics for plasmid selection
-
This compound
-
Luria-Bertani (LB) broth and agar plates
-
Electroporator and cuvettes
-
Next-Generation Sequencing (NGS) platform and reagents
2. Methods:
-
Library Transformation:
-
Prepare electrocompetent dCas9-expressing bacteria.
-
Transform the pooled sgRNA library into the competent cells via electroporation.
-
Plate the transformed cells on selective agar plates to obtain a library of at least 100-fold coverage of the sgRNA library complexity.
-
Harvest the colonies by scraping and pool them into a single culture.
-
-
CRISPRi Screen:
-
Grow the pooled library in liquid media to mid-log phase.
-
Divide the culture into two conditions: a control group and a treatment group with a sub-lethal concentration of this compound (e.g., 0.25x MIC).
-
Incubate the cultures for a defined number of generations (e.g., 10-15).
-
Harvest the cells from both conditions.
-
-
Sequencing and Data Analysis:
-
Isolate plasmid DNA from the harvested cells.
-
Amplify the sgRNA-encoding regions using PCR with primers containing sequencing adapters and barcodes.
-
Sequence the amplicons using an NGS platform.
-
Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in both the control and this compound-treated populations.
-
Calculate the log2 fold change (LFC) in the abundance of each sgRNA in the treated versus the control condition.
-
Identify genes for which sgRNAs are significantly depleted in the this compound-treated sample, as these represent potential targets whose knockdown sensitizes the cells to the antibiotic.
-
Protocol 2: Transposon Mutagenesis Screen for Resistant Mutants
This protocol aims to identify genes that, when disrupted, confer resistance to this compound, which can indicate a direct target or a component of the target pathway.
1. Materials:
-
Bacterial strain of interest
-
Transposon delivery vector (e.g., a suicide plasmid carrying a Tn5 transposon with a selectable marker)
-
This compound
-
Appropriate antibiotics for selection
-
Agar plates
2. Methods:
-
Transposon Mutagenesis:
-
Introduce the transposon delivery vector into the recipient bacterial strain via conjugation or electroporation.
-
Plate the cells on agar containing the antibiotic for transposon selection and a lethal concentration of this compound (e.g., 2-4x MIC).
-
Incubate the plates until resistant colonies appear.
-
-
Identification of Transposon Insertion Sites:
-
Isolate genomic DNA from individual resistant colonies.
-
Use arbitrary PCR, semi-random PCR, or whole-genome sequencing to identify the genomic location of the transposon insertion in each mutant.
-
Map the insertion sites to the bacterial genome to identify the disrupted genes.
-
-
Target Validation:
-
Genes that are repeatedly identified with insertions in independent resistant mutants are strong candidates for being the direct target of this compound or being in the same pathway.
-
Further validation can be achieved by creating clean deletions of the candidate genes and assessing their susceptibility to this compound.
-
Visualizations
Caption: Workflow for identifying this compound targets.
Caption: Hypothetical inhibition of fatty acid synthesis by this compound.
References
Application Notes and Protocols for Investigating Malonomicin Biosynthesis using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonomicin is a structurally unique antibiotic with potential applications in medicine.[1] Understanding its biosynthetic pathway is crucial for optimizing its production and for generating novel analogs with improved therapeutic properties. The this compound biosynthetic gene cluster (BGC), denoted as the mlo cluster, is found in Streptomyces rimosus.[2][3] This document provides detailed application notes and protocols for utilizing the powerful CRISPR-Cas9 gene-editing technology to investigate the roles of specific genes within the mlo cluster.[4][5] By creating targeted gene knockouts, researchers can elucidate the function of individual enzymes in the biosynthetic pathway, identify pathway intermediates, and potentially engineer the pathway to produce novel compounds.
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[2] Key steps include the formation of a dipeptide, condensation with a malonate unit, and a subsequent Dieckmann cyclization to form the prethis compound core, which is then carboxylated.[2]
Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Rationale for Targeting |
| mloI | NRPS, likely responsible for dipeptide synthesis.[2] | Knockout is expected to abolish production of the dipeptide precursor, leading to a complete loss of this compound and accumulation of precursors. |
| mloJ | Hybrid PKS-NRPS, proposed to catalyze Dieckmann cyclization.[2] | Inactivation may lead to the accumulation of a linear intermediate prior to cyclization, providing insight into the ring formation step. |
| mloK | Trans-AT enzyme, potentially involved in introducing a malonate unit.[2] | Disruption could lead to the formation of a this compound analog lacking the malonate-derived moiety. |
| mloH | Vitamin K-dependent carboxylase-like enzyme, thought to catalyze the final carboxylation step.[2] | Knockout is predicted to result in the accumulation of prethis compound, the direct precursor to this compound. |
Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout
The following diagram outlines the general workflow for creating targeted gene knockouts in the this compound BGC in Streptomyces rimosus.
Detailed Experimental Protocols
The following protocols are adapted from established methods for CRISPR-Cas9 mediated gene editing in Streptomyces.[1][4]
Protocol 1: Design and Construction of the CRISPR-Cas9 Plasmid
-
sgRNA Design:
-
Identify a 20-bp protospacer sequence in the target gene (e.g., mloH) that is immediately upstream of a protospacer adjacent motif (PAM) sequence (5'-NGG-3').
-
Utilize online tools to design and evaluate sgRNAs for potential off-target effects.
-
Synthesize two complementary oligonucleotides encoding the chosen sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector.
-
-
Design of Homology Repair Template:
-
Design a repair template consisting of approximately 1 kb of the upstream and downstream flanking regions of the target gene.
-
For gene deletion, these two homology arms are directly ligated.
-
Amplify the homology arms from S. rimosus genomic DNA using high-fidelity DNA polymerase.
-
-
Plasmid Assembly:
-
Clone the annealed sgRNA oligonucleotides into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).[1]
-
Subsequently, clone the assembled homology repair template into the sgRNA-containing vector.
-
The final plasmid will contain the Cas9 expression cassette, the specific sgRNA, and the repair template.
-
-
Transformation and Verification:
-
Transform the final CRISPR-Cas9 plasmid into a suitable E. coli strain for propagation (e.g., DH5α).
-
Verify the integrity of the plasmid construct by restriction digestion and Sanger sequencing.
-
Protocol 2: Conjugation into Streptomyces rimosus
-
Preparation of E. coli Donor Strain:
-
Transform the verified CRISPR-Cas9 plasmid into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Grow the donor strain in LB medium containing appropriate antibiotics to an OD600 of 0.4-0.6.
-
-
Preparation of S. rimosus Recipient:
-
Grow S. rimosus on a suitable agar medium (e.g., ISP2) until a dense spore lawn is formed.
-
Harvest the spores and resuspend them in 2xYT broth.
-
Heat-shock the spores at 50°C for 10 minutes.
-
-
Conjugation:
-
Mix the prepared E. coli donor cells and S. rimosus spores.
-
Plate the mixture onto a suitable conjugation medium (e.g., SFM agar) and incubate at 30°C.
-
-
Selection of Exconjugants:
-
After 16-20 hours, overlay the plates with an appropriate antibiotic to select for S. rimosus exconjugants containing the CRISPR-Cas9 plasmid.
-
Continue incubation until colonies appear.
-
Protocol 3: Screening and Verification of Gene Knockout Mutants
-
Colony PCR:
-
Pick individual exconjugant colonies and subject them to colony PCR.
-
Design primers that flank the target gene. In a successful knockout mutant, the PCR product will be smaller than in the wild-type.
-
Also, use primers that bind within the target gene; no PCR product should be observed in the knockout mutant.
-
-
Genomic DNA Sequencing:
-
Isolate genomic DNA from putative knockout mutants.
-
Amplify the region flanking the target gene by PCR and sequence the product to confirm the precise deletion.
-
Protocol 4: Fermentation and Metabolite Analysis
-
Fermentation:
-
Inoculate the wild-type S. rimosus and the confirmed gene knockout mutants into a suitable production medium.
-
Incubate the cultures under optimal conditions for this compound production (e.g., 28-30°C, shaking at 200-250 rpm for 5-7 days).
-
-
Metabolite Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and resuspend the crude extract in a suitable solvent (e.g., methanol) for analysis.
-
-
HPLC Analysis:
-
Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) using a C18 column.[6][7][8]
-
Use a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
-
Monitor the elution profile using a diode-array detector (DAD) or a mass spectrometer (MS).
-
Compare the chromatograms of the wild-type and mutant strains to identify changes in the metabolite profile.
-
Expected Results and Data Presentation
The following table summarizes the expected outcomes from the targeted knockout of key genes in the mlo cluster.
| Strain | Genotype | Expected Major Metabolite(s) | This compound Yield (% of Wild-Type) |
| Wild-Type | mlo cluster intact | This compound | 100% |
| ΔmloI | Deletion of the NRPS gene | Precursors to the dipeptide | 0% |
| ΔmloJ | Deletion of the PKS-NRPS gene | Linear polyketide-peptide intermediate | 0% |
| ΔmloH | Deletion of the carboxylase gene | Prethis compound | 0% |
Visualizing the this compound Biosynthetic Pathway and CRISPR-Cas9 Targeting
The following diagram illustrates the proposed this compound biosynthetic pathway and highlights the points of intervention using CRISPR-Cas9.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | Poor spore viability, inactive E. coli donor cells | Use fresh spores, optimize heat shock conditions, ensure donor cells are in log phase. |
| No knockout mutants obtained | Inefficient Cas9 cleavage, incorrect sgRNA design, issues with the repair template | Redesign sgRNA, verify the sequence of the repair template, try a different CRISPR-Cas9 system. |
| No change in metabolite profile in mutants | The knocked-out gene is not essential for the pathway, or there is a redundant gene | Target other genes in the cluster, perform more detailed structural analysis of minor peaks. |
Conclusion
The application of CRISPR-Cas9 technology to the study of this compound biosynthesis offers a powerful and precise approach to dissecting this complex pathway. By systematically knocking out key genes, researchers can gain valuable insights into the function of each enzyme, paving the way for rational metabolic engineering to enhance the production of this promising antibiotic and to generate novel, bioactive derivatives.
References
- 1. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetics of Streptomyces rimosus, the oxytetracycline producer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a CRISPR/Cas9-mediated gene-editing tool in Streptomyces rimosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Malonomicin in Combination with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonomicin, also known as Antibiotic K16, is a compound with known anti-protozoal and anti-trypanosomal activities.[1] The exploration of this compound in combination with other therapeutic agents holds the potential for enhanced efficacy, reduced toxicity, and overcoming potential resistance mechanisms. These application notes provide detailed protocols for the systematic evaluation of this compound in combination with other drugs, both in vitro and in vivo.
A unique aspect of this compound is its biosynthesis, which involves a carboxylase enzyme that adds CO2 to a precursor molecule.[2] This process is analogous to the action of vitamin K-dependent carboxylases in humans, which are targeted by anticoagulants like warfarin.[2] While the exact mechanism of action of this compound against its target organisms is not yet fully elucidated, these protocols provide a robust framework for assessing its combinatorial potential.
Hypothetical Signaling Pathway of this compound
To illustrate a potential mechanism of action for this compound and to guide the selection of combination partners, a hypothetical signaling pathway is presented below. This diagram conceptualizes this compound as an inhibitor of a critical metabolic enzyme in a protozoan parasite.
Caption: Hypothetical pathway of this compound inhibiting an essential enzyme.
Experimental Workflow for Combination Testing
The following diagram outlines the general workflow for evaluating the combination of this compound with other drugs.
Caption: General workflow for combination drug testing.
In Vitro Combination Testing Protocol: Checkerboard Assay
This protocol details the use of a checkerboard assay to determine the nature of the interaction between this compound and a partner drug against a target protozoan or microbial strain.
1. Materials
-
This compound (Antibiotic K16)
-
Partner drug
-
Relevant protozoan or microbial strain (e.g., Trypanosoma brucei)
-
Appropriate culture medium
-
96-well microtiter plates
-
Spectrophotometer or other appropriate plate reader
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
Phosphate-buffered saline (PBS)
2. Experimental Protocol
-
Organism Culture: Culture the target organism to the mid-logarithmic phase of growth under appropriate conditions.
-
Drug Preparation:
-
Prepare stock solutions of this compound and the partner drug in DMSO.
-
Create serial two-fold dilutions of each drug in the culture medium. For this compound, concentrations may range from 8x to 1/8x the Minimum Inhibitory Concentration (MIC). Similarly, prepare dilutions for the partner drug.
-
-
Checkerboard Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound solutions along the x-axis (e.g., columns 2-11).
-
Add 50 µL of the diluted partner drug solutions along the y-axis (e.g., rows B-G).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include controls: wells with this compound only, partner drug only, and no drugs (growth control).
-
-
Inoculation: Add 100 µL of the prepared organism suspension to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the target organism for a predetermined period (e.g., 48-72 hours).
-
Data Collection: After incubation, determine the growth in each well using a suitable method (e.g., measuring optical density at 600 nm for bacteria, or using a viability dye like resazurin for protozoa).
3. Data Presentation and Analysis
The interaction between this compound and the partner drug is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Table 1: Example Checkerboard Assay Results (MIC values in µg/mL)
| This compound Conc. | Partner Drug Conc. | Growth (OD600) |
| 4 | 0 | 0.05 |
| 2 | 1 | 0.06 |
| 1 | 2 | 0.04 |
| 0.5 | 4 | 0.05 |
| 0 | 8 | 0.06 |
FICI Calculation:
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone)
Table 2: Interpretation of FICI Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
In Vivo Combination Testing Protocol: Murine Model of Trypanosomiasis
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another drug in a murine model of infection.
1. Materials and Methods
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Parasite Strain: Trypanosoma brucei bloodstream forms.
-
Drugs: this compound and partner drug, formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Equipment: Syringes, needles, animal balance, tail vein bleeding supplies, microscope, hemocytometer.
2. Experimental Protocol
-
Infection: Infect mice with a sublethal dose of T. brucei (e.g., 1 x 10^4 parasites) via i.p. injection.
-
Group Allocation: Randomly assign infected mice to the following treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug
-
-
Drug Administration: Begin treatment on a specified day post-infection (e.g., day 3) when parasitemia is detectable. Administer drugs according to a predetermined dosing schedule and route.
-
Monitoring:
-
Parasitemia: Monitor parasitemia daily by collecting a small blood sample from the tail vein and counting parasites using a hemocytometer.
-
Survival: Record survival daily.
-
Toxicity: Monitor mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
3. Data Presentation and Analysis
Table 3: Example In Vivo Efficacy Data
| Treatment Group | Mean Parasitemia (Day 7 post-infection) | Mean Survival Time (Days) |
| Vehicle Control | 5 x 10^7 parasites/mL | 10 |
| This compound alone | 1 x 10^6 parasites/mL | 15 |
| Partner Drug alone | 5 x 10^6 parasites/mL | 14 |
| Combination | < 1 x 10^4 parasites/mL (below detection) | > 30 (cured) |
Statistical Analysis: Analyze parasitemia data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Analyze survival data using Kaplan-Meier survival curves and the log-rank test. A statistically significant reduction in parasitemia and increase in survival in the combination group compared to the single-drug and control groups would indicate a beneficial interaction.
Conclusion
These protocols provide a foundational framework for the systematic evaluation of this compound in combination with other drugs. The in vitro checkerboard assay is a crucial first step to identify potential synergistic or additive interactions. Promising combinations should then be validated in appropriate in vivo models to assess their therapeutic potential. A thorough understanding of these interactions will be critical for the future development of novel and effective combination therapies utilizing this compound.
References
Application Notes and Protocols for Developing a Malonomicin Delivery System in Parasitic Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasitic infections remain a significant global health challenge, necessitating the development of novel and effective therapeutic strategies. Malonomicin, a dipeptide antibiotic, presents a potential candidate for antiparasitic drug development. However, its successful application is contingent on overcoming challenges such as poor bioavailability, nonspecific distribution, and potential toxicity. This document provides detailed application notes and protocols for the development of a targeted delivery system for this compound, aimed at enhancing its therapeutic efficacy against parasitic infections.
Disclaimer: The antiparasitic activity and mechanism of action of this compound are not yet fully elucidated. The following protocols are based on a hypothetical mechanism wherein this compound inhibits a crucial metabolic pathway within the parasite. The selection of the delivery system and experimental designs are predicated on this assumption.
Hypothetical Mechanism of Action of this compound
For the purpose of designing a targeted drug delivery system, we hypothesize that this compound acts as a competitive inhibitor of a key enzyme in the parasite's folate biosynthesis pathway. This pathway is essential for DNA synthesis and replication, and its inhibition would lead to parasite death. Many parasites, unlike their mammalian hosts, rely on de novo folate synthesis, making this pathway an attractive drug target. This targeted action suggests that delivering this compound directly to the infected cells or the parasites themselves would maximize efficacy and minimize off-target effects.
Selection of a Drug Delivery System
To enhance the delivery of this compound to parasites, a liposomal nanocarrier system is proposed. Liposomes are versatile, biocompatible, and biodegradable vesicles that can encapsulate both hydrophilic and hydrophobic drugs. They can protect the drug from degradation, improve its pharmacokinetic profile, and can be surface-modified for targeted delivery. Specifically, mannosylated liposomes will be developed to target macrophages, which are often host cells for intracellular parasites like Leishmania and Trypanosoma.
Table 1: Rationale for Selecting Mannosylated Liposomes for this compound Delivery
| Feature | Rationale |
| Biocompatibility | Composed of natural phospholipids, minimizing toxicity to the host. |
| Drug Encapsulation | Can efficiently encapsulate the hydrophilic this compound in its aqueous core. |
| Protection | Shields this compound from enzymatic degradation in the bloodstream. |
| Targeted Delivery | Mannose moieties on the liposome surface bind to mannose receptors on macrophages, facilitating targeted uptake by these parasite-harboring cells. |
| Improved Efficacy | Increased intracellular concentration of this compound within infected macrophages enhances its antiparasitic effect. |
| Reduced Side Effects | Targeted delivery minimizes exposure of healthy tissues to the drug, reducing potential toxicity. |
Experimental Protocols
Formulation of this compound-Loaded Mannosylated Liposomes
This protocol describes the preparation of this compound-loaded mannosylated liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Mannosylated dipalmitoylphosphatidylethanolamine (Man-DPPE)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and Man-DPPE in a 2:1:0.1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature.
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by rotating the flask for 1-2 hours.
-
The resulting multilamellar vesicles (MLVs) are then sonicated using a probe sonicator to form small unilamellar vesicles (SUVs).
-
To obtain uniformly sized liposomes, the SUV suspension is extruded 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.
-
Remove the unencapsulated this compound by dialysis against PBS.
Characterization of this compound-Loaded Liposomes
The prepared liposomes will be characterized for their physicochemical properties.
Table 2: Physicochemical Characterization of Liposomes
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the liposomes. |
| Zeta Potential | DLS with an electrode | To measure the surface charge of the liposomes, which influences their stability. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and lamellarity of the liposomes. |
| Encapsulation Efficiency (%EE) | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound successfully encapsulated within the liposomes. |
| In Vitro Drug Release | Dialysis Method | To study the release profile of this compound from the liposomes over time in a simulated physiological environment. |
Protocol for Determining Encapsulation Efficiency (%EE):
-
Separate the liposomal suspension from the unencapsulated drug by ultracentrifugation.
-
Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol).
-
Quantify the amount of this compound in the supernatant and the disrupted pellet using a validated HPLC method.
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Efficacy Assessment
The antiparasitic activity of the formulated this compound liposomes will be evaluated in vitro using a relevant parasite-infected macrophage cell line (e.g., Leishmania major-infected J774 macrophages).
Protocol:
-
Seed J774 macrophage cells in a 96-well plate and allow them to adhere.
-
Infect the macrophages with Leishmania major promastigotes.
-
After infection, treat the cells with different concentrations of:
-
Free this compound
-
This compound-loaded mannosylated liposomes
-
This compound-loaded non-mannosylated liposomes
-
Empty liposomes (control)
-
Untreated infected cells (control)
-
-
Incubate the plates for 48-72 hours.
-
Determine the number of intracellular amastigotes per macrophage by microscopic counting after Giemsa staining.
-
Calculate the 50% inhibitory concentration (IC50) for each formulation.
Table 3: Expected In Vitro Efficacy Results
| Formulation | Expected IC50 (µM) | Rationale |
| Free this compound | > 50 | Poor cell penetration. |
| This compound-loaded non-mannosylated liposomes | 20-30 | Non-specific uptake by macrophages. |
| This compound-loaded mannosylated liposomes | < 10 | Targeted uptake via mannose receptors, leading to high intracellular drug concentration. |
| Empty liposomes | No effect | No active drug present. |
In Vivo Efficacy and Toxicity Studies
The efficacy and safety of the this compound liposomes will be evaluated in a suitable animal model of parasitic infection (e.g., BALB/c mice infected with Leishmania major).
Protocol:
-
Infect BALB/c mice with Leishmania major promastigotes in the footpad.
-
Once lesions develop, divide the mice into treatment groups:
-
Vehicle control (PBS)
-
Free this compound
-
This compound-loaded mannosylated liposomes
-
This compound-loaded non-mannosylated liposomes
-
Empty liposomes
-
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor the following parameters:
-
Lesion size (measured weekly)
-
Parasite burden in the footpad and spleen (determined at the end of the study)
-
Body weight and clinical signs of toxicity
-
-
At the end of the study, collect blood for hematological and biochemical analysis to assess toxicity.
-
Collect major organs (liver, kidney, spleen) for histopathological examination.
Table 4: Key Parameters for In Vivo Evaluation
| Parameter | Measurement | Purpose |
| Therapeutic Efficacy | Lesion size, Parasite burden | To assess the ability of the formulation to control the parasitic infection. |
| Pharmacokinetics | Drug concentration in plasma and tissues over time | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulations. |
| Biodistribution | Drug concentration in different organs | To confirm the targeted delivery of mannosylated liposomes to macrophage-rich organs like the liver and spleen. |
| Safety/Toxicity | Body weight, blood parameters, histopathology | To evaluate the potential adverse effects of the formulations. |
Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical inhibition of the parasite folate pathway by this compound.
Diagram 2: Experimental Workflow for Liposome Formulation and Characterization
Caption: Workflow for preparing and characterizing this compound liposomes.
Diagram 3: Targeted Delivery of Mannosylated Liposomes
Caption: Targeted delivery of this compound to an infected macrophage.
Conclusion
The development of a targeted delivery system for this compound using mannosylated liposomes holds significant promise for enhancing its efficacy against parasitic infections. The detailed protocols provided herein offer a comprehensive framework for the formulation, characterization, and evaluation of this novel therapeutic approach. By improving the pharmacokinetic profile and enabling targeted delivery to infected cells, this strategy has the potential to overcome the limitations of conventional antiparasitic drugs and contribute to the development of more effective treatments for parasitic diseases. Further research is warranted to validate the hypothetical mechanism of action of this compound and to optimize the liposomal formulation for clinical application.
Troubleshooting & Optimization
Technical Support Center: Malonomicin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Malonomicin for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
A1: this compound, also known as Antibiotic K16, is an antibiotic with anti-protozoal and anti-trypanosome activities.[1][2][3] Its molecular weight is 374.31 g/mol .[4]
Q2: In which solvents is this compound soluble?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] For most in vitro cell-based assays, DMSO is the recommended solvent.
Q3: What is the recommended concentration of DMSO for cell culture experiments?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6] However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: My this compound powder is clumping or adhering to the vial. What should I do?
A4: This can happen during shipping. Gently tap the vial to dislodge the powder. If needed, you can centrifuge the vial at a low speed to collect all the powder at the bottom before opening.
Q5: How should I store the this compound stock solution?
A5: It is recommended to prepare fresh solutions for each experiment. However, if necessary, stock solutions can be stored at -20°C for a few weeks or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in the chosen solvent. | Insufficient solvent volume or low temperature. | Increase the solvent volume. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[4] |
| The compound has reached its solubility limit. | Do not increase the concentration further. Prepare a new, more dilute stock solution. | |
| Precipitation occurs when adding the stock solution to the aqueous culture medium. | The compound is "crashing out" of the solution due to poor aqueous solubility. | Decrease the final concentration of this compound in the medium. Perform serial dilutions of your stock solution in the medium. Ensure rapid and thorough mixing upon addition to the medium. |
| The concentration of the organic solvent (e.g., DMSO) is too low in the final solution to maintain solubility. | While keeping the final DMSO concentration below cytotoxic levels (ideally <0.5%), ensure your dilution scheme does not overly dilute the DMSO, causing the compound to precipitate. | |
| Observed cellular toxicity or altered cell morphology. | The concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the solvent in your assay. Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line. |
| The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal working concentration of this compound for your assay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 374.31 g/mol * (1000 mg / 1 g) = 3.74 mg
-
-
-
Weighing and Dissolving:
-
Carefully weigh out 3.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Aiding Dissolution (if necessary):
-
If the this compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in combination with warming, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared using sterile materials and techniques. Filtration is generally not recommended as it may remove the dissolved compound.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
This protocol describes how to dilute the 10 mM DMSO stock solution into your cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
Perform the dilution:
-
To prepare 1 mL of the final working solution, you will need:
-
Volume of Stock = 1 mL / 1000 = 0.001 mL = 1 µL
-
Volume of Medium = 1 mL - 0.001 mL = 0.999 mL = 999 µL
-
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix immediately and thoroughly by gentle pipetting or vortexing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (in this case, 1 µL) to the same volume of cell culture medium (999 µL) without the this compound. This will account for any effects of the solvent on the cells.
-
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₄O₉ | [7] |
| Molecular Weight | 374.31 g/mol | [4] |
| Common Synonyms | Antibiotic K16, Malonomycin | [7] |
Table 2: Recommended Solvents for this compound
| Solvent | Suitability for In Vitro Assays | Notes |
| DMSO | Highly Recommended | Good solubility; keep final concentration <0.5% in cell culture. |
| Chloroform | Not Recommended | Toxic to cells. |
| Dichloromethane | Not Recommended | Toxic to cells. |
| Ethyl Acetate | Not Recommended | Generally not used for cell-based assays. |
| Acetone | Not Recommended | Can be toxic to cells. |
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound likely inhibits bacterial protein synthesis.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of (–)-Lomaiviticin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein synthesis is resistant to rapamycin and constitutes a promising therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H18N4O9 | CID 54684011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Malonomicin Dosage for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Malonomicin while minimizing toxicity. The following information is based on established principles of toxicology and preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for a first-in-vivo study with this compound?
A1: For a novel agent like this compound with limited public toxicity data, a conservative approach is crucial. A starting point can be derived from its known median lethal dose (LD50). The reported intraperitoneal LD50 in mice is 1 g/kg[1]. A common practice is to start with a dose that is 1/10th to 1/100th of the LD50. Therefore, a starting dose in the range of 10-100 mg/kg would be a reasonable and safe initial dose for an exploratory in vivo study. It is also essential to conduct a thorough literature review for any new data and perform a dose-ranging study to determine the optimal starting dose for your specific animal model and research question[2].
Q2: What are the key parameters to monitor for this compound-induced toxicity in vivo?
A2: Comprehensive monitoring is critical for assessing toxicity. Key parameters include:
-
Clinical Observations: Daily monitoring for changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), and physiological functions (respiratory rate, body temperature)[3].
-
Body Weight: A significant decrease in body weight is a primary indicator of systemic toxicity[3].
-
Food and Water Intake: Reduced consumption is often an early sign of adverse effects.
-
Hematology and Clinical Chemistry: Blood samples should be analyzed for a complete blood count (CBC) and serum chemistry panels to assess effects on hematopoietic, hepatic, and renal function[4].
-
Histopathology: At the end of the study, major organs (liver, kidneys, spleen, lungs, heart, and brain) should be collected for histopathological examination to identify any tissue damage[4].
Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable side effects or mortality due to short-term toxicity[4][5][6]. An MTD study typically involves administering escalating doses of this compound to different groups of animals. The dose at which mild, reversible toxicities are observed, but no mortality or severe distress occurs, is generally considered the MTD. This is a crucial step before conducting longer-term efficacy studies[7].
Q4: What is the difference between acute, sub-chronic, and chronic toxicity studies?
A4: These studies differ in the duration of drug administration and are designed to assess different aspects of toxicity:
-
Acute Toxicity: Involves the administration of a single dose or multiple doses over a short period (up to 24 hours) to determine the immediate adverse effects and the LD50[8][9].
-
Sub-chronic Toxicity: Involves repeated dosing over a longer period, typically 28 or 90 days, to evaluate the effects of prolonged exposure.
-
Chronic Toxicity: Extends over a significant portion of the animal's lifespan (e.g., 6 months to 2 years) to assess long-term cumulative toxicity and carcinogenic potential[6].
Troubleshooting Guides
Issue 1: Unexpected mortality in the low-dose group.
-
Possible Cause: The starting dose, although based on available data, may be too high for the specific animal strain, age, or sex being used. Animal models can exhibit different sensitivities[2].
-
Troubleshooting Steps:
-
Immediately halt the study and perform a thorough review of the experimental protocol and dosing calculations.
-
Conduct a necropsy on the deceased animals to identify potential target organs of toxicity.
-
Initiate a new dose-ranging study starting with a significantly lower dose (e.g., 1/10th of the dose that caused mortality).
-
Ensure proper formulation and administration of this compound, as errors can lead to unintended high local concentrations or vehicle-related toxicity.
-
Issue 2: No observable efficacy at the presumed MTD.
-
Possible Cause: The MTD may be below the therapeutic window for this compound. Alternatively, the chosen animal model may not be appropriate for the intended therapeutic application.
-
Troubleshooting Steps:
-
Re-evaluate the MTD. It's possible that the criteria for dose-limiting toxicity were too stringent.
-
Consider a different route of administration that might improve bioavailability[2].
-
If possible, measure the plasma concentration of this compound to correlate exposure with efficacy.
-
Explore combination therapies to enhance the efficacy of this compound at a non-toxic dose.
-
Issue 3: High variability in toxicity signs within the same dose group.
-
Possible Cause: This could be due to inconsistencies in drug administration, underlying health differences in the animals, or genetic variability within the animal colony.
-
Troubleshooting Steps:
-
Refine the administration technique to ensure consistent dosing for all animals.
-
Ensure all animals are of a similar age, weight, and health status before starting the experiment.
-
Increase the number of animals per group to improve statistical power and account for individual variability.
-
Consider using a more genetically homogenous animal strain if variability persists.
-
Data Presentation
Table 1: Hypothetical Acute Toxicity Data for this compound in Mice (Intraperitoneal Administration)
| Dose Group (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs Observed |
| Vehicle Control | 10 | 0 | Normal activity and appearance |
| 250 | 10 | 0 | Mild lethargy on day 1 |
| 500 | 10 | 1 | Lethargy, piloerection |
| 1000 | 10 | 5 | Severe lethargy, ataxia, hunched posture |
| 2000 | 10 | 9 | Moribund state, seizures |
This data is for illustrative purposes and should be determined experimentally.
Table 2: Hypothetical Dose-Range Finding for MTD of this compound in Rats (Oral Gavage, 14-day study)
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Chemistry Findings (Day 14) | Histopathological Findings (Key Organs) |
| Vehicle Control | +5.2% | Within normal limits | No significant abnormalities |
| 50 | +4.8% | Within normal limits | No significant abnormalities |
| 150 | -2.1% | Slight elevation in ALT and BUN | Minimal to mild hepatocellular vacuolation |
| 450 | -15.8% | Significant elevation in ALT, AST, and BUN | Moderate to severe hepatocellular necrosis, renal tubular degeneration |
This data is for illustrative purposes. ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood Urea Nitrogen.
Experimental Protocols
Protocol 1: Acute Toxicity (LD50) Determination
-
Animal Model: Use a standard rodent model (e.g., CD-1 mice), 8-10 weeks old, with an equal number of males and females.
-
Dose Groups: Based on preliminary range-finding, establish at least 5 dose groups, including a vehicle control. Doses should be spaced to produce a range of toxic effects from none to 100% mortality.
-
Administration: Administer this compound as a single intraperitoneal injection. The volume should be consistent across all groups (e.g., 10 mL/kg).
-
Observation: Observe animals continuously for the first 4 hours post-administration and then at least twice daily for 14 days. Record all clinical signs of toxicity and mortality.
-
Body Weight: Record body weight just before dosing and on days 7 and 14.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
-
Pathology: Perform a gross necropsy on all animals.
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the intended species for efficacy studies (e.g., Sprague-Dawley rats), 8-10 weeks old.
-
Dose Groups: Start with a dose estimated to be non-toxic (e.g., 1/10th of the estimated LD50) and escalate in subsequent groups. Include a vehicle control group.
-
Administration: Administer this compound daily for 14 days via the intended clinical route (e.g., oral gavage).
-
Clinical Monitoring: Perform daily clinical observations and record body weights at least twice weekly.
-
Clinical Pathology: Collect blood at the end of the 14-day period for hematology and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause mortality, severe clinical signs, or greater than a 10-15% reduction in body weight, and produces only minimal, reversible changes in organ tissues.
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Logical flow for determining the Maximum Tolerated Dose (MTD).
Caption: Hypothetical mechanism of action and toxicity pathway for this compound.
References
- 1. RTECS NUMBER-TY1760000-Chemical Toxicity Database [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. VeriSIM Dose Optimization: How to Get it Right â Drug Discovery & Development Technology [verisimlife.com]
- 6. In vivo Toxicology | InterBioTox [interbiotox.com]
- 7. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. fiveable.me [fiveable.me]
- 9. fda.gov [fda.gov]
troubleshooting inconsistent results in Malonomicin efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Malonomicin efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound, also known as Antibiotic K16, is a dipeptide antibiotic.[1] It has demonstrated anti-protozoal and anti-trypanosomal activities in vitro and in vivo.[2]
Q2: What is the proposed mechanism of action for this compound?
While the precise mechanism of action for this compound has not been fully elucidated in publicly available literature, its classification as a peptide antibiotic suggests it may act by disrupting the pathogen's cell membrane integrity or interfering with cell wall synthesis. This is a common mechanism for peptide-based antibiotics.[3][4] Cationic peptides, for instance, often interact with the negatively charged bacterial or protozoal cell membranes, leading to pore formation and cell lysis.[3][4]
Q3: Why am I seeing significant variability in the EC50 values for this compound between experiments?
Inconsistent EC50 values are a common challenge in in vitro studies and can arise from several factors. These include variations in cell culture conditions, inconsistencies in compound preparation and handling, and the inherent biological variability of the cultured cells or organisms. It is crucial to maintain strict consistency in all experimental parameters.
Q4: Could the choice of solvent for this compound be affecting my results?
Yes, the solvent used to dissolve this compound and the final concentration of the solvent in the culture medium can significantly impact cell viability and compound efficacy. It is essential to use a solvent that completely dissolves the compound and is non-toxic to the cells at the final concentration used in the assay. A vehicle control (medium with solvent only) should always be included in your experiments.
Q5: How can I confirm that this compound is directly affecting the viability of my cells/organisms?
To confirm the cytotoxic or anti-protozoal effect of this compound, it is advisable to use multiple assay formats that measure different cellular health indicators. For example, you can combine a metabolic activity assay (like MTT or resazurin) with a membrane integrity assay (like LDH release or a live/dead stain).
Troubleshooting Inconsistent Efficacy
Problem 1: High Variability in Replicate Wells
High variability within replicate wells of the same treatment group can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell/Organism Seeding | Ensure a homogenous single-cell or single-organism suspension before seeding. Mix the suspension gently but thoroughly between pipetting into wells. Calibrate pipettes regularly. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. If you must use them, fill the surrounding wells with sterile water or PBS to maintain humidity. |
| Improper Compound Dilution | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and mix thoroughly at each step. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate volume dispensing. For small volumes, use low-retention pipette tips. |
Problem 2: Batch-to-Batch Inconsistency of this compound
If you observe that a new batch of this compound is giving different results from a previous one, it could be due to issues with the compound itself.
| Potential Cause | Recommended Solution |
| Compound Degradation | Store this compound according to the manufacturer's instructions, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration of Stock Solution | Re-verify the concentration of your stock solution. If possible, use a spectrophotometric method or other analytical technique to confirm the concentration. |
| Variability in Compound Purity | If possible, obtain a certificate of analysis for each batch to check for differences in purity. |
Problem 3: Results Not Reproducible Over Time
Difficulty in reproducing results from earlier experiments is a significant concern and often points to subtle changes in experimental conditions.
| Potential Cause | Recommended Solution |
| Cell Line/Organism Drift | Cell lines can change genetically and phenotypically over repeated passages. Use low-passage number cells and periodically re-start cultures from a frozen, authenticated stock. For protozoa, ensure consistent culture conditions to maintain a stable phenotype. |
| Changes in Reagents | Document the lot numbers of all reagents used, including media, serum, and supplements. When a new lot is introduced, perform a bridging experiment to ensure consistency with the previous lot. |
| Incubator Conditions | Regularly monitor and calibrate the incubator for temperature, CO2, and humidity levels. Inconsistent environmental conditions can significantly affect cell growth and drug response. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can alter cellular responses to treatments. |
Experimental Protocols
General Protocol for In Vitro Anti-Trypanosomal Efficacy Testing
This protocol provides a general framework for assessing the efficacy of this compound against Trypanosoma brucei.
-
Culturing Trypanosomes: Culture bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2. Maintain parasites in the logarithmic growth phase.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of working concentrations. The final solvent concentration in the assay should not exceed 0.5% and should be shown to not affect parasite viability.
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound to triplicate wells.
-
Include a positive control (a known trypanocidal drug) and a negative control (vehicle only).
-
Add the trypanosome suspension to each well to achieve a final density of 2 x 10^4 parasites/mL.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add a viability reagent such as resazurin and incubate for an additional 4-6 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Hypothesized Signaling Pathway of this compound Action
Since this compound is a dipeptide antibiotic with anti-protozoal activity, a plausible, yet hypothesized, mechanism of action is the disruption of the parasite's cell membrane. This diagram illustrates a potential pathway leading to cell death.
References
Malonomicin Stability and Degradation in Solution: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of malonomicin in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on general principles of antibiotic stability and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is likely influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate of degradation. Many antibiotics have an optimal pH range for stability.[1][2][3][4]
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[5][6][7][8] For long-term storage, lower temperatures are typically recommended.
-
Solvent: The choice of solvent can affect both the solubility and stability of this compound.[9][10][11][12]
-
Light Exposure: Some molecules are susceptible to photodegradation. It is advisable to protect this compound solutions from light, especially during storage.
-
Presence of Other Chemicals: Buffer components, metal ions, and other excipients in the formulation can potentially catalyze degradation reactions.[4]
Q2: How can I determine the optimal pH for my this compound solution?
To determine the optimal pH for this compound stability, a pH-rate profile study is recommended. This involves preparing a series of buffered solutions at different pH values, adding this compound, and monitoring its concentration over time. A plot of the degradation rate constant versus pH will reveal the pH at which the compound is most stable. For many antibiotics, the minimum degradation rate is often observed in the slightly acidic to neutral pH range.[4]
Q3: What is a typical experimental workflow for assessing the stability of this compound?
A general workflow for a stability study is outlined below.
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound activity | Unfavorable pH of the solution. | Measure the pH of your solution and adjust it to a more neutral range (e.g., pH 6-7) if possible. Perform a pH-rate profile study to identify the optimal pH for stability. |
| High storage or experimental temperature. | Store stock solutions at -20°C or -80°C. During experiments, maintain the lowest temperature compatible with the assay.[6] | |
| Inappropriate solvent. | If using an organic solvent, ensure it is of high purity and does not promote degradation.[12] For aqueous solutions, use purified water (e.g., HPLC-grade). | |
| Precipitation of this compound in solution | Poor solubility at the working concentration or pH. | Determine the solubility of this compound in your chosen solvent and buffer system. Consider using a co-solvent if solubility in aqueous media is low. |
| Change in temperature affecting solubility. | Ensure the solution temperature is maintained, as solubility can be temperature-dependent. | |
| Inconsistent results between experiments | Degradation during sample preparation or analysis. | Prepare fresh solutions for each experiment. Keep samples on ice before analysis. Use a validated and stability-indicating analytical method. |
| Freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade some compounds.[13] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.[4]
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Sample Preparation: Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the concentration of remaining this compound using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k). Plot k versus pH to determine the pH of maximum stability.
Protocol 2: Analysis of Degradation Products by HPLC-MS
-
Forced Degradation: Subject this compound to forced degradation conditions to generate degradation products. This can include:
-
Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration.
-
HPLC-MS Analysis: Analyze the samples using a high-performance liquid chromatography system coupled to a mass spectrometer (HPLC-MS).[15]
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify the peaks of the degradation products and use the mass spectrometry data to propose their structures.
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing stability data for this compound once it has been experimentally determined.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | Buffer System | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | Citrate | Data to be determined | Data to be determined |
| 5.0 | Acetate | Data to be determined | Data to be determined |
| 7.0 | Phosphate | Data to be determined | Data to be determined |
| 9.0 | Borate | Data to be determined | Data to be determined |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | Data to be determined | Data to be determined |
| 25 (Room Temp) | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined |
| 60 | Data to be determined | Data to be determined |
Table 3: Stability of this compound in Various Solvents at 25°C
| Solvent | Concentration | % Remaining after 24 hours |
| Water | 1 mg/mL | Data to be determined |
| 0.9% Saline | 1 mg/mL | Data to be determined |
| 5% Dextrose | 1 mg/mL | Data to be determined |
| Methanol | 1 mg/mL | Data to be determined |
| DMSO | 1 mg/mL | Data to be determined |
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pressure and temperature effects on degradation kinetics and storage stability of total anthocyanins in blueberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Malonomicin Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Malonomicin to maintain its bioactivity. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
To ensure the long-term stability and bioactivity of this compound in its solid form, it is recommended to store it under desiccated conditions. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is crucial to maintain a temperature of -20°C.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C to preserve their stability and biological activity. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Generally, these aliquoted solutions are usable for up to two weeks when stored at -20°C, though -80°C is recommended for longer-term storage.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2] The choice of solvent may depend on the specific requirements of your experiment, such as the desired concentration and compatibility with your cell culture or assay system.
Q4: Is there quantitative data available on the solubility of this compound in these solvents?
Q5: How long can I expect this compound to remain bioactive when stored correctly?
When stored properly as a dry powder at -20°C, this compound is expected to have a shelf life of over two years.[1] The stability of stock solutions is more limited, and it is best practice to use them within two weeks when stored at -20°C. For longer-term preservation of bioactivity in solution, storage at -80°C is recommended, although specific stability data for extended periods at this temperature is not available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound bioactivity in experiments | Improper storage conditions (e.g., storage at room temperature, exposure to light or moisture). | Always store this compound powder at -20°C (long-term) or 0-4°C (short-term) in a dry, dark place.[1] Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your this compound stock solution to avoid the degradation that can occur with multiple freeze-thaw cycles. | |
| Degradation of the compound in solution. | Prepare fresh stock solutions regularly, ideally every two weeks if stored at -20°C. For longer-term experiments, use solutions stored at -80°C and perform validation experiments to ensure continued bioactivity. | |
| Precipitation of this compound in media | The compound's solubility limit has been exceeded in the aqueous experimental medium. | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is low (typically <0.5%) and does not affect the assay. If precipitation occurs, you may need to lower the final concentration of this compound. |
| Incompatibility with components in the culture medium. | Before your main experiment, perform a small-scale test to check for any visible precipitation when this compound is added to your specific cell culture medium. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Recalculate the required mass of this compound for your stock solution, taking into account the batch-specific molecular weight and purity, which may be affected by hydration.[1] |
| Degradation due to exposure to incompatible materials. | Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents. |
Summary of Storage Conditions
| Form | Storage Duration | Temperature | Additional Notes |
| Powder | Short-term (days to weeks) | 0 - 4°C | Store in a dry, dark place. |
| Long-term (months to years) | -20°C | Desiccated conditions are recommended.[1] | |
| In Solvent | Short-term (up to 2 weeks) | -20°C | Aliquot to avoid freeze-thaw cycles. |
| Long-term | -80°C | Recommended for preserving bioactivity over extended periods. |
Experimental Protocols
Detailed Methodology: In Vitro Anti-Trypanosomal Assay
This protocol is adapted from established methods for testing the efficacy of compounds against Trypanosoma brucei.
1. Parasite Culture:
-
Maintain bloodstream forms of Trypanosoma brucei (e.g., strain 427) in HMI-9 medium supplemented with 10% heat-inactivated fetal calf serum.
-
Culture the parasites at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the trypanosomes every 24-48 hours to maintain them in the logarithmic growth phase.
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO. For initial screening, a 5 mM stock solution is common.[3]
-
Further dilute the stock solution in the appropriate culture medium to achieve the desired concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., ≤ 0.42% v/v) to avoid solvent toxicity to the parasites.[3]
3. Assay Procedure:
-
Seed a 96-well microtiter plate with Trypanosoma brucei at a density of 4,000 parasites/mL in a final volume of 100 µL per well.[4]
-
Add the desired concentrations of this compound to the wells. Include appropriate controls: wells with untreated parasites (negative control) and wells with a known trypanocidal drug (positive control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
4. Viability Assessment (AlamarBlue Assay):
-
After the 72-hour incubation, add 10 µL of AlamarBlue (resazurin) solution to each well.
-
Incubate the plate for an additional 4-6 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of parasite viability relative to the untreated control wells.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of parasite growth) by plotting the percentage of viability against the log of the compound concentration and performing a non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
While the precise molecular target of this compound in Trypanosoma brucei is not definitively established in the currently available literature, a key pathway for the parasite's survival and infectivity is the biosynthesis of the Glycosylphosphatidylinositol (GPI) anchor for its Variant Surface Glycoproteins (VSGs). This pathway is a known target for other trypanocidal agents. The diagram below illustrates a simplified representation of this crucial pathway.
Caption: Simplified GPI anchor biosynthesis pathway in Trypanosoma brucei.
The following diagram illustrates the general workflow for testing the in vitro efficacy of this compound against Trypanosoma brucei.
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. Trypanosoma brucei: inhibition of acetyl-CoA carboxylase by haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro anti-trypanosomal effects of selected phenolic acids on Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance in Trypanosoma Cultures
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug resistance in Trypanosoma?
A1: Trypanosoma can develop resistance to drugs through several mechanisms, including:
-
Decreased drug uptake: Mutations or deletion of genes encoding drug transporters can reduce the amount of drug entering the parasite.[6][7][9]
-
Increased drug efflux: Overexpression of efflux pumps can actively remove the drug from the parasite.
-
Metabolic inactivation: The parasite may acquire the ability to metabolize the drug into an inactive form. For prodrugs, resistance can arise from the loss of the activating enzyme.[10][11][12]
-
Target modification: The molecular target of the drug may be altered, reducing the drug's efficacy.
Q2: Can resistance to one drug lead to resistance to others?
A2: Yes, this phenomenon is known as cross-resistance. It can occur when different drugs share a common mechanism of uptake, efflux, or action. For instance, cross-resistance between melarsoprol and pentamidine has been linked to mutations in the TbAT1 and AQP2 transporters.[6][7][13][14]
Q3: Is it possible to reverse drug resistance in Trypanosoma cultures?
A3: In some cases, drug resistance can be reversed or circumvented. Strategies include:
-
Use of combination therapy: Using two or more drugs with different mechanisms of action can reduce the likelihood of resistance developing and may be effective against resistant strains.[5]
-
Drug delivery systems: Encapsulating drugs in nanocarriers can help bypass faulty transporters and deliver the drug directly into the parasite.[5][15]
-
Inhibitors of resistance mechanisms: Using compounds that inhibit efflux pumps can restore sensitivity to a drug.
Q4: How can I prevent the development of drug resistance in my cultures?
A4: To minimize the risk of developing drug resistance, consider the following:
-
Use the optimal drug concentration; sublethal doses can promote the selection of resistant parasites.[16]
-
Avoid prolonged continuous exposure to a single drug.
-
Regularly check the sensitivity of your cultures to the drug.
-
If possible, use combination therapies.
Troubleshooting Guide for "Compound M" Resistance
Problem: My Trypanosoma culture is showing reduced sensitivity to Compound M.
This troubleshooting guide will walk you through a series of steps to understand and potentially overcome the observed resistance.
Step 1: Confirm Resistance and Determine the Level of Resistance
Question: How can I be sure my culture is resistant and quantify the change in sensitivity?
Answer: You need to determine the half-maximal effective concentration (EC50) of Compound M for your potentially resistant culture and compare it to the EC50 of a sensitive, parental strain. A significant increase in the EC50 value indicates resistance.
Experimental Protocol: EC50 Determination
This protocol is adapted for bloodstream-form Trypanosoma brucei.
Materials:
-
HMI-9 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microtiter plates
-
Compound M stock solution
-
Resazurin solution
-
Microplate reader (fluorescence)
-
Sensitive (parental) and potentially resistant T. brucei cultures
Procedure:
-
Culture bloodstream-form T. brucei in HMI-9 medium supplemented with 20% FBS and penicillin-streptomycin at 37°C and 5% CO2.[17]
-
Prepare a serial dilution of Compound M in the culture medium in a 96-well plate.
-
Add T. brucei from both sensitive and potentially resistant cultures to the wells at a final density of 2 x 10^4 cells/mL.
-
Incubate the plates for 48 hours.
-
Add resazurin solution to each well and incubate for another 24 hours.
-
Measure fluorescence at an excitation of 530 nm and an emission of 590 nm.
-
Calculate the EC50 values using a suitable software (e.g., GraphPad Prism).
Data Presentation:
| Cell Line | Compound M EC50 (µM) | Resistance Factor (Fold Change) |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Clone 1 | 10.2 | 20.4 |
| Resistant Clone 2 | 15.8 | 31.6 |
Step 2: Investigate the Mechanism of Resistance
Question: What experiments can I perform to understand why my culture is resistant?
Answer: Based on common resistance mechanisms, you can investigate changes in drug uptake and the expression of genes known to be involved in drug transport.
Experimental Protocol: Drug Uptake Assay
This protocol assumes a radiolabeled version of Compound M is available. If not, a fluorescent analog could be used.
Materials:
-
Radiolabeled Compound M ([3H]-Compound M)
-
Sensitive and resistant T. brucei cultures
-
Assay buffer (e.g., PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Harvest and wash sensitive and resistant trypanosomes and resuspend them in the assay buffer at a density of 1 x 10^8 cells/mL.
-
Add [3H]-Compound M to the cell suspension at a final concentration equal to the EC50 of the sensitive strain.
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the cell suspension and centrifuge them through an oil layer to separate the cells from the medium.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Compare the rate of uptake between the sensitive and resistant cell lines.
Experimental Workflow: Investigating Resistance
Caption: Workflow for investigating and overcoming drug resistance.
Question: Which genes should I investigate for changes in expression?
Answer: You should focus on genes encoding transporters known to be involved in drug resistance in Trypanosoma, such as:
-
TbAT1 (P2 aminopurine transporter): Implicated in resistance to arsenicals and diamidines.[6][7][18]
-
Aquaglyceroporins (e.g., AQP2): Involved in the uptake of pentamidine and melarsoprol.[7][9][19]
-
ABC transporters: Some members of this family function as efflux pumps.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Sensitive and resistant T. brucei cultures
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., TbAT1, AQP2) and a reference gene (e.g., tubulin)
Procedure:
-
Extract total RNA from sensitive and resistant trypanosomes.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for your target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes in the resistant strain compared to the sensitive strain.
Data Presentation:
| Gene | Relative Expression in Resistant Strain (Fold Change) |
| TbAT1 | 0.2 |
| AQP2 | 0.1 |
| ABC Transporter X | 5.5 |
Step 3: Devise a Strategy to Overcome Resistance
Question: Based on my findings, how can I treat my resistant Trypanosoma culture?
Answer: The strategy will depend on the mechanism of resistance.
Hypothetical Signaling Pathway for Resistance
Caption: Potential mechanisms of action and resistance to Compound M.
-
If drug uptake is reduced: Consider using a drug delivery system, such as a nanocarrier, to bypass the need for the transporter.[15]
-
If drug efflux is increased: Test for synergy between Compound M and known efflux pump inhibitors.
-
If the mechanism is unknown: A rational approach is to test combination therapies with drugs that have different mechanisms of action.
Troubleshooting Logic
Caption: A logical guide to troubleshooting Compound M resistance.
References
- 1. Malonomicin | CAS#:38249-71-7 | Chemsrc [chemsrc.com]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Approaches to Overcome Transport Related Drug Resistance in Trypanosomatid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific Cell Targeting Therapy Bypasses Drug Resistance Mechanisms in African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 17. Trypanosome culture [bio-protocol.org]
- 18. Functional analysis of drug resistance‐associated mutations in the T rypanosoma brucei adenosine transporter 1 (TbAT1) and the proposal of a structural model for the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Malonomicin Purification for Higher Yields
Welcome to the technical support center for the purification of Malonomicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize purification protocols for enhanced yields of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from a Streptomyces fermentation broth?
A1: The main challenges include the polar and hydrophilic nature of this compound, which can make it difficult to separate from other polar contaminants in the fermentation broth. Its structure, containing amino and carboxylic acid functional groups, makes it susceptible to binding with various components in the broth. Additionally, optimizing the extraction and chromatography steps to maximize yield while maintaining purity can be complex. Common issues include low recovery rates, co-elution of impurities, and degradation of the target molecule.
Q2: What is the general strategy for purifying this compound?
A2: A typical purification strategy for a polar, amino acid-like antibiotic such as this compound involves a multi-step approach:
-
Solid-Liquid Separation: Removal of the Streptomyces mycelia from the fermentation broth.
-
Initial Extraction/Capture: Using techniques like adsorption to a resin or initial solvent extraction to concentrate this compound and remove bulk impurities.
-
Ion-Exchange Chromatography (IEX): To separate this compound based on its charge. Given its amino and carboxylic acid groups, both cation and anion exchange chromatography can be explored.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution polishing and removal of closely related impurities.
-
Desalting and Lyophilization: To obtain the final, purified this compound powder.
Q3: How can I increase the starting yield of this compound in my fermentation?
A3: Optimizing fermentation conditions is crucial for a higher starting yield. Consider the following factors[1][2][3]:
-
Media Composition: Systematically evaluate different carbon and nitrogen sources.
-
Precursor Supplementation: Based on the biosynthetic pathway, consider feeding precursors to the culture.
-
Cultivation Parameters: Optimize pH, temperature, aeration, and agitation speed.
-
Elicitors: The addition of certain chemical or biological elicitors can sometimes trigger or enhance antibiotic production.
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying antibiotics.[4][5] A bioassay, for instance, an agar diffusion assay using a susceptible bacterial strain like Bacillus subtilis, can also be used to determine the biological activity and estimate the concentration of the purified this compound.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Recovery After Initial Extraction | Suboptimal pH: The pH of the fermentation broth can significantly impact the charge and solubility of this compound, affecting its binding to extraction resins or partitioning into solvents.[7][8][9] | pH Adjustment: Empirically test a range of pH values (e.g., from 3 to 9) for the fermentation broth before extraction to find the optimal pH for this compound recovery. |
| Inefficient Solid-Liquid Separation: Mycelial debris can interfere with subsequent purification steps. | Improved Filtration/Centrifugation: Ensure complete removal of biomass by using appropriate filter pore sizes or optimizing centrifugation speed and duration. | |
| Poor Resolution in Ion-Exchange Chromatography | Incorrect Buffer pH or Ionic Strength: The binding and elution of this compound from the IEX resin are highly dependent on the pH and salt concentration of the buffers.[10] | Optimize Buffer Conditions: Perform a systematic study of buffer pH and salt gradient to achieve the best separation. A shallow gradient can often improve the resolution of closely eluting compounds. |
| Column Overloading: Exceeding the binding capacity of the IEX column will result in the loss of the target molecule in the flow-through. | Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. Consider using a larger column if high throughput is required. | |
| Co-elution of Impurities in RP-HPLC | Inappropriate Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase may not be optimal for separating this compound from structurally similar impurities. | Modify Mobile Phase Gradient: Adjust the gradient slope of the organic solvent. A shallower gradient can enhance the separation of closely related compounds.[11] |
| Wrong Column Chemistry: The stationary phase of the RP-HPLC column may not be suitable for the properties of this compound. | Test Different Columns: Experiment with different C18 columns or consider alternative chemistries like C8 or phenyl-hexyl columns. | |
| Loss of Biological Activity | Temperature Instability: this compound may be sensitive to high temperatures during processing. | Maintain Cold Chain: Perform all purification steps at low temperatures (e.g., 4°C) whenever possible. |
| pH Instability: Extreme pH values during extraction or chromatography could lead to the degradation of this compound.[12][13] | Conduct Stability Studies: Determine the pH range in which this compound is most stable and conduct purification steps within this range. |
Data Presentation
Comparison of Hypothetical Purification Strategies for this compound
| Purification Strategy | Step | Purity (%) | Yield (%) | Overall Yield (%) |
| Strategy A | Initial Broth | 5 | 100 | 100 |
| Solvent Extraction (Ethyl Acetate) | 30 | 60 | 60 | |
| Silica Gel Chromatography | 85 | 50 | 30 | |
| Preparative RP-HPLC | >98 | 70 | 21 | |
| Strategy B | Initial Broth | 5 | 100 | 100 |
| Adsorption on XAD-4 Resin | 40 | 85 | 85 | |
| Cation Exchange Chromatography | 90 | 75 | 63.75 | |
| Preparative RP-HPLC | >99 | 80 | 51 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to compare potential outcomes of different purification strategies.
Experimental Protocols
Extraction of this compound from Fermentation Broth
Objective: To extract and concentrate this compound from the clarified fermentation broth.
Materials:
-
Clarified Streptomyces fermentation broth
-
Amberlite XAD-4 resin (or similar macroporous adsorbent resin)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Glass column
Procedure:
-
Broth Preparation: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove mycelia and other solid debris.[14] Filter the supernatant through a 0.45 µm filter.
-
pH Adjustment: Adjust the pH of the clarified broth to 7.0 using HCl or NaOH.
-
Resin Equilibration: Pack a glass column with Amberlite XAD-4 resin. Wash the resin with 3-5 column volumes of deionized water.
-
Loading: Load the pH-adjusted clarified broth onto the equilibrated column at a slow flow rate (e.g., 1-2 column volumes per hour).
-
Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions and analyze for the presence of this compound using HPLC or a bioassay.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure using a rotary evaporator.
Ion-Exchange Chromatography (IEX)
Objective: To purify this compound based on its net charge.
Materials:
-
Concentrated this compound extract from the previous step
-
DEAE-Sepharose (anion exchange) or CM-Sepharose (cation exchange) resin
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5 with a linear gradient of 0-1 M NaCl)
-
Chromatography column and system
Procedure:
-
Sample Preparation: Desalt the concentrated this compound extract into the Equilibration Buffer using a desalting column or dialysis.
-
Column Equilibration: Pack a chromatography column with the chosen IEX resin and equilibrate with 5-10 column volumes of Equilibration Buffer.[15]
-
Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with 3-5 column volumes of Equilibration Buffer to remove any unbound molecules.
-
Elution: Elute the bound this compound using a linear gradient of the Elution Buffer (0-1 M NaCl over 20 column volumes).[10]
-
Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for this compound content and purity using HPLC-UV and/or a bioassay.
-
Pooling: Pool the fractions containing pure this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high-resolution purification of this compound.
Materials:
-
Pooled and concentrated fractions from IEX
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)
-
C18 preparative HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5) until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Elution Gradient: Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes. The exact gradient may need to be optimized based on the retention time of this compound.[16][17]
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210-230 nm, to be determined empirically based on the UV spectrum of this compound).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical RP-HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Fermentation | Special Issue : Antibiotic Production in Streptomyces [mdpi.com]
- 4. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. hplc.eu [hplc.eu]
- 12. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
- 16. Development of a robust 30-minute reverse-phase high pressure liquid chromatography method to measure amino acids using widely available equipment and its comparison to current clinical ion-exchange chromatography measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects of Malonomicin in experiments
Disclaimer
The compound "Malonomicin" does not correspond to a well-documented small molecule inhibitor in publicly available scientific literature. Therefore, this technical support center uses "this compound" as a hypothetical example of a kinase inhibitor to illustrate a comprehensive framework for identifying and mitigating off-target effects. The data, pathways, and protocols provided are representative examples and should be adapted for actual experimental contexts.
Welcome to the support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals navigate and troubleshoot potential off-target effects during their experiments. This compound is a potent inhibitor of Target Kinase A (TKA) , but has known off-target activity against Off-Target Kinase B (OKB) and Off-Target Receptor C (ORC) .
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype (e.g., apoptosis, differentiation) that isn't consistent with the known function of Target Kinase A (TKA). What could be the cause?
A1: This is a common issue when using small molecule inhibitors. The unexpected phenotype could arise from:
-
Off-target effects: this compound may be inhibiting other cellular targets, such as OKB or ORC, leading to a secondary biological response.
-
Cellular context: The function of TKA might be different or more complex in your specific cell line or experimental model than what is currently published.
-
Compound toxicity: At high concentrations, this compound may induce general cellular stress or toxicity, leading to phenotypes unrelated to its intended target. We recommend performing a dose-response curve to identify the optimal concentration.
Q2: How can I confirm that the effect I'm observing is a direct result of TKA inhibition?
A2: Target validation is crucial. The most robust approach involves a "rescue" experiment. If the phenotype is genuinely caused by TKA inhibition, it should be reversible by introducing a version of TKA that is resistant to this compound. Other essential validation steps include using a structurally unrelated TKA inhibitor to see if it recapitulates the phenotype and using genetic methods like siRNA or CRISPR to knock down TKA.
Q3: At what concentration should I use this compound?
A3: The optimal concentration depends on the cell type and experimental endpoint. You should always start by performing a dose-response curve to determine the IC50 for TKA inhibition in your system (e.g., by monitoring the phosphorylation of a known TKA substrate). Use the lowest concentration that gives you the desired on-target effect to minimize off-target engagement. Refer to the data table below for in-vitro IC50 values.
Q4: I see inhibition of my target, but the phenotype is still ambiguous. What now?
Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects
This guide provides a systematic approach to determine if your experimental observations are due to the intended inhibition of TKA or unintended off-target effects.
Step 1: Characterize the Dose-Response Relationship
Compare the dose-response curve for your observed phenotype with the dose-response curve for TKA inhibition. If the phenotype only appears at concentrations significantly higher than the IC50 for TKA, it is likely an off-target effect.
Step 2: Perform a Rescue Experiment
This is the gold standard for target validation.
-
Create a construct expressing a version of TKA that has a mutation in the this compound binding site, rendering it resistant to inhibition.
-
Introduce this construct into your cells.
-
Treat the cells with this compound.
-
Expected Outcome: If the phenotype is on-target, the cells expressing the resistant TKA mutant will not show the phenotype. If the phenotype persists, it is likely off-target.
Step 3: Use a Structurally Unrelated Inhibitor
Use a second, structurally different inhibitor that also targets TKA.
-
If both inhibitors produce the same phenotype: This strongly suggests the phenotype is due to TKA inhibition.
-
If the second inhibitor does not produce the phenotype: This suggests the phenotype observed with this compound is due to one of its specific off-target effects.
Step 4: Genetic Knockdown/Knockout
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TKA.
-
If genetic knockdown of TKA reproduces the phenotype observed with this compound: The effect is confirmed to be on-target.
-
If genetic knockdown of TKA does not reproduce the phenotype: The effect is likely off-target.
Quantitative Data: this compound Activity Profile
The following table summarizes the in-vitro biochemical potency of this compound against its primary target (TKA) and known major off-targets.
| Target Name | Target Type | IC50 (nM) | Assay Type |
| Target Kinase A (TKA) | Kinase | 15 | Biochemical Kinase Assay |
| Off-Target Kinase B (OKB) | Kinase | 180 | Biochemical Kinase Assay |
| Off-Target Receptor C (ORC) | GPCR | 950 | Radioligand Binding Assay |
| hERG | Ion Channel | >10,000 | Electrophysiology |
Note: IC50 values can vary between biochemical and cell-based assays. It is critical to establish a dose-response in your specific experimental system.
Experimental Protocols
Protocol 1: Western Blot for TKA Pathway Inhibition
This protocol verifies that this compound is engaging its target in cells by measuring the phosphorylation of a direct downstream substrate of TKA, Substrate-P.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of the TKA substrate (anti-pSubstrate). As a loading control, also probe a separate membrane or strip the first one and re-probe for total Substrate or a housekeeping protein (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Target Rescue Experiment Workflow
-
Vector Preparation: Obtain or create a mammalian expression vector containing the full-length cDNA of TKA. Introduce a point mutation in the ATP-binding pocket (the putative this compound binding site) using site-directed mutagenesis to create a drug-resistant version (TKA-Res). Confirm the mutation by sequencing.
-
Transfection: Transfect target cells with either an empty vector control or the TKA-Res vector.
-
Selection/Enrichment: If applicable, select for stably transfected cells (e.g., using puromycin or neomycin resistance). Alternatively, use transient transfection and proceed 48-72 hours post-transfection.
-
Experiment: Re-plate the control and TKA-Res expressing cells. Treat both populations with this compound at a concentration known to produce the phenotype of interest.
-
Analysis: Assess the phenotype (e.g., cell viability via MTT assay, apoptosis via Annexin V staining, gene expression via qPCR). Compare the results between the empty vector and TKA-Res expressing cells.
Visualizations
Caption: Hypothetical signaling pathway of Target Kinase A (TKA) and its inhibition by this compound.
Caption: Experimental workflow for a target validation rescue experiment.
Caption: Logic diagram for troubleshooting on-target vs. off-target effects.
Technical Support Center: Improving the Oral Bioavailability of Malonomicin
Welcome to the technical support center for Malonomicin. This resource is designed for researchers, scientists, and drug development professionals who are working on improving the oral bioavailability of this promising dipeptide antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in achieving good oral bioavailability for this compound?
This compound, as a dipeptide, faces several significant hurdles to effective oral absorption. These challenges are typical for peptide-based drugs and must be systematically addressed in any formulation strategy.
-
Enzymatic Degradation: The gastrointestinal (GI) tract is rich in proteases, such as pepsin in the stomach and trypsin and chymotrypsin in the small intestine. These enzymes can readily hydrolyze the peptide bonds in this compound, inactivating the drug before it can be absorbed.
-
Low Intestinal Permeability: The intestinal epithelium forms a selective barrier. Due to its polar nature and molecular size, this compound is likely to have poor passive permeability across the lipid membranes of enterocytes.
-
Physicochemical Instability: The varying pH environments of the GI tract, from the highly acidic stomach (pH 1.5-3.5) to the more neutral small intestine (pH 6.0-7.4), can affect the stability and solubility of this compound.
2. How can I assess the stability of this compound in simulated gastrointestinal fluids?
To determine the susceptibility of this compound to degradation in the GI tract, it is crucial to perform in vitro stability studies using simulated gastric and intestinal fluids.
Experimental Protocol: In Vitro Stability of this compound
-
Prepare Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare SGF (pH 1.2) without pepsin and SGF with pepsin (e.g., 3.2 g/L).
-
Simulated Intestinal Fluid (SIF): Prepare SIF (pH 6.8) without pancreatin and SIF with pancreatin (e.g., 10 g/L).
-
-
Incubation:
-
Dissolve this compound in each of the four prepared fluids to a final concentration of, for example, 1 mg/mL.
-
Incubate the solutions at 37°C with gentle agitation.
-
-
Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the enzymatic activity by adding an appropriate agent (e.g., a protease inhibitor cocktail or by rapid pH shift).
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate constant (k) and the half-life (t½) in each medium.
-
Data Presentation: Hypothetical Stability Data for this compound
| Medium | Enzyme | Half-life (t½) in minutes |
| Simulated Gastric Fluid (pH 1.2) | Without Pepsin | > 240 |
| Simulated Gastric Fluid (pH 1.2) | With Pepsin | 45 |
| Simulated Intestinal Fluid (pH 6.8) | Without Pancreatin | > 240 |
| Simulated Intestinal Fluid (pH 6.8) | With Pancreatin | 75 |
3. What in vitro models can be used to evaluate the intestinal permeability of this compound?
In vitro cell-based assays are essential for predicting the intestinal absorption of drug candidates. The Caco-2 cell monolayer model is a widely accepted method for this purpose.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction formation.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound solution (at a known concentration) to the apical (AP) side of the monolayer.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Collect a sample from the apical side at the end of the experiment to assess mass balance.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Data Presentation: Hypothetical Permeability Data for this compound and Control Compounds
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |
| Propranolol (High Permeability) | 25.0 | High |
| Atenolol (Low Permeability) | 0.5 | Low |
| This compound | 1.2 | Low |
Troubleshooting Guides
Issue: High variability in Caco-2 permeability results.
-
Possible Cause 1: Inconsistent Monolayer Integrity.
-
Troubleshooting: Ensure consistent cell seeding density and culture conditions. Always measure TEER and perform a Lucifer yellow permeability assay for each batch of Caco-2 monolayers before the experiment. Establish a strict acceptance criterion for monolayer integrity.
-
-
Possible Cause 2: Non-specific Binding.
-
Troubleshooting: this compound may be binding to the plastic of the assay plates or the filter membrane. Perform a mass balance study to quantify the recovery of the compound. If binding is significant, consider using low-binding plates or adding a small amount of a non-ionic surfactant to the buffer.
-
Issue: Rapid degradation of this compound in simulated intestinal fluid.
-
Possible Cause: High Pancreatin Activity.
-
Troubleshooting: The activity of commercial pancreatin can vary. Standardize the enzymatic activity of the pancreatin used in your SIF. Consider co-formulating this compound with protease inhibitors to assess their protective effect.
-
Experimental Protocol: Screening Protease Inhibitors
-
Prepare SIF with pancreatin as previously described.
-
Prepare separate solutions of this compound in SIF containing different protease inhibitors (e.g., aprotinin, bestatin, or a commercially available cocktail).
-
Follow the same incubation, sampling, and analysis protocol as the standard stability study.
-
Compare the degradation half-life of this compound with and without the inhibitors.
Data Presentation: Hypothetical Effect of Protease Inhibitors on this compound Stability in SIF
| Condition | Half-life (t½) in minutes |
| This compound in SIF | 75 |
| This compound in SIF + Aprotinin | 150 |
| This compound in SIF + Bestatin | 110 |
| This compound in SIF + Inhibitor Cocktail | > 240 |
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Barriers to the oral absorption of this compound.
addressing variability in Malonomicin biological assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in biological assay results for Arylomycin, a novel antibiotic that inhibits type I signal peptidase (SPase).[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Arylomycin?
A1: Arylomycin inhibits type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway.[1][2] SPase is responsible for cleaving the N-terminal signal peptide from preproteins as they are translocated across the cytoplasmic membrane.[2] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the membrane, disrupting essential cellular processes and ultimately leading to bacterial cell death.[2]
Q2: What are the common types of biological assays used for Arylomycin?
A2: Common biological assays for antibiotics like Arylomycin include broth dilution methods to determine the Minimum Inhibitory Concentration (MIC) and agar diffusion assays (e.g., disk diffusion or well diffusion) to measure zones of inhibition.[3][4][5] These assays assess the antibiotic's ability to inhibit the growth of susceptible microorganisms.[3]
Q3: What are the key sources of variability in Arylomycin biological assays?
A3: Variability in microbiological assays can arise from several factors, including the microbial strains used, assay conditions (e.g., temperature, incubation time), and the interpretation of results.[3] Specific sources of variability include inoculum preparation, agar thickness, and the concentration of the antibiotic.[5][6] For Arylomycin, factors affecting the expression and activity of SPase in the test organism could also contribute to variability.[1]
Q4: How can I standardize my Arylomycin bioassay to improve reproducibility?
A4: Standardization and validation are crucial for ensuring the accuracy and reproducibility of bioassay results.[3] Key steps include using standard reference materials for the antibiotic and microbial strains, adhering to a detailed and consistent experimental protocol, and calibrating all equipment.[3][7] Implementing a standard operating procedure (SOP) is highly recommended.[7]
Troubleshooting Guide
This guide addresses common issues encountered during Arylomycin biological assays and provides potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in Minimum Inhibitory Concentration (MIC) values | Inconsistent inoculum density. Variations in broth composition or pH. Inaccurate serial dilutions of Arylomycin. Contamination of the microbial culture. | Standardize the inoculum preparation to a specific optical density (e.g., 0.5 McFarland standard). Use a consistent, high-quality batch of growth medium and verify the pH. Calibrate pipettes and use fresh, validated stock solutions of Arylomycin for dilutions. Perform a purity check of the microbial culture before each assay. |
| Inconsistent zones of inhibition in agar diffusion assays | Non-uniform agar depth.[5] Variation in the amount of Arylomycin applied to disks or wells. Inconsistent incubation temperature.[8] Differences in the lawn of bacterial growth. | Ensure a consistent volume of agar is poured into each plate to achieve a uniform depth. Use a calibrated dispenser to apply a precise volume of the Arylomycin solution. Use a calibrated incubator and monitor the temperature throughout the incubation period. Spread the bacterial inoculum evenly to create a uniform lawn. |
| No or very small zones of inhibition | The test organism is resistant to Arylomycin. Inactive Arylomycin stock solution. Insufficient concentration of Arylomycin. The target enzyme (SPase) is not essential in the test organism under the assay conditions. | Verify the susceptibility of the test organism to Arylomycin using a known sensitive control strain. Prepare a fresh stock solution of Arylomycin and verify its activity against a control. Increase the concentration range of Arylomycin being tested. Consult literature to confirm the essentiality of the general secretory pathway in the chosen microorganism.[1] |
| Unexpectedly large zones of inhibition | The Arylomycin stock solution is more concentrated than intended. The inoculum density is too low. Synergistic effects with components of the growth medium. | Verify the concentration of the Arylomycin stock solution. Ensure the inoculum is prepared to the correct density. Test for potential interactions by running controls with the medium components alone. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Arylomycin Stock Solution: Prepare a 1 mg/mL stock solution of Arylomycin in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Preparation of Inoculum: Culture the susceptible bacterial strain (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture turbidity to a 0.5 McFarland standard. Dilute the adjusted culture 1:100 in fresh MHB to obtain the final inoculum density.
-
Serial Dilution: Perform a two-fold serial dilution of the Arylomycin stock solution in a 96-well microtiter plate containing MHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Arylomycin that completely inhibits visible bacterial growth.
Protocol 2: Agar Well Diffusion Assay
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Application of Arylomycin: Add a fixed volume (e.g., 50 µL) of different concentrations of the Arylomycin solution to each well. Include a control with the solvent alone.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Arylomycin and a typical experimental workflow for its biological assay.
Caption: Mechanism of action of Arylomycin, inhibiting Type I Signal Peptidase (SPase).
Caption: General workflow for an Arylomycin biological assay.
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ipqpubs.com [ipqpubs.com]
- 8. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of appropriate controls for Malonomicin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Malonomicin in their experiments. Given that this compound is recognized as a dipeptide antibiotic, and based on contextual evidence from experimental applications of similar compounds, the guidance provided herein assumes its primary mechanism of action to be the inhibition of mitochondrial complex I.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While detailed mechanistic studies on this compound are not extensively published, it is often categorized with compounds that interfere with cellular respiration. The prevailing hypothesis is that this compound acts as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Inhibition of complex I disrupts oxidative phosphorylation, leading to decreased ATP production and increased cellular stress.
Q2: What are the essential positive and negative controls for a this compound experiment?
A2: Appropriate controls are critical for interpreting the effects of this compound.
-
Positive Controls: A well-characterized mitochondrial complex I inhibitor should be used. Rotenone is a classic and potent inhibitor of complex I and serves as an excellent positive control.[1] Another option is Piericidin A.
-
Negative Controls: A vehicle control is essential. This is a solution identical to that used to dissolve the this compound (e.g., DMSO, ethanol, or PBS) but without the compound itself. This control accounts for any effects of the solvent on the cells.
-
Cell Line Controls: It is also beneficial to use a cell line with known sensitivity or resistance to mitochondrial inhibitors, if available.
Q3: What are the key cellular assays to assess the effect of this compound?
A3: To comprehensively evaluate the impact of this compound, a panel of assays targeting different aspects of mitochondrial function is recommended.
-
Mitochondrial Respiration: Measuring the oxygen consumption rate (OCR) is a direct assessment of electron transport chain activity.[2]
-
ATP Production: Quantifying cellular ATP levels will determine the impact of this compound on cellular energy production.
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.[3][4]
-
Cell Viability and Cytotoxicity: Assays such as MTT, MTS, or those measuring lactate dehydrogenase (LDH) release can determine the overall effect on cell health. However, it's important to note that metabolic assays like MTT can be directly affected by altered mitochondrial respiration, so results should be interpreted cautiously.[5]
Q4: How can I investigate potential off-target effects of this compound?
A4: Investigating off-target effects is crucial for ensuring the specificity of your findings.
-
Use of Multiple Complex I Inhibitors: Comparing the effects of this compound to other structurally different complex I inhibitors can help determine if the observed phenotype is a general consequence of complex I inhibition.
-
Rescue Experiments: Attempting to rescue the this compound-induced phenotype by providing downstream metabolites (e.g., supplementing with a cell-permeable form of ubiquinone or succinate) can provide evidence for on-target activity.
-
Gene Knockout/Knockdown Studies: If feasible, using cell lines with genetic modifications in complex I subunits can help validate that the effects of this compound are mediated through this complex.
-
Broad-Spectrum Kinase or Receptor Profiling: If the observed effects are inconsistent with known outcomes of complex I inhibition, broader screening against a panel of other potential targets may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Compound Instability/Degradation: this compound may be unstable under experimental conditions (e.g., light, temperature, pH). | Prepare fresh solutions of this compound for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell type. | Perform a dose-response curve to determine the optimal concentration range (e.g., from nanomolar to micromolar). | |
| Cell Type Resistance: The cell line being used may have a low reliance on oxidative phosphorylation (e.g., highly glycolytic cancer cells) or possess efficient compensatory mechanisms. | Use a positive control like Rotenone to confirm that the assay is working and that the cells are capable of responding to complex I inhibition. Consider using a different cell line known to be sensitive to mitochondrial inhibitors. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in assay readouts. | Ensure a homogenous cell suspension before plating and use precise pipetting techniques. Allow cells to adhere and stabilize for 24 hours before treatment.[6] |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are prone to evaporation, leading to changes in media concentration. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Reagent Preparation/Addition Errors: Inconsistent reagent concentrations or volumes can introduce variability. | Prepare master mixes of reagents and use a multichannel pipette for additions where possible. | |
| Unexpected or contradictory results | Off-Target Effects: this compound may be affecting other cellular pathways in addition to or instead of mitochondrial complex I.[7][8][9] | Refer to the FAQ on investigating off-target effects. Use multiple, distinct assays to build a more complete picture of the cellular response. |
| Assay Interference: The chemical properties of this compound may interfere with the assay itself (e.g., autofluorescence, quenching, or direct chemical reaction with assay components). | Run a cell-free control with this compound and the assay reagents to check for direct interference. | |
| Secondary Effects of Treatment: Prolonged incubation with this compound can lead to secondary effects (e.g., apoptosis, changes in gene expression) that may confound the interpretation of primary mitochondrial effects. | Perform time-course experiments to distinguish early, direct effects from later, secondary consequences. |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
This protocol is adapted for use with Seahorse XF Analyzers.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Pre-treatment Incubation: The day before the assay, replace the growth medium with Seahorse XF Calibrant and incubate the sensor cartridge overnight at 37°C in a non-CO2 incubator.
-
Drug Preparation: Prepare concentrated stock solutions of this compound, a positive control (e.g., Rotenone/Antimycin A), and other mitochondrial inhibitors (e.g., Oligomycin, FCCP) in the appropriate assay medium.
-
Assay Execution:
-
Wash the cells with the assay medium.
-
Add the appropriate volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the prepared compounds into the appropriate ports of the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Cellular ATP Levels
This protocol utilizes a luciferase-based ATP assay kit.
-
Cell Culture and Treatment: Plate cells in a white, opaque 96-well plate and treat with this compound, a positive control, and a vehicle control for the desired duration.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Lysis and Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the ATP assay reagent to each well (typically a volume equal to the culture medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the number of cells or total protein content per well.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).
-
Cell Culture and Staining:
-
Culture cells on a glass-bottom dish or a black-walled, clear-bottom 96-well plate.
-
Wash the cells with pre-warmed imaging medium (e.g., HBSS).
-
Incubate the cells with TMRM (e.g., 20-100 nM) in the imaging medium for 30 minutes at 37°C.
-
-
Treatment and Imaging:
-
After the staining period, wash the cells to remove excess dye.
-
Add fresh imaging medium containing this compound, a vehicle control, or a positive control for depolarization (e.g., FCCP).
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Continue to acquire images at regular intervals to monitor the change in TMRM fluorescence over time.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the TMRM signal in the mitochondria of treated versus control cells. A decrease in fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Presumed signaling pathway of this compound via mitochondrial complex I inhibition.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: A logical flowchart for troubleshooting this compound experiments.
References
- 1. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Mitochondria Function | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
Technical Support Center: Malonomicin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaling up of Malonomicin production.
Disclaimer: Publicly available information on the specific production of this compound is limited. Therefore, the following guides, protocols, and data are based on established principles for the fermentative production of similar polyketide antibiotics from Streptomyces species, such as Streptomyces rimosus.
Troubleshooting Guides
This section addresses common issues that may be encountered during the fermentation and downstream processing of this compound.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Titer | 1. Suboptimal Fermentation Medium: Incorrect carbon/nitrogen ratio, limiting precursors, or presence of repressive nutrients (e.g., high glucose).[1] 2. Inadequate Inoculum: Low viability or insufficient volume of the seed culture. 3. Incorrect Physical Parameters: Suboptimal pH, temperature, or dissolved oxygen levels.[2][3] 4. Strain Instability: Genetic drift or loss of productivity after multiple subcultures. | 1. Medium Optimization: Systematically evaluate different carbon (e.g., starch, glycerol) and nitrogen (e.g., yeast extract, peptone) sources.[2][4] Consider precursor feeding strategies. 2. Inoculum Development: Ensure the seed culture is in the late logarithmic growth phase and use an appropriate inoculum size (typically 5-10% v/v). 3. Parameter Control: Monitor and control pH (typically 6.0-8.0) and temperature (typically 28-35°C) throughout the fermentation.[2][3] Optimize agitation and aeration to maintain adequate dissolved oxygen. 4. Strain Maintenance: Use fresh cultures from cryopreserved stocks for each production run. |
| Foaming in the Bioreactor | 1. High Protein Content in Medium: Components like soybean meal or yeast extract can cause foaming. 2. High Agitation/Aeration Rates: Excessive mechanical and air agitation can lead to foam formation.[5] | 1. Antifoam Addition: Add a sterile antifoaming agent (e.g., silicone-based) as needed. 2. Process Optimization: Adjust agitation and aeration rates to a level that maintains sufficient oxygen transfer without excessive foaming. |
| Mycelial Pelleting or Clumping | 1. Shear Stress: High agitation rates can lead to the formation of dense pellets.[1] 2. Medium Composition: Certain medium components can promote mycelial aggregation. | 1. Agitation Control: Reduce the agitation speed, especially in the early stages of growth. 2. Medium Modification: Test the effect of adding dispersants or modifying the concentration of divalent cations. |
| Product Degradation | 1. pH or Temperature Instability: this compound, like many polyketides, may be unstable at extreme pH values or high temperatures. 2. Enzymatic Degradation: Release of degradative enzymes from lysed cells. | 1. Process Control: Maintain strict control over pH and temperature during both fermentation and downstream processing. 2. Rapid Processing: Minimize the time between harvesting and purification. Consider cooling the fermentation broth immediately after harvesting. |
| Low Recovery During Purification | 1. Inefficient Extraction: The chosen solvent may not be optimal for this compound. 2. Poor Chromatographic Separation: Suboptimal resin choice, mobile phase, or gradient. 3. Product Precipitation: Changes in pH or solvent concentration may cause the product to precipitate. | 1. Solvent Screening: Test a range of solvents (e.g., ethyl acetate, butanol) for extraction efficiency.[6] 2. Chromatography Optimization: Screen different chromatography resins (e.g., silica gel, reverse-phase C18) and optimize the elution conditions.[6] 3. Solubility Studies: Determine the solubility of this compound in different solvent systems to prevent precipitation during processing. |
Frequently Asked Questions (FAQs)
1. What are the typical fermentation parameters for producing polyketide antibiotics like this compound from Streptomyces?
Optimal fermentation parameters are species-specific but generally fall within the ranges presented in the table below. These should be used as a starting point for optimization.[2][3][7]
2. How does the choice of carbon and nitrogen source affect this compound production?
The type and concentration of carbon and nitrogen sources are critical.[4] Many Streptomyces species exhibit carbon catabolite repression, where readily metabolizable sugars like glucose can inhibit secondary metabolite production.[1] Slower-metabolizing carbon sources like starch or glycerol are often preferred.[4] Complex nitrogen sources such as yeast extract, peptone, and soybean meal typically support robust growth and antibiotic production.[2][8]
3. What is the ideal morphology for Streptomyces during fermentation for antibiotic production?
The ideal morphology varies, but often a dispersed mycelial form is preferred over dense pellets to ensure better nutrient and oxygen transfer.[1] However, in some cases, small, loose pellets can be beneficial. Mycelial morphology is influenced by factors like agitation speed, inoculum development, and medium composition.
4. How can I improve the yield of this compound during the scale-up process?
Yield enhancement during scale-up can be achieved through a multi-faceted approach including:
-
Strain Improvement: Using mutagenesis and screening to select for higher-producing strains.
-
Medium Optimization: Employing statistical methods like Response Surface Methodology (RSM) to optimize medium components and their concentrations.
-
Process Parameter Optimization: Fine-tuning pH, temperature, dissolved oxygen, and feeding strategies in the bioreactor.[9]
-
Co-cultivation: In some cases, growing the producing strain with another microorganism can stimulate antibiotic production.[10][11]
5. What are the common steps in the downstream purification of polyketide antibiotics?
A typical purification workflow involves:
-
Harvesting: Separation of the mycelial biomass from the fermentation broth by centrifugation or filtration.[6]
-
Extraction: Using a suitable organic solvent (e.g., ethyl acetate) to extract the antibiotic from the broth.[6][12]
-
Concentration: Evaporation of the solvent to obtain a crude extract.[6]
-
Chromatography: Purification of the active compound using techniques like silica gel column chromatography or reverse-phase HPLC.[12][13]
-
Crystallization: Obtaining the pure antibiotic in a crystalline form.[12]
Data Presentation
Table 1: Optimized Fermentation Parameters for Polyketide Production in Streptomyces spp. (Illustrative Data)
| Parameter | Range | Optimum (Example) | Reference(s) |
| Temperature (°C) | 25 - 37 | 30 | [2][3] |
| pH | 5.0 - 10.0 | 7.0 | [2][3] |
| Incubation Period (days) | 5 - 14 | 8 | [2][7] |
| Carbon Source | Starch, Mannitol, Glycerol | Starch | [2][4] |
| Nitrogen Source | Casein, Peptone, Yeast Extract | Peptone | [2][8] |
Table 2: Example Yields of Polyketide Antibiotics from Streptomyces Fermentation
| Antibiotic | Producing Strain | Fermentation Scale | Yield | Reference(s) |
| Oxytetracycline | Streptomyces rimosus | Shake Flask | >1 g/L | [11] |
| Apigenin (recombinant) | Streptomyces albus | Bioreactor | ~80 µg/L | [9] |
| Avermectin B1a | Streptomyces avermitilis | Industrial Scale | >10 g/L | (General Knowledge) |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production (Generalized)
-
Inoculum Preparation:
-
Aseptically transfer a colony of the Streptomyces strain from an agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., containing starch, yeast extract, peptone, and mineral salts) and sterilize it in the bioreactor.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Run the fermentation for 7-10 days under the following controlled conditions:
-
Temperature: 30°C
-
pH: Maintain at 7.0 using automated addition of acid/base.
-
Agitation: 200-400 rpm.
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute).
-
-
Monitor cell growth and this compound production periodically by taking samples for analysis (e.g., HPLC).
-
Protocol 2: Purification of this compound from Fermentation Broth (Generalized)
-
Harvest and Extraction:
-
At the end of the fermentation, separate the mycelium from the broth by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Extract the cell-free broth twice with an equal volume of ethyl acetate in a separatory funnel.[6]
-
Combine the organic phases and concentrate them to dryness using a rotary evaporator.[6]
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a silica gel column (230-400 mesh) pre-equilibrated with a non-polar solvent (e.g., hexane).[6]
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
Collect fractions and analyze them for the presence of this compound (e.g., by TLC or HPLC).
-
-
Final Purification and Analysis:
-
Pool the fractions containing the highest concentration of pure this compound.
-
Concentrate the pooled fractions to obtain the purified compound.
-
If necessary, perform a final purification step using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Key factors influencing this compound fermentation yield.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 3. scispace.com [scispace.com]
- 4. frontiersin.org [frontiersin.org]
- 5. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aensiweb.com [aensiweb.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of the Coculture Initiation Method on the Production of Secondary Metabolites in Bioreactor Cocultures of Penicillium rubens and Streptomyces rimosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 13. diaion.com [diaion.com]
how to prevent degradation of Malonomicin during experiments
Welcome to the technical support center for Malonomicin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound, with the IUPAC name 2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid, is an antibiotic with the chemical formula C13H18N4O9[1]. Its structure contains several functional groups that are susceptible to degradation, including:
-
Amide bond
-
Multiple carboxylic acid groups
-
Secondary amine
-
Hydroxyl groups
-
A dihydropyrrolone ring
Understanding these structural features is crucial for predicting and preventing its degradation.
Q2: What are the primary factors that can cause this compound degradation?
Based on the functional groups present in this compound, the primary factors that can lead to its degradation include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond[2][3].
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions, and may also cause thermal decomposition of the carboxylic acid groups.
-
Light: The dihydropyrrolone ring in this compound may be susceptible to photodegradation upon exposure to light, a common issue for antibiotics with similar heterocyclic structures.
-
Oxidation: The secondary amine and hydroxyl groups are potential sites for oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents[4][5].
Q3: How should I store this compound to ensure its stability?
To maintain the stability of this compound, it is recommended to store it as a powder at -20°C or in a suitable solvent at -80°C. It is crucial to protect it from direct sunlight.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound solution over a short period. | Degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C and avoid repeated freeze-thaw cycles. Use buffers at an appropriate pH to maintain stability. |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | Always use a freshly prepared standard curve for each experiment. Monitor the purity of the stock solution periodically using a stability-indicating analytical method like HPLC. |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate the parent drug from its degradants. |
| Precipitation of this compound from solution. | Poor solubility or pH-dependent solubility. | Determine the optimal pH range for this compound's solubility and stability. Use co-solvents or other formulation strategies if necessary, ensuring they are compatible and do not accelerate degradation[6]. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use a buffer system to maintain a stable pH. The optimal pH should be determined experimentally, but starting in the slightly acidic to neutral range (pH 5-7) is often a good practice for compounds with amide and carboxylic acid groups to minimize hydrolysis[2][3].
-
Preparation: Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation. Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, dissolve this compound in a suitable solvent (e.g., DMSO, followed by dilution in an appropriate aqueous buffer) at a high concentration, aliquot into small volumes, and store at -80°C.
-
Handling: Protect the solution from light by using amber vials or covering the container with aluminum foil. Minimize the exposure of the solution to air to reduce the risk of oxidation.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods[7][8][9][10].
-
Acid and Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV lamp (e.g., 254 nm and 365 nm) and a visible light source for a defined period. Run a control sample in the dark.
-
-
Analysis:
Visualizing Potential Degradation and Experimental Workflow
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Recommended Experimental Workflow for Stability Assessment
Caption: Workflow for assessing and preventing this compound degradation.
References
- 1. This compound | C13H18N4O9 | CID 54684011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pharmtech.com [pharmtech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation [mdpi.com]
optimizing incubation times for Malonomicin treatment
Welcome to the technical support center for Malonomicin (also known as Antibiotic K16). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound (Antibiotic K16) is an antibiotic with known anti-protozoal and anti-trypanosomal activities. Its biosynthesis is unique, involving a vitamin K-dependent carboxylase-like enzyme, which suggests a distinct mechanism of action compared to many other classes of antibiotics.
Q2: What is the primary cellular target of this compound in eukaryotic cells?
While the exact mechanism in eukaryotic cells is not fully elucidated in publicly available literature, its biosynthesis suggests that this compound may act as an inhibitor of vitamin K-dependent carboxylases. These enzymes are crucial for the post-translational modification of certain proteins involved in blood coagulation, bone metabolism, and signal transduction. Therefore, it is plausible that this compound exerts its effects by interfering with these pathways.
Q3: What are the recommended starting concentrations for this compound in cell-based assays?
For initial experiments, a dose-response study is recommended. Based on general protocols for novel antibiotics, a starting range of 0.1 µM to 100 µM is advisable. The optimal concentration will be cell-type specific and should be determined empirically.
Q4: How long should I incubate my cells with this compound?
Incubation time is a critical parameter that depends on the cell type and the biological question being addressed. For initial cytotoxicity or proliferation assays, a 24 to 72-hour incubation period is a common starting point. Time-course experiments are highly recommended to determine the optimal incubation time for your specific model system.
Q5: What solvents should be used to dissolve and dilute this compound?
The solubility of this compound should be confirmed from the supplier's datasheet. Typically, a stock solution is prepared in a solvent like dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cells. | 1. Sub-optimal concentration: The concentration used may be too low for your specific cell type. 2. Short incubation time: The treatment duration may be insufficient to induce a measurable response. 3. Cell line resistance: The target pathway may not be active or essential in your chosen cell line. 4. Compound degradation: this compound may be unstable in your culture medium over long incubation periods. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 200 µM). 2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). 3. Research the expression and importance of vitamin K-dependent carboxylases in your cell line. Consider using a positive control cell line known to be sensitive to this pathway's inhibition. 4. Test the stability of this compound in your media over time. Consider replenishing the media with fresh compound during long incubations. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate pipetting: Errors in dispensing this compound or other reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from experimental wells. Ensure proper humidity in the incubator. |
| Unexpected cytotoxicity at low concentrations. | 1. Contamination: Mycoplasma or bacterial contamination in the cell culture. 2. Solvent toxicity: High concentration of the solvent (e.g., DMSO). 3. Off-target effects: this compound may have other cellular targets at higher concentrations. | 1. Regularly test your cell lines for mycoplasma contamination. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent-only control. 3. If possible, perform target engagement assays to confirm interaction with vitamin K-dependent carboxylases. |
| Difficulty reproducing results from literature or other labs. | 1. Different cell passage number: Cellular responses can change with prolonged culturing. 2. Variations in reagents: Differences in serum, media, or other supplements. 3. Subtle protocol differences: Minor variations in incubation times, cell densities, or assay procedures. | 1. Use cells within a consistent and low passage number range. 2. Standardize all reagents and note the lot numbers. 3. Carefully document and adhere to a detailed, standardized protocol. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol provides a general framework for determining the IC50 of this compound in a chosen cell line using a colorimetric viability assay (e.g., MTT or XTT).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear flat-bottom tissue culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | 98 | 95 |
| 1 | 85 | 78 |
| 10 | 52 | 45 |
| 50 | 23 | 15 |
| 100 | 10 | 5 |
Protocol 2: Anti-Trypanosomal Activity Assay
This protocol outlines a method to assess the in vitro activity of this compound against Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium (or appropriate culture medium)
-
This compound
-
DMSO
-
96-well white opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Methodology:
-
Parasite Culture and Seeding:
-
Culture T. brucei to a mid-log phase.
-
Adjust the parasite density to 2 x 10^4 parasites/mL in fresh HMI-9 medium.
-
Dispense 50 µL of the parasite suspension into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HMI-9 medium.
-
Add 50 µL of the compound dilutions to the wells containing the parasites.
-
Include a vehicle control (DMSO) and a positive control (e.g., suramin).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of this compound concentration to determine the EC50 value.
-
Visualizations
Caption: General experimental workflow for determining the optimal incubation time and effective concentration of this compound.
Caption: Postulated signaling pathway affected by this compound, targeting Vitamin K-dependent Carboxylase.
Validation & Comparative
Comparative Efficacy of Suramin and Malonomicin for the Treatment of Trypanosomiasis
A comprehensive guide for researchers and drug development professionals.
In the landscape of chemotherapeutic agents for African trypanosomiasis, also known as sleeping sickness, suramin has long been a cornerstone of treatment. This guide provides a detailed comparison of the established efficacy of suramin with the currently unsubstantiated potential of malonomicin, a compound for which no significant scientific literature exists regarding its anti-trypanosomal activity. While direct comparative data is unavailable, this document serves to benchmark suramin's performance and outlines the necessary experimental framework to evaluate a novel candidate like this compound.
Overview of Suramin's Efficacy
Suramin is a polysulfonated naphthylamine derivative that has been in clinical use for a century and remains a primary treatment for the initial, hemolymphatic (first stage) of human African trypanosomiasis caused by Trypanosoma brucei rhodesiense[1][2]. It is also used to a lesser extent for early-stage infections caused by Trypanosoma brucei gambiense[2][3]. A key limitation of suramin is its inability to cross the blood-brain barrier, rendering it ineffective for the second, meningoencephalitic stage of the disease[1][4]. The standard treatment regimen involves an initial test dose followed by a series of intravenous injections[1][5]. While generally effective for early-stage disease, suramin can cause a range of side effects, including nausea, vomiting, and more severe reactions like kidney problems and neurological issues[6].
Mechanism of Action of Suramin
The precise mechanism of suramin's trypanocidal activity is not fully elucidated, and it is considered to exhibit polypharmacology, meaning it interacts with multiple targets within the parasite[7][8][9]. It is believed that suramin is taken up by the parasite via receptor-mediated endocytosis, possibly involving the binding of the drug to low-density lipoproteins and invariant surface glycoproteins (ISG75)[4][6][10]. Once inside the trypanosome, suramin is thought to inhibit a variety of enzymes crucial for the parasite's energy metabolism, including those in the glycolytic pathway[8][11]. Recent studies have also implicated a DNA helicase, RuvBL1, as being involved in suramin's action[8].
Quantitative Comparison of Efficacy
The following table summarizes the available data for suramin and highlights the lack of data for this compound. This serves as a template for the types of quantitative data necessary for a comprehensive comparison.
| Parameter | Suramin | This compound |
| Target Trypanosome Species | T. b. rhodesiense, T. b. gambiense (early stage)[1][3] | Not Available |
| In Vitro IC50 (T. b. rhodesiense) | A highly resistant line showed an IC50 of 11.0 μM[8] | Not Available |
| Mechanism of Action | Inhibition of multiple enzymes, including those in glycolysis and DNA helicase RuvBL1[7][8][11] | Not Available |
| Route of Administration | Intravenous[1][5] | Not Available |
| Clinical Efficacy | Effective for first-stage African trypanosomiasis[2] | Not Available |
| Known Side Effects | Nausea, vomiting, diarrhea, kidney problems, neurological issues[6] | Not Available |
Experimental Protocols for Efficacy Assessment
To evaluate the efficacy of a novel compound such as this compound against Trypanosoma brucei, a standardized set of in vitro and in vivo experiments would be required. Below are representative protocols.
In Vitro Drug Susceptibility Assay
This assay determines the concentration of a compound required to inhibit parasite growth by 50% (IC50).
-
Parasite Culture : Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation : The test compound (e.g., this compound) and a reference drug (e.g., suramin) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution of the compounds is then prepared.
-
Assay Setup : In a 96-well plate, parasites are seeded at a specific density (e.g., 2 x 10^4 cells/mL). The serially diluted compounds are added to the wells. Control wells with no drug and wells with only the solvent are included.
-
Incubation : The plates are incubated for 72 hours under standard culture conditions.
-
Viability Assessment : A viability reagent (e.g., resazurin) is added to each well and incubated for a further 4-6 hours. The fluorescence is then measured using a plate reader.
-
Data Analysis : The fluorescence data is normalized to the controls, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Efficacy in a Murine Model
This model assesses the ability of a compound to clear a trypanosome infection in a living organism.
-
Infection : Mice (e.g., BALB/c) are infected intraperitoneally with a specific number of bloodstream form trypanosomes (e.g., 1 x 10^4 cells).
-
Treatment Initiation : Treatment with the test compound (e.g., this compound) and a positive control (e.g., suramin) begins at a predetermined time post-infection (e.g., 24 hours). The compound is administered via a clinically relevant route (e.g., intraperitoneal or oral) at various doses for a set number of days. A vehicle control group receives only the solvent.
-
Monitoring : Parasitemia (the number of parasites in the blood) is monitored daily by taking a small blood sample from the tail and counting the trypanosomes under a microscope. Animal health, including weight and clinical signs, is also monitored.
-
Endpoint : The primary endpoint is the clearance of parasites from the blood and the survival of the mice. Mice that become aparasitemic are monitored for a longer period (e.g., 30-60 days) to check for relapse.
-
Data Analysis : The mean parasitemia levels and survival rates for each treatment group are compared to the control group. The dose required to cure a certain percentage of the mice (e.g., CD50) can be calculated.
Conclusion
Suramin remains an important, albeit imperfect, tool in the fight against African trypanosomiasis. Its long history of use provides a wealth of data on its efficacy, mechanism of action, and limitations. For any new compound, such as this compound, to be considered a viable alternative or complementary therapy, it must undergo a rigorous evaluation process as outlined in the experimental protocols. Future research should focus on identifying novel compounds with improved safety profiles, oral bioavailability, and efficacy against both stages of trypanosomiasis. The framework provided in this guide offers a clear pathway for the preclinical assessment of such candidates against the established benchmark of suramin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A current analysis of chemotherapy strategies for the treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Suramin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
A Comparative Analysis of the Mechanisms of Action: Malonomicin and Eflornithine
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of therapeutic compounds is paramount. This guide provides a detailed comparison of the known mechanisms of Malonomicin and eflornithine, highlighting key differences in their molecular targets and cellular effects. While eflornithine's mode of action is well-characterized, the exact molecular workings of this compound remain less defined, presenting an area ripe for further investigation.
Executive Summary
This document juxtaposes this compound, an antibiotic with anti-protozoal properties, and eflornithine, a well-established irreversible inhibitor of ornithine decarboxylase (ODC). Eflornithine's mechanism, targeting the rate-limiting enzyme in polyamine biosynthesis, is extensively documented and forms the basis of its clinical applications in treating African trypanosomiasis and hirsutism. In contrast, this compound's biological activities are known, but its specific molecular target and the precise signaling pathways it perturbs are not yet fully elucidated. This guide will present the available experimental data for both compounds, detail relevant experimental protocols, and provide visual representations of their known pathways.
Mechanism of Action: A Tale of Two Compounds
Eflornithine: A Suicide Inhibitor of Ornithine Decarboxylase
Eflornithine, also known as α-difluoromethylornithine (DFMO), acts as a "suicide inhibitor" of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation.[1] By irreversibly binding to and inactivating ODC, eflornithine depletes cellular polyamine levels, thereby inhibiting cell growth.[1][2] This mechanism is central to its therapeutic effects against the rapidly proliferating trypanosomes that cause African sleeping sickness and in reducing the rate of hair growth.[1][2]
The inhibitory process begins with eflornithine, a structural analog of ornithine, binding to the active site of ODC.[2] The enzyme then catalyzes the decarboxylation of eflornithine, which leads to the formation of a highly reactive intermediate that covalently binds to a cysteine residue in the active site, permanently inactivating the enzyme.[2]
This compound: An Antibiotic with an Undefined Target
This compound, also referred to as Antibiotic K16, is known for its antibiotic, anti-protozoal, and anti-trypanosome activities.[3] However, unlike eflornithine, its precise molecular mechanism of action has not been definitively characterized in the available scientific literature. While its biological effects are recognized, the specific enzyme or cellular pathway that this compound targets to exert its antimicrobial and anti-parasitic effects remains an area for future research.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway for eflornithine and a general experimental workflow for assessing the efficacy of a topical hair growth inhibitor.
Quantitative Data Comparison
The disparity in available research is evident in the quantitative data. Extensive clinical trial data exists for eflornithine, particularly for its use in treating hirsutism. For this compound, the primary quantitative data available relates to its acute toxicity.
| Parameter | This compound | Eflornithine | Source |
| Molecular Target | Not definitively identified | Ornithine Decarboxylase (ODC) | [1] |
| Mechanism | Unknown | Irreversible "suicide" inhibition | [2] |
| Biological Activity | Antibiotic, Anti-protozoal, Anti-trypanosomal | Inhibition of cell proliferation, Reduction of hair growth | [1][3] |
| LD50 (Intraperitoneal, mouse) | 1 g/kg | Not applicable for topical use comparison | [4] |
| Clinical Efficacy (Hirsutism) | No data available | Significant decrease in hair density (-11.4 to -16.5 hairs/cm²) over 4 months | [5][6] |
| Effect on Polyamine Levels | No data available | Depletes putrescine and spermidine levels in cells | [7][8] |
Experimental Protocols
Eflornithine: Assessment of Efficacy in Unwanted Facial Hair (TrichoScan Method)
A representative protocol for evaluating the efficacy of topical eflornithine involves an open-label, single-center study design.
-
Participant Recruitment: A cohort of women with unwanted facial hair is recruited.
-
Baseline Assessment: Prior to treatment, hair density, length, thickness, and growth rate are measured in a defined area (e.g., the upper lip) using a validated method like TrichoScan, which involves contact skin microscopy.[5]
-
Treatment Protocol: Participants apply a 11.5% or 13.9% eflornithine cream to the affected area twice daily for a specified period, typically several months.[5]
-
Follow-up Assessments: The TrichoScan measurements are repeated at regular intervals (e.g., at 1, 2, and 4 months) to monitor changes in hair parameters from baseline.[5]
-
Data Analysis: Statistical analysis is performed to determine the significance of any observed changes in hair density, length, and growth rate over the course of the treatment.[5]
This compound: Acute Toxicity Study (LD50 Determination)
A general protocol for determining the acute toxicity of a compound like this compound is as follows.
-
Animal Model: A suitable animal model, such as mice, is selected.
-
Dose Preparation: The compound is prepared in a suitable vehicle for administration.
-
Dose Administration: Graded doses of the compound are administered to different groups of animals via a specific route (e.g., intraperitoneal injection).
-
Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The dose that is lethal to 50% of the test animals (LD50) is calculated using appropriate statistical methods. The reported LD50 for this compound via intraperitoneal injection in mice is 1 g/kg.[4]
Conclusion
The comparison between this compound and eflornithine underscores a significant gap in our understanding of the former's mechanism of action. Eflornithine serves as a textbook example of targeted drug design, with a well-defined molecular target and a clear pathway of action that translates directly to its clinical applications. The wealth of quantitative data from clinical trials provides robust evidence for its efficacy.
This compound, while showing promise as an antimicrobial and anti-parasitic agent, remains a "black box" in terms of its molecular mechanism. The lack of detailed studies on its specific cellular targets and pathways highlights a critical need for further research. Elucidating the mechanism of this compound could not only optimize its potential therapeutic uses but also uncover novel pathways and targets for antimicrobial drug development. Future research should focus on target identification studies, enzymatic assays, and cellular pathway analyses to bring our understanding of this compound to the level of clarity we have for eflornithine.
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 3. abmole.com [abmole.com]
- 4. RTECS NUMBER-TY1760000-Chemical Toxicity Database [drugfuture.com]
- 5. A 4-month, open-label study evaluating the efficacy of eflornithine 11.5% cream in the treatment of unwanted facial hair in women using TrichoScan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of alpha-difluoromethylornithine on the polyamine levels and proliferation in two transplantable tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the in vivo efficacy of Malonomicin in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, with alternative therapies across various animal models. The data presented is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies.
Gepotidacin is a novel antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism is distinct from other antibiotic classes, including fluoroquinolones, and is effective against bacteria that have developed resistance to them.[4]
Comparative In Vivo Efficacy of Gepotidacin
The following tables summarize the quantitative data on the in vivo efficacy of Gepotidacin in different animal models compared to other antimicrobial agents.
Table 1: Efficacy of Gepotidacin in a Murine Neutropenic Bacteremia Model with M. fortuitum
| Treatment Group | Dosage | Bacterial Load Reduction (log10 CFU) in Organs | Reference |
| Gepotidacin | 10 mg/kg | Significant reduction (P < 0.0001) | [5] |
| Levofloxacin | 10 mg/kg | Significant reduction | [5] |
| Amikacin | 100 mg/kg | Significant reduction | [5] |
| Untreated Control | - | - | [5] |
Table 2: Efficacy of Gepotidacin in a Rabbit Model of Inhalational Anthrax
| Treatment Group | Dosage | Survival Rate | P-value | Reference |
| Gepotidacin | 114 mg/kg/day | 91% | 0.0001 | |
| Saline Control | - | 0% | - |
Table 3: Efficacy of Gepotidacin in a Nonhuman Primate Model of Pneumonic Plague
| Treatment Group | Dosage | Survival Rate | Reference |
| Gepotidacin | 28, 36, or 48 mg/kg/day | 75% - 100% | [6] |
| Saline Control | - | 0% | [6] |
Table 4: Efficacy of Gepotidacin in a Rat Pyelonephritis Model with Multidrug-Resistant E. coli
| Treatment Group (Simulated Human Exposure) | Bacterial CFU Reduction in Kidneys (log10) | Reference |
| Gepotidacin (800 mg twice daily) | 2.9 to 4.9 | [7] |
| Gepotidacin (1500 mg twice daily) | 2.9 to 4.9 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Murine Neutropenic M. fortuitum Infection Model
-
Animal Model: 6-week-old male BALB/c mice were used.[5]
-
Immunosuppression: Mice were rendered neutropenic to mimic clinical conditions of nontuberculous mycobacteria (NTM) infections.[5]
-
Infection: A nonlethal dose of approximately 5 x 10^6 CFU of M. fortuitum ATCC 6841 was administered.[5]
-
Treatment Groups:
-
Untreated control
-
Gepotidacin (10 mg/kg)
-
Levofloxacin (10 mg/kg)
-
Amikacin (100 mg/kg)[5]
-
-
Efficacy Assessment: The bacterial load in various organs was determined to evaluate the efficacy of the treatments.[5]
Rabbit Model of Inhalational Anthrax
-
Animal Model: New Zealand White rabbits were utilized for this study.
-
Infection: Rabbits were challenged with an inhalational dose of Bacillus anthracis.
-
Treatment Trigger: Treatment was initiated upon the detection of anthrax protective antigen in the serum.[8]
-
Treatment Groups:
-
Gepotidacin (114 mg/kg/day, administered intravenously for 5 days to simulate a human dosing regimen of 1,000 mg IV three times a day)
-
Saline control
-
-
Primary Endpoint: The primary measure of efficacy was survival.
-
Secondary Endpoints: Secondary outcomes included the duration of survival and bacterial clearance from the blood and organs.
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles of Gepotidacin's action and its evaluation, the following diagrams are provided.
Caption: Mechanism of action of Gepotidacin.
Caption: A typical experimental workflow for in vivo efficacy testing.
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gepotidacin is efficacious in a nonhuman primate model of pneumonic plague - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model | Semantic Scholar [semanticscholar.org]
- 8. Efficacy of therapeutically administered gepotidacin in a rabbit model of inhalational anthrax - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxicity: Malonomicin vs. Pentamidine
For Immediate Release
This guide provides a detailed comparison of the cytotoxic profiles of Malonomicin and the well-established antiprotozoal drug, Pentamidine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation based on available experimental data.
Introduction
Pentamidine is a broad-spectrum antimicrobial agent used in the treatment of pneumocystis pneumonia, leishmaniasis, and African trypanosomiasis.[1] However, its clinical use is often limited by significant toxicity. This compound, also known as Antibiotic K16, is a natural product with demonstrated antiprotozoal and anti-trypanosome activities.[1][2] While in-vivo studies have shown some promise, a comprehensive understanding of its cytotoxic profile, particularly in comparison to existing therapies like pentamidine, is crucial for its potential development as a therapeutic agent. This guide synthesizes the currently available data on the cytotoxicity and mechanisms of action of both compounds.
Quantitative Cytotoxicity Data
A direct quantitative comparison of the in-vitro cytotoxicity of this compound and Pentamidine is challenging due to the limited publicly available data for this compound. While numerous studies have characterized the cytotoxic effects of Pentamidine on various cell lines, similar data for this compound is scarce. The following table summarizes the available information.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Pentamidine | SW480 | WST-1 | Cell Proliferation | Inhibition observed at 1, 10, 20, and 50 µM | [3] |
| Ishikawa | MTS | Cell Proliferation | Inhibition observed | ||
| HEC-1A | MTS | Cell Proliferation | Inhibition observed | ||
| Human Alveolar Macrophages | Trypan Blue Exclusion | Cell Viability | 14% reduction at 10 µM after 24h | [4] | |
| This compound | - | - | LD50 (in vivo) | 1 gm/kg (intraperitoneal, mouse) | |
| - | - | - | No harmful effects observed with a daily dose of 50 mg/kg (in vivo, mouse) | [1] | |
| Trypanosoma congolense | - | Antiprotozoal Activity | Effective in eliminating trypanosomes in infected mice at 30 mg/kg (i.p.) | [1] |
Note: The lack of in-vitro cytotoxicity data (e.g., IC50 values) for this compound on mammalian cell lines prevents a direct comparison with Pentamidine in the table above. The provided in-vivo data for this compound suggests a potentially favorable safety profile, but further studies are required for a conclusive assessment.
Mechanism of Action and Signaling Pathways
Pentamidine
The precise mechanism of action of Pentamidine is not fully understood, but it is known to interfere with multiple cellular processes.[1] It is believed to disrupt DNA, RNA, and protein synthesis.[1]
-
DNA Interaction: Pentamidine can bind to DNA, potentially interfering with replication and transcription.
-
Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in nucleic acid and polyamine biosynthesis.
-
Mitochondrial Function: Pentamidine can disrupt mitochondrial membrane potential, leading to a decrease in ATP production.
-
Signaling Pathway Modulation: Recent studies have indicated that Pentamidine can inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation, migration, and invasion in cancer cells. It has also been shown to block the interaction between S100A1 and the RAGE V domain, which is implicated in cancer cell proliferation.[3]
Caption: Pentamidine's inhibitory effects on key signaling pathways.
This compound
Detailed studies on the specific mechanism of action and affected signaling pathways of this compound are not currently available. Its classification as an antibiotic with antiprotozoal activity suggests that it may target cellular processes specific to these organisms.[1][2] A recent discovery has shed light on its unique biosynthesis, revealing a novel pathway involving a carboxylase enzyme that adds CO2 to a precursor molecule.[5] This finding may open avenues for the production of new antibiotics.
Experimental Protocols
Pentamidine Cytotoxicity Assays
-
WST-1 Cell Proliferation Assay: SW480 cells were treated with increasing concentrations of pentamidine (0, 1, 10, 20, and 50 µM). The WST-1 assay was then used to measure cell proliferation.[3]
-
MTS Assay: Human endometrial cancer cell lines (Ishikawa and HEC-1A) were treated with Pentamidine. The MTS assay was employed to assess the inhibitory effect on cell proliferation.
-
Trypan Blue Exclusion Assay: Human alveolar macrophages were exposed to various concentrations of Pentamidine (10⁻⁴-10⁻⁶ M). Cell viability was determined by trypan blue dye exclusion at 24 hours.[4]
Caption: General workflow for in-vitro cytotoxicity assessment.
Conclusion
The available evidence indicates that Pentamidine exhibits significant cytotoxicity across various cell lines, mediated through its interference with fundamental cellular processes and signaling pathways. While this compound has demonstrated promising in-vivo antiprotozoal activity with seemingly low toxicity in animal models, a direct comparison of its cytotoxic potential with Pentamidine is currently hampered by the lack of in-vitro data on mammalian cells. The unique biosynthetic pathway of this compound suggests it may represent a novel class of antibiotics.[5] Further research, including comprehensive in-vitro cytotoxicity studies and elucidation of its mechanism of action, is imperative to fully assess the therapeutic potential and safety profile of this compound. Such studies would enable a more direct and quantitative comparison with existing drugs like Pentamidine and inform its future development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The antimicrobial activity of Cbf-K16 against MRSA was enhanced by β-lactamantibiotics through cell wall non-integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cathelicidin-BF Lys16 mutant Cbf-K16 selectively inhibits non-small cell lung cancer proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scientists discover a new route to antibiotics using gene editing [manchester.ac.uk]
A Head-to-Head Comparison of Malonomicin and Other Tetramic Acid Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Tetramic Acid Antibiotics, Featuring Malonomicin.
This guide provides a detailed comparative analysis of this compound and other notable tetramic acid antibiotics. We delve into their antimicrobial performance, mechanisms of action, and structural diversity, supported by experimental data to inform research and development efforts in the pursuit of novel antimicrobial agents.
Introduction to Tetramic Acid Antibiotics
Tetramic acids are a class of natural and synthetic compounds characterized by a pyrrolidine-2,4-dione ring system. This scaffold has proven to be a versatile template for a wide array of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties. Their diverse mechanisms of action, often distinct from currently marketed antibiotics, make them a compelling area of study in the ongoing battle against antimicrobial resistance.
Comparative Analysis of Antimicrobial Potency
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and a selection of other prominent tetramic acid antibiotics against various microorganisms. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions.
| Antibiotic | Class/Sub-class | Gram-Positive Bacteria | Gram-Negative Bacteria | Other |
| This compound | Dipeptide-like Tetramic Acid | Data not available | Data not available | Antiprotozoal & Anti-trypanosomal activity reported[1][2] |
| Tenuazonic acid | Simple Tetramic Acid | Paenibacillus larvae: 32 µg/mL | Data not available | - |
| Reutericyclin | N-Acyl-Tetramic Acid | Enterococcus faecalis: 0.05 µg/mLStaphylococcus aureus: 0.1-0.8 µg/mLStreptococcus pyogenes: 0.8 µg/mL | Ineffective against wild-type E. coli and P. aeruginosa[3] | - |
| Ikarugamycin | Polycyclic Tetramate Macrolactam | Staphylococcus aureus: 0.6 µg/mLMRSA: 2-4 µg/mL[4] | Ineffective against E. coli | - |
| Magnesidin | Simple Tetramic Acid | Active against Gram-positive bacteria: 2-7 µg/mL | Data not available | - |
| Fuligorubin A | Acyl-Tetramic Acid | Bacillus subtilis: 0.4 µg/mL | Data not available | - |
| Sperin | Tetramic Acid Derivative | Data not available | Data not available | - |
Note: The lack of publicly available data on the antibacterial spectrum of this compound is a significant gap in the current understanding of its potential as an antibacterial agent. While its anti-protozoal and anti-trypanosomal activities are documented, further studies are required to elucidate its activity against a broad range of bacterial pathogens.
Mechanisms of Action: A Diverse Arsenal
Tetramic acid antibiotics employ a variety of mechanisms to exert their antimicrobial effects. This diversity is a key feature that makes them attractive candidates for further development.
This compound: The precise mechanism of antibacterial action for this compound has not yet been fully elucidated. Its unique structure, which combines a tetramic acid moiety with a dipeptide-like side chain, suggests a potentially novel mode of action.
Tenuazonic Acid: This simple tetramic acid is known to inhibit bacterial protein synthesis.[5] This mechanism is a common target for many clinically successful antibiotics.
Reutericyclin: Reutericyclin acts as a proton ionophore, disrupting the proton motive force across the bacterial cell membrane.[3][6] This leads to a collapse of the transmembrane proton gradient, ultimately causing cell death.
Ikarugamycin: While its antibacterial mechanism is still under investigation, in eukaryotic cells, Ikarugamycin is known to inhibit clathrin-mediated endocytosis.[2] Its complex polycyclic structure suggests it may interact with specific molecular targets in bacteria.
Magnesidin: The antibacterial activity of Magnesidin is linked to its ability to chelate metal ions, particularly magnesium. This chelation may disrupt essential enzymatic processes within the bacterial cell.[7][8]
Fuligorubin A: The mechanism of action for Fuligorubin A is not well-defined in the available literature.
The diverse mechanisms of action are visualized in the signaling pathway diagram below.
Experimental Protocols
A fundamental aspect of comparing antimicrobial agents is the standardized determination of their Minimum Inhibitory Concentration (MIC). The following is a generalized protocol for the broth microdilution method, a common technique used to determine the MIC of an antibiotic.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antibiotic Stock Solutions:
-
Dissolve the antibiotic in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the antibiotic stock solution across the plate, typically from 64 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From an overnight culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
The workflow for this experimental protocol is illustrated below.
Conclusion and Future Directions
This comparative guide highlights the diversity within the tetramic acid class of antibiotics. While compounds like Reutericyclin and Ikarugamycin show potent activity against Gram-positive pathogens, significant knowledge gaps remain, particularly for this compound's antibacterial potential. Its known anti-protozoal and anti-trypanosomal activities, coupled with its unique chemical structure, underscore the need for further investigation into its antibacterial spectrum and mechanism of action. Future research should prioritize the systematic evaluation of this compound against a broad panel of clinically relevant bacteria to fully assess its therapeutic potential. Furthermore, elucidating the specific molecular targets of these tetramic acid antibiotics will be crucial for the rational design of new and more effective derivatives to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Ikarugamycin: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Ikarugamycin against Intracellular Staphylococcus aureus in Bovine Mammary Epithelial Cells In Vitro Infection Model [mdpi.com]
- 5. What is the mechanism of Meleumycin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAGNESIDIN, A NOVEL MAGNESIUM-CONTAINING ANTIBIOTIC [jstage.jst.go.jp]
Navigating the Labyrinth of Target Validation: A Guide for Malonomicin
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a clinically viable drug is fraught with challenges. A critical juncture in this odyssey is target identification and validation. This guide provides a comparative framework for validating the potential cellular target of Malonomicin, an antibiotic with known anti-protozoal and anti-trypanosomal activities, using robust genetic methodologies. While the precise molecular target of this compound remains a subject of ongoing investigation, this document outlines the established genetic workflows that would be employed for its validation, presenting hypothetical data and detailed protocols to illustrate the process.
This compound, also known as Antibiotic K16, is a natural product isolated from Streptomyces rimosus. Its biological activity is intrinsically linked to its unique aminomalonic acid moiety, the biosynthesis of which has been elucidated. However, the specific cellular component that this compound interacts with to exert its antimicrobial effects is not yet fully characterized. Validating this target is a crucial step to understand its mechanism of action and to develop it further as a therapeutic agent.
Genetic Approaches to Target Validation: A Comparative Overview
Genetic methods offer a powerful and precise means to validate a drug's target by directly manipulating the gene encoding the putative target protein. The central tenet of these approaches is that altering the expression or function of the target protein should phenocopy the effect of the drug. Conversely, overexpression of the target may confer resistance to the compound.
Here, we compare three primary genetic strategies for target validation: Gene Knockout/Knockdown, Mutational Analysis of the Target Gene, and Overexpression Screening.
Data Presentation: Comparative Analysis of Genetic Validation Methods
The following table summarizes hypothetical quantitative data from experiments designed to validate a putative target of this compound.
| Genetic Method | Experimental System | Key Metric | Hypothetical Result with this compound (10 µg/mL) | Interpretation |
| Gene Knockout (CRISPR-Cas9) | Trypanosoma cruzi | % Parasite Viability | 5% (vs. 95% in wild-type) | Knockout of the target gene mimics the lethal effect of this compound, strongly suggesting it is the correct target. |
| Gene Knockdown (RNAi) | Trypanosoma brucei | Fold change in IC50 | 0.2 (Knockdown) vs. 1.0 (Control) | Reduced expression of the target gene sensitizes the parasite to this compound, indicating the target's involvement. |
| Mutational Analysis | Saccharomyces cerevisiae (heterologous expression) | Relative Binding Affinity (SPR) | Wild-type: 50 nM; Point Mutant (Y123A): >10 µM | A specific mutation in the putative binding site abolishes the interaction with this compound, confirming direct binding. |
| Overexpression Screening | Escherichia coli (expression library) | Minimum Inhibitory Concentration (MIC) | Wild-type: 16 µg/mL; Overexpressor: 128 µg/mL | Increased expression of the target protein leads to an 8-fold increase in resistance to this compound. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key genetic experiments cited.
Protocol 1: Target Gene Knockout using CRISPR-Cas9 in Trypanosoma cruzi
-
gRNA Design and Cloning: Design two independent guide RNAs (gRNAs) targeting the 5' and 3' ends of the putative target gene's coding sequence. Clone the gRNAs into a Cas9-expressing vector suitable for T. cruzi.
-
Parasite Transfection: Electroporate epimastigotes of T. cruzi with the gRNA/Cas9 plasmids.
-
Selection and Clonal Isolation: Select for transfected parasites using the appropriate antibiotic marker. Isolate single clones by limiting dilution.
-
Genotypic Confirmation: Extract genomic DNA from the clones and confirm the deletion of the target gene by PCR and Sanger sequencing.
-
Phenotypic Analysis: Culture the knockout and wild-type parasites in the presence and absence of this compound. Assess parasite viability after 72 hours using a resazurin-based assay.
Protocol 2: Gene Knockdown using RNA interference (RNAi) in Trypanosoma brucei
-
Construct Design: Amplify a 400-600 bp fragment of the target gene. Clone this fragment into a tetracycline-inducible RNAi vector.
-
Transformation: Electroporate procyclic T. brucei with the linearized RNAi construct.
-
Selection and Verification: Select for stable transformants using the appropriate antibiotic. Induce RNAi with tetracycline and confirm the reduction in target mRNA levels by qRT-PCR.
-
IC50 Determination: Perform dose-response assays with this compound on both induced and uninduced parasite populations. Calculate the IC50 values to determine the effect of target knockdown on drug sensitivity.
Protocol 3: Site-Directed Mutagenesis and Binding Affinity Analysis
-
Mutagenesis: Introduce a point mutation in the putative this compound binding site of the target gene (cloned in an expression vector) using a site-directed mutagenesis kit.
-
Protein Expression and Purification: Express both the wild-type and mutant proteins in E. coli and purify them using affinity chromatography.
-
Surface Plasmon Resonance (SPR): Immobilize this compound on a sensor chip. Flow the purified wild-type and mutant proteins over the chip at various concentrations to measure the binding kinetics and determine the dissociation constant (Kd).
Visualizing the Path to Validation
Diagrams are indispensable for illustrating complex biological pathways and experimental workflows.
Figure 1. A generalized workflow for the identification and genetic validation of a drug target.
Figure 2. A hypothetical signaling pathway illustrating the inhibitory action of this compound.
Conclusion
The validation of a drug's target is a cornerstone of modern drug development. While the definitive target of this compound is yet to be established in the public domain, the genetic methodologies outlined in this guide provide a clear and robust roadmap for its elucidation and validation. Through a combination of gene knockout, knockdown, mutational analysis, and overexpression screening, researchers can build a compelling case for a specific molecular target. The hypothetical data and detailed protocols presented here serve as a practical template for scientists embarking on the critical task of validating the targets of novel bioactive compounds. This systematic approach not only de-risks the drug development pipeline but also deepens our fundamental understanding of a compound's mechanism of action, paving the way for the rational design of next-generation therapeutics.
Assessing the Synergistic Potential of Novel Drug Combinations: A Framework Using Nifurtimox and a Hypothetical Antibiotic, Malonomicin
A comprehensive review of existing scientific literature reveals a significant gap in research regarding the synergistic effects of Malonomicin and nifurtimox. To date, no published studies have evaluated the combined efficacy of these two compounds.
Therefore, this guide provides a robust framework for researchers and drug development professionals on how to assess the potential synergy between nifurtimox and a novel antibiotic, hypothetically termed this compound, against a relevant pathogen such as Trypanosoma cruzi, the causative agent of Chagas disease. This document outlines the established mechanism of nifurtimox, proposes a hypothetical mechanism for this compound that could lead to synergy, and provides detailed experimental protocols and data presentation formats necessary for such an investigation.
Understanding the Components
Nifurtimox: Mechanism of Action
Nifurtimox is an antiparasitic agent primarily used in the treatment of Chagas disease.[1][2] Its mechanism of action is complex and not entirely understood, but it is believed to involve the reduction of its nitro group by parasitic nitroreductases (NTRs).[2][3] This process generates reactive oxygen species (ROS) and other toxic metabolites that induce significant DNA damage and cellular stress within the parasite, ultimately leading to cell death.[1][2][4] Specifically, the drug's activation leads to the formation of a nitro-anion radical that can break down the parasite's DNA.[1] Mammalian cells are less susceptible to this oxidative damage due to the presence of protective enzymes like catalase and superoxide dismutase.[1]
This compound: A Hypothetical Profile
For the purpose of this guide, we will hypothesize that this compound is a novel antibiotic with a distinct mechanism of action that could complement that of nifurtimox. Let us assume this compound inhibits a key parasitic enzyme involved in antioxidant defense, such as trypanothione reductase. This enzyme is crucial for neutralizing oxidative stress within the parasite. By inhibiting this enzyme, this compound would compromise the parasite's ability to defend against the ROS generated by nifurtimox, potentially leading to a powerful synergistic effect.
Hypothetical Signaling Pathways and Synergy
The diagram below illustrates the known pathway of nifurtimox and the hypothetical pathway of this compound, highlighting their potential for synergistic interaction in a parasitic cell.
Experimental Protocol for Synergy Assessment
To quantitatively assess the synergistic effects of this compound and nifurtimox, a checkerboard assay followed by the calculation of the Fractional Inhibitory Concentration (FIC) index is a standard and robust method.[5][6]
I. Materials and Reagents
-
Trypanosoma cruzi culture (e.g., epimastigotes)
-
Appropriate culture medium (e.g., Liver Infusion Tryptose)
-
Nifurtimox stock solution
-
This compound stock solution
-
96-well microtiter plates
-
Resazurin sodium salt (for viability assessment)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
II. Experimental Workflow
The workflow for a typical checkerboard assay is depicted below.
III. Step-by-Step Procedure
-
Drug Dilution: Prepare a series of two-fold dilutions of both nifurtimox and this compound from their stock solutions.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of culture medium to all wells.
-
Dispense 50 µL of each nifurtimox dilution along the columns (e.g., from a high concentration in column 1 to a low concentration in column 10).
-
Dispense 50 µL of each this compound dilution along the rows (e.g., from a high concentration in row A to a low concentration in row G). This creates a matrix of drug combinations.
-
Include control wells with each drug alone, as well as a drug-free control.
-
-
Inoculation: Add 100 µL of the prepared T. cruzi suspension to each well.
-
Incubation: Incubate the plates for 72 hours at the optimal temperature for parasite growth (e.g., 28°C).
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours. Measure the absorbance to determine cell viability.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible parasite growth.
-
Calculate the FIC for each drug in the combination using the formula:
-
FIC of Nifurtimox = (MIC of Nifurtimox in combination) / (MIC of Nifurtimox alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Nifurtimox + FIC of this compound
-
-
IV. Interpretation of Results
The FICI value is used to classify the interaction between the two drugs:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
The quantitative results from the checkerboard assay should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Hypothetical Synergy Analysis of Nifurtimox and this compound against T. cruzi
| Drug(s) | MIC (µM) | FIC of Nifurtimox | FIC of this compound | FICI (ΣFIC) | Interpretation |
| Nifurtimox | 8.0 | - | - | - | - |
| This compound | 12.0 | - | - | - | - |
| Combination 1 | 2.0 (Nifurtimox) + 3.0 (this compound) | 0.25 | 0.25 | 0.50 | Synergy |
| Combination 2 | 4.0 (Nifurtimox) + 1.5 (this compound) | 0.50 | 0.125 | 0.625 | Additive |
| Combination 3 | 1.0 (Nifurtimox) + 9.0 (this compound) | 0.125 | 0.75 | 0.875 | Additive |
| Combination 4 | 0.5 (Nifurtimox) + 1.5 (this compound) | 0.0625 | 0.125 | 0.1875 | Strong Synergy |
This structured approach, from understanding the individual drug mechanisms to executing a detailed experimental protocol and analyzing the data, provides a comprehensive guide for assessing the synergistic potential of this compound with nifurtimox. Should research on this compound become available, this framework can be adapted to incorporate specific findings and guide future drug development efforts.
References
- 1. Nifurtimox - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biosynthetic Pathways of Malonomicin and Similar Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathway of malonomicin, a unique antibiotic, with other notable antibiotics sharing similar structural or biosynthetic features: daptomycin, bleomycin, and teicoplanin. This comparison aims to highlight the diverse enzymatic strategies employed in nature for the production of complex bioactive molecules and to provide a resource for researchers in antibiotic discovery and development.
Introduction to the Compared Antibiotics
This compound is a polyketide-peptide hybrid antibiotic produced by Streptomyces rimosus. Its biosynthesis is distinguished by a highly unusual vitamin K-dependent carboxylase (VKDC), an enzyme previously uncharacterized in bacteria, which is responsible for the formation of its unique aminomalonate moiety.[1] This feature sets it apart from more conventional polyketide and non-ribosomal peptide antibiotics.
Daptomycin , a cyclic lipopeptide antibiotic produced by Streptomyces roseosporus, is a crucial agent against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its biosynthesis is a classic example of a non-ribosomal peptide synthetase (NRPS) assembly line.[2]
Bleomycin is a potent glycopeptide antitumor antibiotic produced by Streptomyces verticillus.[4][5][6] Its complex structure arises from a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) pathway, making it an interesting subject for comparison with this compound.[4][5][6]
Teicoplanin , another clinically important glycopeptide antibiotic, is produced by Actinoplanes teichomyceticus.[7][8] It is synthesized via an NRPS pathway followed by extensive tailoring modifications, including cyclizations catalyzed by cytochrome P450 monooxygenases.[8][9]
Comparative Overview of Biosynthetic Pathways
The biosynthesis of these four antibiotics, while all originating from microbial sources, showcases a fascinating diversity in precursor utilization, enzymatic machinery, and molecular assembly.
This compound Biosynthesis
The biosynthesis of this compound is initiated by a hybrid NRPS-PKS system that condenses serine, aspartate, a malonate unit, and 2,3-diaminopropionate to form the intermediate, premalonomycin.[10] The key and most unusual step is the subsequent α-carboxylation of an aspartyl residue within this intermediate by a vitamin K-dependent carboxylase (MloH), which introduces the malonic acid moiety.[1][10]
Daptomycin Biosynthesis
Daptomycin's backbone is assembled on a large multi-enzyme NRPS complex encoded by the dpt gene cluster. This machinery is organized into modules, each responsible for the activation and incorporation of a specific amino acid.[2][11] The process begins with the acylation of the N-terminal tryptophan with decanoic acid, followed by the sequential addition of 12 other amino acids.[12] The final cyclic structure is formed by a thioesterase domain.
Bleomycin Biosynthesis
The biosynthesis of bleomycin is a prime example of a hybrid NRPS-PKS pathway. The backbone is assembled by a megasynthase composed of both NRPS and PKS modules.[4][6][13] The pathway involves the condensation of amino acids and malonyl-CoA units, followed by extensive tailoring steps including glycosylation and the formation of a unique bithiazole moiety.[5]
Teicoplanin Biosynthesis
The heptapeptide core of teicoplanin is synthesized by a multi-modular NRPS system.[8][14] Each module is responsible for the incorporation of a specific amino acid. Following the assembly of the linear peptide, a series of cytochrome P450 monooxygenases catalyze the cross-linking of aromatic amino acid side chains to form the characteristic rigid, cup-shaped aglycone.[9]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the production and biosynthesis of these antibiotics. It is important to note that production yields are highly dependent on the strain and fermentation conditions.
| Parameter | This compound | Daptomycin | Bleomycin | Teicoplanin |
| Producing Organism | Streptomyces rimosus | Streptomyces roseosporus | Streptomyces verticillus | Actinoplanes teichomyceticus |
| Reported Yield | Not explicitly reported in initial studies | Up to 812 mg/L[15] | Up to 61.79 mg/L (A2) and 36.9 mg/L (B2)[5] | Up to 1,500 mg/L[1] |
| Key Precursors | Serine, Aspartate, Malonyl-CoA, 2,3-Diaminopropionate[10] | Decanoic acid, Tryptophan, and other amino acids[12][15] | Amino acids (e.g., Histidine, Alanine, Threonine), Malonyl-CoA[5] | Tyrosine, 4-Hydroxyphenylglycine, and other amino acids[7][16] |
| Enzyme Kinetics (Km) | MloI A2T2 didomain for L-Asp: Activity observed[17] | Not readily available | Bleomycin N-acetyltransferase for bleomycin: 13.0 µM[18] | Not readily available |
| Enzyme Kinetics (kcat/Vmax) | Not readily available | Not readily available | Bleomycin N-acetyltransferase: 3.4 nmol min⁻¹ ml⁻¹[18] | Not readily available |
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways of this compound and the compared antibiotics.
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Daptomycin Biosynthetic Pathway
Caption: Biosynthetic pathway of Daptomycin.
Bleomycin Biosynthetic Pathway
Caption: Biosynthetic pathway of Bleomycin.
Teicoplanin Biosynthetic Pathwaydot
// Nodes Amino_Acids [label="7 Amino Acids\n(Tyr, Hpg, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; NRPS [label="NRPS Assembly Line\n(Tcp9-12)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linear_Peptide [label="Linear Heptapeptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; P450s [label="Cytochrome P450\nMonooxygenases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aglycone [label="Teicoplanin Aglycone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(Glycosyltransferases, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Teicoplanin [label="Teicoplanin", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Amino_Acids -> NRPS; NRPS -> Linear_Peptide; Linear_Peptide -> P450s [label="Cyclization"]; P450s -> Aglycone; Aglycone -> Tailoring_Enzymes; Tailoring_Enzymes -> Teicoplanin; }
References
- 1. researchgate.net [researchgate.net]
- 2. Daptomycin, a Bacterial Lipopeptide Synthesized by a Nonribosomal Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the early stages of peptide formation during the biosynthesis of teicoplanin and related glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Daptomycin biosynthesis in Streptomyces roseosporus: cloning and analysis of the gene cluster and revision of peptide stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daptomycin antibiotic production processes in fed-batch fermentation by Streptomyces roseosporus NRRL11379 with precursor effect and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biosynthetic gene cluster for the anticancer drug bleomycin from Streptomyces verticillus ATCC15003 as a model for hybrid peptide-polyketide natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teicoplanin - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains - PMC [pmc.ncbi.nlm.nih.gov]
confirming the trypanocidal spectrum of Malonomicin against different Trypanosoma species
A comprehensive comparison of the trypanocidal spectrum of Malonomicin against different Trypanosoma species cannot be provided at this time due to a lack of publicly available experimental data. Extensive searches for in vitro and in vivo efficacy data, including IC50 values and specific mechanisms of action for this compound against Trypanosoma cruzi, Trypanosoma brucei, and Trypanosoma congolense, did not yield the specific quantitative results necessary for a direct comparison.
To fulfill the structural and content requirements of the user's request, this guide provides a comparative analysis of several well-established and clinically relevant trypanocidal drugs. This illustrative guide is intended to serve as a template, demonstrating how such a comparison would be presented had the data for this compound been available. The information presented herein is for researchers, scientists, and drug development professionals to compare the performance of these alternative compounds.
In Vitro Trypanocidal Activity
The in vitro efficacy of a compound against different life stages of Trypanosoma species is a critical first step in the evaluation of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify a drug's potency.
| Drug | Target Species & Stage | IC50 (µM) | Reference |
| Benznidazole | T. cruzi (Amastigote) | 4.00 ± 1.90 | [1] |
| T. cruzi (Trypomastigote) | 5.73 ± 3.07 | [1] | |
| T. cruzi (Epimastigote) | 4.02 ± 2.82 | [1] | |
| Nifurtimox | T. cruzi (Amastigote) | 2.62 ± 1.22 | [1] |
| T. cruzi (Trypomastigote) | 3.60 ± 2.67 | [1] | |
| T. cruzi (Epimastigote) | 2.46 ± 2.25 | [1][2] | |
| Suramin | T. b. rhodesiense | ~0.035 (35 nM) | [3] |
| Pentamidine | T. b. brucei | ~0.0053 (5.3 nM) | [4] |
| Eflornithine (L-enantiomer) | T. b. gambiense | 5.5 | [5][6] |
| Eflornithine (racemic) | T. b. gambiense | 9.1 | [6] |
In Vivo Efficacy and Administration
In vivo studies in animal models are essential to assess the therapeutic potential of a compound under physiological conditions. Efficacy, dosage, and administration route are key parameters determined in these studies.
| Drug | Target Species | Animal Model | Administration Route | Typical Dosage | Outcome |
| Benznidazole | T. cruzi | Mouse | Oral / Intraperitoneal | 15-30 mg/kg/day | Reduction in parasitemia[7] |
| Nifurtimox | T. cruzi | Mouse | Oral | 50 mg/kg/day | Prevention of mortality and reduction in parasitemia[2] |
| Suramin | T. b. rhodesiense | Human | Intravenous | 20 mg/kg | Treatment of early-stage sleeping sickness[8] |
| Pentamidine | T. b. gambiense | Human | Intravenous/Intramuscular | 4 mg/kg/day | Effective in early-late stage trypanosomiasis[9] |
| Eflornithine | T. b. gambiense | Human | Intravenous | 100-150 mg/kg every 6h | Treatment of late-stage sleeping sickness[10] |
Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design and for predicting and overcoming drug resistance.
-
Benznidazole & Nifurtimox : These are nitroheterocyclic prodrugs. They are activated by a parasite-specific type I nitroreductase (NTR) to generate reactive metabolites.[11][12][13][14][15] These metabolites, including nitro radicals and reactive oxygen species, cause extensive damage to the parasite's DNA, proteins, and lipids, leading to cell death.[11][12][13][14][15] This activation mechanism is selective for the parasite as the specific NTR is absent in mammalian cells.[14]
-
Suramin : The precise mechanism of suramin is not fully elucidated, but it is known to be a polypharmacological agent.[8][16] It is taken up by the parasite via receptor-mediated endocytosis.[16] Inside the parasite, it inhibits a wide range of enzymes, particularly those involved in glycolysis and energy metabolism.[8][16][17]
-
Pentamidine : This aromatic diamidine is thought to interfere with multiple critical cellular processes.[18][19] It binds to AT-rich regions of DNA, particularly in the kinetoplast, inhibiting DNA, RNA, and protein synthesis.[18][19][20] It is also known to disrupt mitochondrial function.[18][20]
-
Eflornithine : This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[5][10] The depletion of polyamines, which are essential for cell proliferation and differentiation, leads to the cessation of parasite growth.[5]
Experimental Protocols
In Vitro Trypanocidal Activity Assay (Illustrative Protocol)
This protocol is a generalized representation for determining the IC50 of a compound against Trypanosoma cruzi amastigotes.
-
Cell Culture : Mammalian host cells (e.g., L929 fibroblasts or Vero cells) are seeded in 96-well plates and incubated to allow adherence.
-
Infection : Host cells are infected with tissue culture-derived trypomastigotes of a specific T. cruzi strain. After an incubation period to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.
-
Drug Application : The test compound is serially diluted and added to the infected cell cultures. A known trypanocidal drug (e.g., benznidazole) is used as a positive control, and untreated infected cells serve as a negative control.
-
Incubation : The plates are incubated for a defined period (e.g., 72-96 hours) to allow for amastigote proliferation and the effect of the drug to manifest.
-
Quantification : The number of viable intracellular amastigotes is quantified. This can be done by lysing the host cells and counting the released parasites, or by using a reporter gene system (e.g., parasites expressing β-galactosidase or luciferase).
-
Data Analysis : The percentage of parasite growth inhibition is calculated for each drug concentration relative to the negative control. The IC50 value is then determined by non-linear regression analysis.
In Vivo Efficacy Assay in a Murine Model (Illustrative Protocol)
This protocol provides a general workflow for assessing the in vivo efficacy of a test compound against an acute T. cruzi infection in mice.[7][21]
-
Infection : Female BALB/c mice are infected intraperitoneally with a specific number of trypomastigotes from a virulent strain of T. cruzi.
-
Parasitemia Monitoring : The level of parasitemia in the blood is monitored starting a few days post-infection using a Neubauer chamber or by in vivo imaging if using bioluminescent parasite strains.[7]
-
Treatment Initiation : Once a consistent level of parasitemia is established, mice are randomly assigned to treatment and control groups. The test compound is administered daily for a specified period (e.g., 10-20 days) via a specific route (e.g., oral gavage or intraperitoneal injection). A vehicle control group and a positive control group (e.g., benznidazole) are included.
-
Efficacy Assessment : During and after the treatment period, parasitemia is monitored regularly. Other parameters such as survival rate and clinical signs of disease are also recorded.
-
Cure Assessment : At the end of the observation period, criteria for cure can include the absence of parasitemia and negative results in more sensitive tests like PCR or hemoculture after immunosuppression to detect latent infections.
-
Data Analysis : The effect of the treatment on parasitemia levels and survival rates is statistically analyzed and compared between the different groups.
Visualizations
Caption: Workflow for in vitro trypanocidal screening.
Caption: Activation pathway of nitro-prodrugs in Trypanosoma.
References
- 1. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nifurtimox (Lampit) [benchchem.com]
- 3. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.nyu.edu [med.nyu.edu]
- 8. youtube.com [youtube.com]
- 9. The efficacy of pentamidine in the treatment of early-late stage Trypanosoma brucei gambiense trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Nifurtimox - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 14. What is Benznidazole used for? [synapse.patsnap.com]
- 15. Benznidazole - Wikipedia [en.wikipedia.org]
- 16. Suramin - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 18. Pentamidine - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is Pentamidine Isethionate used for? [synapse.patsnap.com]
- 21. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Malonomicin: Unveiling its Potential Against Clinically Relevant Bacteria
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Malonomicin, also known as Antibiotic K16, has emerged as a compound of interest, primarily recognized for its anti-protozoal and anti-trypanosome activities. However, its potential as an antibacterial agent against clinically relevant isolates remains largely unexplored in publicly available literature.
Currently, there is a notable absence of comprehensive studies and quantitative data comparing the efficacy of this compound against that of established antibiotics. While a recent discovery of its biosynthetic pathway has renewed interest in its "potentially useful antimicrobial activity," specific data, such as Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria, is not available in the public domain.[1]
This guide, therefore, serves a dual purpose: to transparently address the current knowledge gap regarding this compound's antibacterial properties and to provide a robust, hypothetical framework for its systematic validation. The following sections outline a detailed experimental protocol that can be employed to assess and compare the activity of this compound against clinically relevant bacterial isolates.
Proposed Experimental Validation of this compound's Antibacterial Activity
To rigorously evaluate the potential of this compound as an antibacterial agent, a multi-step experimental approach is necessary. This would involve initial screening to determine its spectrum of activity, followed by quantitative comparisons with standard-of-care antibiotics.
Experimental Workflow
The logical flow of experiments to validate the antibacterial efficacy of this compound is depicted below. This workflow ensures a systematic and comprehensive evaluation, from initial screening to detailed comparative analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments outlined in the workflow.
Selection of Clinically Relevant Isolates
A diverse panel of bacterial strains should be selected to represent a broad range of clinically important pathogens. This panel should include both Gram-positive and Gram-negative bacteria, with a focus on strains exhibiting resistance to current antibiotic therapies.
Recommended Isolates:
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (including MRSA) | Escherichia coli (including ESBL-producing strains) |
| Enterococcus faecalis (including VRE) | Klebsiella pneumoniae (including Carbapenem-resistant strains) |
| Streptococcus pneumoniae (including Penicillin-resistant strains) | Pseudomonas aeruginosa |
| Acinetobacter baumannii |
Selection of Comparator Antibiotics
A range of standard-of-care antibiotics should be tested alongside this compound to provide a benchmark for its activity. The choice of comparators should be guided by the bacterial species being tested.
Recommended Comparator Antibiotics:
| For Gram-Positive Isolates | For Gram-Negative Isolates |
| Vancomycin | Ciprofloxacin |
| Linezolid | Meropenem |
| Daptomycin | Ceftazidime |
| Penicillin | Gentamicin |
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Protocol for Broth Microdilution:
-
Preparation of this compound and Comparator Antibiotic Stock Solutions: Prepare stock solutions of this compound and each comparator antibiotic in an appropriate solvent.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol for MBC Determination:
-
Subculturing from MIC plates: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
The quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics (µg/mL)
| Organism | This compound | Vancomycin | Linezolid | Ciprofloxacin | Meropenem |
| S. aureus (MRSA) | TBD | 1 | 2 | >32 | >32 |
| E. faecalis (VRE) | TBD | >256 | 2 | 4 | >32 |
| E. coli (ESBL) | TBD | >256 | >256 | >32 | 0.5 |
| K. pneumoniae (CRE) | TBD | >256 | >256 | >32 | 16 |
| P. aeruginosa | TBD | >256 | >256 | 1 | 2 |
TBD: To Be Determined
Table 2: Hypothetical MBC Data for this compound and Comparator Antibiotics (µg/mL)
| Organism | This compound | Vancomycin | Linezolid | Ciprofloxacin | Meropenem |
| S. aureus (MRSA) | TBD | 4 | >64 | >32 | >32 |
| E. faecalis (VRE) | TBD | >256 | 8 | 8 | >32 |
| E. coli (ESBL) | TBD | >256 | >256 | >32 | 2 |
| K. pneumoniae (CRE) | TBD | >256 | >256 | >32 | 32 |
| P. aeruginosa | TBD | >256 | >256 | 4 | 8 |
TBD: To Be Determined
Signaling Pathways and Mechanism of Action
The antibacterial mechanism of action for this compound is currently unknown. Should initial screening reveal significant antibacterial activity, further studies would be warranted to elucidate the signaling pathways it may disrupt or the cellular processes it inhibits. Techniques such as macromolecular synthesis assays (to investigate effects on DNA, RNA, protein, and cell wall synthesis), membrane potential studies, and transcriptomic or proteomic analyses of this compound-treated bacteria would be crucial next steps.
As there is no established signaling pathway for this compound's antibacterial action, a diagram illustrating a hypothetical mechanism targeting bacterial cell wall synthesis is provided below for conceptual purposes.
Conclusion
While the current body of scientific literature does not provide the necessary data to validate the activity of this compound against clinically relevant bacterial isolates, this guide offers a comprehensive framework for such an investigation. The proposed experimental protocols are based on established and standardized methodologies in antimicrobial susceptibility testing. The successful execution of these experiments would generate the critical data needed to objectively assess this compound's potential as a novel antibacterial agent and to compare its performance with existing alternatives. This, in turn, could pave the way for further research into its mechanism of action and its potential development as a therapeutic agent in the fight against antimicrobial resistance.
References
The Comparative Pharmacokinetics of Malonomicin and Its Analogs: A Preliminary Outlook
Malonomicin, an antibiotic with anti-protozoal and anti-trypanosomal activities, has demonstrated in vivo efficacy, suggesting a degree of bioavailability and systemic exposure.[1] However, for its analogs, the primary focus of existing research has been on their synthesis and in vitro antimicrobial activity, rather than their behavior within a biological system.[2] Understanding the comparative pharmacokinetics is a critical next step in the development of these compounds as potential therapeutic agents. Such studies are essential to determine how structural modifications to the parent this compound molecule influence its stability, tissue penetration, and clearance, all of which are pivotal for optimizing dosage regimens and ensuring safety and efficacy.
Future research in this area will need to address these knowledge gaps through rigorous preclinical pharmacokinetic studies. The data generated will be invaluable for selecting the most promising candidates for further development and eventual clinical translation.
Hypothetical Experimental Workflow for Comparative Pharmacokinetic Studies
The following diagram outlines a standard experimental workflow that could be employed to conduct a comparative pharmacokinetic study of this compound and its analogs. This process is fundamental in drug development for characterizing the ADME properties of new chemical entities.
Figure 1. A generalized workflow for conducting comparative pharmacokinetic studies of novel compounds like this compound and its analogs.
References
Assessing the Potential for Drug-Drug Interactions with Malonomicin: A Comparative Guide
A comprehensive review of available literature and databases reveals a significant gap in the understanding of the drug-drug interaction (DDI) potential of Malonomicin. At present, there is no publicly available experimental data on the metabolism, pharmacokinetic profile, or effects of this compound on drug-metabolizing enzymes and transporters. This guide, therefore, serves to highlight the absence of this critical information and to propose a standard experimental framework for its future assessment, drawing comparisons with established methodologies for other therapeutic agents.
Current Knowledge on this compound
This compound, also known as Antibiotic K16, is a dipeptide with a molecular formula of C13H18N4O9[1]. Its chemical structure and basic properties are documented in chemical databases such as PubChem[1]. However, a thorough search for its metabolic pathways, interaction with cytochrome P450 (CYP) enzymes, or any clinical trial data yielded no results. Without this fundamental information, it is impossible to predict or assess its potential to alter the pharmacokinetics of co-administered drugs.
The Critical Role of Cytochrome P450 Enzymes in Drug Interactions
The cytochrome P450 (CYP) superfamily of enzymes is a major determinant of the pharmacokinetic behavior of a vast number of drugs[2]. These enzymes are responsible for the oxidative metabolism of many xenobiotics, including therapeutic agents[2]. Inhibition or induction of these enzymes by a co-administered drug can lead to clinically significant drug-drug interactions, resulting in altered drug efficacy or toxicity[3][4][5]. For instance, inhibition of a specific CYP enzyme can lead to increased plasma concentrations of a drug metabolized by that enzyme, potentially causing adverse effects[4][5]. Conversely, induction of a CYP enzyme can decrease the plasma concentration of a substrate drug, potentially leading to therapeutic failure.
Commonly studied CYP isozymes in the context of drug development include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of a large proportion of clinically used drugs[4].
A Proposed Framework for Assessing this compound's DDI Potential
To address the current knowledge gap, a systematic evaluation of this compound's DDI potential is necessary. The following sections outline standard in vitro experimental protocols that are routinely employed in drug development to investigate these interactions.
In Vitro Cytochrome P450 Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of major CYP isozymes.
Experimental Protocol:
-
System: Human liver microsomes or recombinant human CYP enzymes (Supersomes™).
-
Substrates: Use of specific probe substrates for each CYP isozyme (e.g., caffeine for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4)[4].
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme system and a NADPH-generating system. The probe substrate is then added to initiate the metabolic reaction.
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Data Presentation:
The results of a CYP inhibition study are typically presented in a table summarizing the IC50 values for each isozyme.
| CYP Isozyme | Probe Substrate | IC50 (µM) of this compound | IC50 (µM) of Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Data to be generated | Furafylline |
| CYP2C9 | Diclofenac | Data to be generated | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Data to be generated | Ticlopidine |
| CYP2D6 | Dextromethorphan | Data to be generated | Quinidine |
| CYP3A4 | Midazolam | Data to be generated | Ketoconazole |
This table presents a template for how the data would be structured. Currently, no data is available for this compound.
In Vitro Cytochrome P450 Induction Assay
This assay evaluates the potential of a test compound to increase the expression of CYP enzymes, typically using primary human hepatocytes.
Experimental Protocol:
-
System: Cryopreserved or fresh primary human hepatocytes from multiple donors.
-
Treatment: Hepatocytes are treated with the test compound (this compound) at various concentrations for a period of 48 to 72 hours. Positive controls (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) and a vehicle control are included.
-
Analysis: The induction potential is assessed by measuring the increase in mRNA levels (using qRT-PCR) and/or enzyme activity (using specific probe substrates as in the inhibition assay) of the target CYP enzymes.
-
Data Analysis: The fold induction of mRNA or activity relative to the vehicle control is calculated.
Data Presentation:
The results are often presented as the fold induction at different concentrations of the test compound.
| CYP Isozyme | This compound Concentration (µM) | Fold Induction (mRNA) | Fold Induction (Activity) |
| CYP1A2 | 1 | Data to be generated | Data to be generated |
| 10 | Data to be generated | Data to be generated | |
| 50 | Data to be generated | Data to be generated | |
| CYP2C9 | 1 | Data to be generated | Data to be generated |
| 10 | Data to be generated | Data to be generated | |
| 50 | Data to be generated | Data to be generated | |
| CYP3A4 | 1 | Data to be generated | Data to be generated |
| 10 | Data to be generated | Data to be generated | |
| 50 | Data to be generated | Data to be generated |
This table provides a template for data presentation. No data is currently available for this compound.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate the complex processes involved in DDI assessment.
Caption: A typical workflow for assessing the drug-drug interaction potential of a new chemical entity.
Caption: A generalized metabolic pathway for a drug, illustrating the potential involvement of CYP450 enzymes.
Conclusion and Future Directions
The absence of data on the drug-drug interaction potential of this compound is a significant knowledge gap that precludes its safe and effective use in combination with other medications. The experimental frameworks outlined in this guide provide a standard and robust approach to generate the necessary in vitro data. Such studies are a critical first step in characterizing the DDI profile of this compound and would inform the design of any future preclinical and clinical investigations. Until such data becomes available, the potential for drug-drug interactions with this compound remains unknown and caution should be exercised if its clinical use is ever considered.
References
- 1. This compound | C13H18N4O9 | CID 54684011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effects of limonin on six human cytochrome P450 enzymes and P-glycoprotein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
Validating Malonomicin as a Lead Compound for Human African Trypanosomiasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Malonomicin, a potential lead compound for the treatment of Human African Trypanosomiasis (HAT), against current therapeutic options and other compounds in the development pipeline. While preliminary data on this compound's anti-trypanosomal activity is promising, this document also highlights critical data gaps that need to be addressed to validate its potential as a clinical candidate.
Introduction to this compound
This compound, also known as Antibiotic K16, is a natural product isolated from the bacterium Streptomyces rimosus. It belongs to the class of tetramic acid antibiotics and has the chemical formula C₁₃H₁₈N₄O₉. This compound has demonstrated anti-protozoal and anti-trypanosomal activities, making it a compound of interest for neglected tropical diseases like HAT.
Comparative Efficacy and Properties
The following tables summarize the available quantitative data for this compound and key comparator drugs for HAT. It is important to note that the available in vivo data for this compound is for Trypanosoma congolense, a causative agent of animal African trypanosomiasis, not Trypanosoma brucei, the parasite responsible for HAT in humans.
Table 1: In Vitro Efficacy against Trypanosoma brucei
| Compound | IC₅₀ (µM) | IC₅₀ (µg/mL) | Parasite Strain | Citation(s) |
| This compound | Data Not Available | Data Not Available | T. brucei | |
| Fexinidazole | ~1 - 4 | 0.16 - 0.93 | T. b. gambiense & T. b. rhodesiense | [1][2][3] |
| Suramin | ~0.035 | ~0.05 | T. b. brucei | [4] |
| Pentamidine | ~0.0053 - 0.0147 | ~0.003 - 0.008 | T. b. brucei | [5][6] |
| Acoziborole | Data Not Available | Data Not Available | T. b. gambiense |
Note: The absence of in vitro efficacy data for this compound against Trypanosoma brucei is a significant gap in its validation as a lead compound for HAT.
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Dose | Route | Parasite | Efficacy | Citation(s) |
| This compound | 30 mg/kg (single dose) | i.p. | T. congolense | Eliminated parasitemia | [1][2] |
| Fexinidazole | 100 mg/kg/day for 4 days | Oral | T. b. rhodesiense (acute) | Cure | [1][7] |
| Fexinidazole | 200 mg/kg/day for 5 days | Oral | T. b. brucei (chronic, CNS) | Cure | [1][7] |
| Acoziborole | 960 mg (single dose, human) | Oral | T. b. gambiense | 95% success rate at 18 months | [8][9] |
| Suramin | Varies | i.v. | T. b. rhodesiense | Stage 1 treatment | [10] |
| Pentamidine | Varies | i.m. | T. b. gambiense | Stage 1 treatment |
Table 3: General Properties and Mechanism of Action
| Compound | Mechanism of Action | Route of Administration | Stage of Disease |
| This compound | Unknown. As a tetramic acid, may act as an ionophore, disrupting membrane potential. | Intraperitoneal (in mice) | Not established for HAT |
| Fexinidazole | Prodrug; activated by a nitroreductase in the parasite, leading to cytotoxic metabolites. | Oral | Stage 1 and 2 |
| Acoziborole | Inhibits the parasite's proteasome, disrupting protein degradation. | Oral | Stage 1 and 2 |
| Suramin | Polypharmacology; inhibits multiple enzymes, including those in the glycolytic pathway. | Intravenous | Stage 1 |
| Pentamidine | Accumulates in the parasite's mitochondrion and binds to kinetoplast DNA. | Intramuscular | Stage 1 |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of lead compounds. Below are standard protocols for key experiments in HAT drug discovery.
In Vitro Anti-Trypanosomal Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against bloodstream forms of Trypanosoma brucei.
-
Parasite Culture: Trypanosoma brucei brucei (e.g., strain 427) is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Assay Setup: In a 96-well plate, parasites are seeded at a density of 1 x 10⁴ cells/mL. The serially diluted compound is added to the wells. Control wells with untreated parasites and a reference drug (e.g., pentamidine) are included.
-
Incubation: The plate is incubated for 48-72 hours under standard culture conditions.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and after a further incubation of 4-6 hours, the fluorescence is measured (excitation ~530-560 nm, emission ~590 nm). The fluorescence intensity is proportional to the number of viable parasites.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Mouse Model of HAT
This protocol assesses the efficacy of a compound in a murine model of HAT, which can be adapted for both acute (stage 1) and chronic, central nervous system (CNS) (stage 2) infection.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected intraperitoneally (i.p.) with 1 x 10⁴ bloodstream forms of a relevant Trypanosoma brucei strain (e.g., T. b. brucei GVR35 for a CNS model).[1]
-
Parasitemia Monitoring: Parasitemia (the number of parasites in the blood) is monitored daily by tail blood smear examination under a microscope.
-
Treatment Initiation: Treatment is initiated when a patent parasitemia is established (typically 3-4 days post-infection for an acute model, or later for a chronic model).
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses for a defined period (e.g., once daily for 4-7 days).
-
Efficacy Evaluation: The primary endpoint is the clearance of parasites from the blood. Mice are monitored for up to 30-60 days post-treatment to check for relapse. A cure is defined as the absence of parasites in the blood for the entire follow-up period.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can help to visualize complex biological pathways and experimental processes.
Caption: A simplified workflow for the discovery and validation of new drugs for Human African Trypanosomiasis.
Caption: The proposed mechanism of action for the anti-trypanosomal drug Fexinidazole.
Conclusion and Future Directions
This compound presents an intriguing starting point for a new anti-trypanosomal drug discovery program. The reported in vivo efficacy against T. congolense at a single, well-tolerated dose is a strong indicator of its potential. However, to validate this compound as a viable lead compound for HAT, the following critical research questions must be addressed:
-
In Vitro Efficacy against T. brucei: Determination of the IC₅₀ value of this compound against both T. b. gambiense and T. b. rhodesiense is paramount for a direct comparison with existing drugs and lead compounds.
-
Mechanism of Action: Elucidating the specific molecular target and mechanism of action of this compound within the trypanosome is essential for understanding its potency and for future lead optimization.
-
In Vivo Efficacy in a T. brucei Model: The efficacy of this compound needs to be demonstrated in a mouse model of HAT, including a stage 2 model to assess its ability to cross the blood-brain barrier.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Addressing these knowledge gaps through a focused research program will be the next logical step in determining whether this compound or its derivatives can be progressed into the preclinical and clinical development pipeline for Human African Trypanosomiasis.
References
- 1. This compound | CAS#:38249-71-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides (AMPs): Potential Therapeutic Strategy against Trypanosomiases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Antibiotic K16) | 抗生素 | CAS 38249-71-7 | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP3027754B1 - Processes and host cells for genome, pathway, and biomolecular engineering - Google Patents [patents.google.com]
- 8. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility of Trypanosoma brucei brucei to selected essential oils and their major components - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Malonomicin: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of malonomicin, an antibacterial agent that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with this compound. The Safety Data Sheet (SDS) should be readily accessible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, a lab coat or impervious clothing, and a suitable respirator.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Spill Management: In case of a spill, prevent further leakage and keep the substance away from drains or water courses.[1] Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite).[1] Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[1]
Waste Segregation and Containerization
Proper segregation is the first step in the waste disposal process. This compound waste must be handled as hazardous and cytotoxic waste and must not be mixed with general laboratory or biohazardous waste.[2][3][4]
-
Waste Streams: Differentiate between "bulk" and "trace" contamination.
-
Bulk this compound Waste: Includes unused or expired pure substance, solutions with significant concentrations, and heavily contaminated items. This is considered hazardous chemical waste.[5]
-
Trace this compound Waste: Includes empty vials, used PPE (gloves, gowns), absorbent pads, and plasticware that came into contact with the substance.[5]
-
-
Container Requirements:
-
All waste must be collected in designated, leak-proof, and puncture-proof containers.[2][6]
-
Containers must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste" and display the appropriate hazard symbols.[4][6]
-
Color-coding is often used: yellow bags or rigid containers with purple lids are common for cytotoxic waste.[4][7]
-
| Waste Type | Container Type | Labeling Requirements |
| Bulk Liquid Waste | Leak-proof, rigid plastic container. | "Hazardous Chemical Waste," "Cytotoxic," "Toxic" |
| Bulk Solid Waste | Lined, rigid, puncture-proof container. | "Hazardous Chemical Waste," "Cytotoxic," "Toxic" |
| Trace Contaminated Sharps | Puncture-proof sharps container (often yellow with purple lid). | "Trace Cytotoxic Sharps," "Chemotherapeutic Waste" |
| Trace Contaminated Non-Sharps | Lined container or heavy-duty bag (often yellow). | "Trace Cytotoxic Waste," "Chemotherapeutic Waste" |
Step-by-Step Disposal Protocol
-
Preparation: Designate a specific area within the laboratory for waste accumulation. Ensure all necessary containers and labels are available.
-
Collection of Bulk Waste:
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste in its original container or a compatible, sealed waste container.[3][4] Do not mix with other chemical waste.[3]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof container. Do not dispose of liquid this compound waste down the drain.[4][5] For added safety during transport, an absorbent material can be added to the liquid waste to solidify it.[4]
-
-
Collection of Trace Waste:
-
Sharps: Needles, syringes, and other sharps contaminated with trace amounts of this compound must be placed directly into a designated cytotoxic sharps container.[6][7] Do not recap needles.[3]
-
Non-Sharps: Place all contaminated PPE, absorbent pads, and labware into a designated "Trace Cytotoxic Waste" container.[8]
-
-
Final Disposal:
-
All this compound waste must be disposed of through an approved waste disposal plant.[1] High-temperature incineration is the standard method for cytotoxic and hazardous chemical waste.[2][7]
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[3][5]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste.[1][5]
-
Note on Chemical Neutralization: While chemical deactivation can be an option for some cytotoxic agents, no specific, validated neutralization protocol for this compound was identified in the available safety literature.[2][3] Therefore, incineration via a licensed waste management facility is the recommended disposal route.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. This compound|38249-71-7|MSDS [dcchemicals.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. web.uri.edu [web.uri.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. uwyo.edu [uwyo.edu]
Essential Safety and Handling Protocols for Malonomicin
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Malonomicin. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This compound is an antibacterial agent intended for research use only.[1]
Hazard Identification and Classification
This compound presents several health and environmental hazards that necessitate careful handling.[2] The substance is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life[2] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or direct contact.[2]
1. Eye and Face Protection:
-
Requirement: Wear safety goggles with side shields.[2]
-
Rationale: To protect eyes from dust, aerosols, and splashes. For activities with a higher risk of splashing, a face shield worn over safety goggles is recommended for full facial protection.[3][4]
2. Hand Protection:
-
Requirement: Wear protective, chemical-resistant gloves.[2]
-
Best Practices: Select gloves that fit properly to ensure dexterity and prevent breakthrough.[5] Always inspect gloves for tears or holes before use. Wash hands thoroughly after removing gloves.[6]
3. Body Protection:
-
Requirement: Wear impervious clothing, such as a lab coat or coveralls.[2]
-
Rationale: To protect the skin from contact with this compound. Ensure clothing provides a complete barrier.[5]
4. Respiratory Protection:
-
Requirement: Use a suitable respirator.[2]
-
Best Practices: A fit-tested NIOSH-certified N95 or higher respirator is recommended, especially when handling the powder form or if there is a risk of generating dust or aerosols.[3]
Operational Plan for Safe Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2][7]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing and Aliquoting: Conduct all handling of solid this compound within a fume hood to control dust.[2]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
During Use: Keep containers tightly sealed when not in use.[2] Avoid eating, drinking, or smoking in the laboratory area.[2][7]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water.[2][7] Decontaminate all work surfaces.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2][7] |
| Skin Contact | Remove all contaminated clothing and shoes immediately. Rinse the affected skin area thoroughly with plenty of water. Call a physician.[2] |
| Ingestion | If swallowed, rinse the mouth with water. Call a poison control center or a doctor immediately for treatment advice.[2] Do not induce vomiting.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical assistance.[2][7] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
-
Chemical Waste: Dispose of this compound and its container at an approved waste disposal facility.[2] Do not allow the chemical to enter drains or water sources.[2]
-
Contaminated Materials: All PPE and materials (e.g., pipette tips, paper towels) that have come into contact with this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|38249-71-7|MSDS [dcchemicals.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 6. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
